molecular formula C23H24N4O3S B1680381 S1QEL1.1

S1QEL1.1

Cat. No.: B1680381
M. Wt: 436.5 g/mol
InChI Key: BFNBJUBXXJKBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S1QEL1.1 is an organic molecular entity.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBJUBXXJKBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma of S1QEL1.1: A Deep Dive into its Mechanism of Action at Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate molecular interactions of S1QEL1.1 with mitochondrial complex I. This document synthesizes current research to illuminate the compound's unique inhibitory profile, binding characteristics, and its potential as a selective modulator of mitochondrial reactive oxygen species (ROS) production.

This compound has emerged as a molecule of significant interest for its precise action on mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain. Unlike classical complex I inhibitors, this compound exhibits a nuanced mechanism, primarily targeting the production of superoxide (B77818) at the ubiquinone-binding site (site IQ) during reverse electron transfer (RET), a process implicated in various pathological conditions such as ischemia-reperfusion injury.[1][2] This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

A Unique Inhibitory Profile: Decoupling Electron Transfer Inhibition from ROS Suppression

This compound distinguishes itself from canonical complex I inhibitors like rotenone (B1679576) and piericidin A. While it can inhibit both forward and reverse electron transfer, its potency is markedly greater for the latter.[3] This direction-dependent inhibition is a key feature of its mechanism.[3] Critically, at concentrations effective for suppressing superoxide production from site IQ, this compound shows minimal impact on forward electron transport and overall mitochondrial bioenergetic functions.[2][4] This selectivity makes it an invaluable tool for studying the specific roles of site IQ-derived ROS in cellular signaling and disease.

Quantitative Analysis of this compound Inhibition

The following tables summarize the key quantitative data on the inhibitory potency of this compound against mitochondrial complex I functions.

ParameterValueSpecies/SystemReference
IC50 (Superoxide/H2O2 production at site IQ during RET) 0.07 µMRat Skeletal Muscle Mitochondria[1]
EC50 (Forward Electron Transfer - NADH Oxidase Activity) 0.059 µMBovine Heart Submitochondrial Particles[5]

Table 1: Inhibitory Potency of this compound

The Binding Site: An Allosteric Modulation Model

Conventional complex I inhibitors typically bind within the ubiquinone-binding pocket. However, evidence suggests this compound employs a different strategy. Photoaffinity labeling studies using photoreactive derivatives of this compound have indicated that it binds to a segment of the ND1 subunit of complex I.[3][6] This binding site is believed to be distinct from the quinone and known inhibitor-binding pockets.[3][6]

This finding has led to the hypothesis that this compound acts as an allosteric modulator. By binding to the ND1 subunit, it is thought to induce conformational changes within the ubiquinone-binding pocket, thereby altering the redox reactions and suppressing superoxide formation without directly blocking the binding of ubiquinone.[3][6] This indirect mechanism of action is consistent with its unique, direction-dependent inhibitory profile.[3]

S1QEL1_1_Mechanism ND1 ND1 Subunit Q_Pocket Ubiquinone-Binding Pocket (Site I_Q) ND1->Q_Pocket Induces Conformational Change (Allosteric Modulation) Ubiquinone Ubiquinone (Q) Q_Pocket->Ubiquinone ROS Superoxide (O2-) Q_Pocket->ROS Suppresses Generation NAD NAD+ Q_Pocket->NAD Reduction (RET) FMN_Site FMN Site (Site I_F) FMN_Site->Q_Pocket S1QEL1_1 This compound S1QEL1_1->ND1 Binds Ubiquinol Ubiquinol (QH2) Ubiquinol->Q_Pocket Oxidation (RET) ET_Forward Forward Electron Transfer (FET) ET_Reverse Reverse Electron Transfer (RET) NADH NADH NADH->FMN_Site Oxidation (FET) FET_Workflow A Prepare SMPs in Assay Buffer B Add this compound or Vehicle A->B C Incubate (e.g., 4 min, 30°C) B->C D Initiate with NADH (50 µM) C->D E Monitor NADH Oxidation (ΔA340nm) D->E F Calculate Activity & Determine EC50 E->F

References

An In-depth Technical Guide to the Function of S1QEL1.1 in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function and mechanism of action of S1QEL1.1, a small molecule that acts as a specific suppressor of superoxide (B77818) production at site IQ of mitochondrial complex I.

This compound is a member of the thiazole-type family of compounds known as S1QELs (Suppressors of site IQ Electron Leak)[1]. These molecules are instrumental in dissecting the role of mitochondrial reactive oxygen species (ROS) in cellular signaling and pathology. Unlike general antioxidants, this compound offers a targeted approach by inhibiting ROS production at a specific site within the electron transport chain without significantly impairing overall mitochondrial function[2][3].

Core Function and Mechanism of Action

The primary function of this compound is to selectively suppress the generation of superoxide and hydrogen peroxide from site IQ in mitochondrial complex I[2][4]. This site is a significant source of ROS, particularly during reverse electron transport (RET)[1][5]. This compound achieves this without inhibiting forward electron transport, a crucial process for cellular energy production[2][4].

The mechanism of action of this compound is distinct from that of classical complex I inhibitors like rotenone. Instead of directly blocking the quinone-binding pocket, this compound is believed to bind to the ND1 subunit of complex I[1][6]. This binding induces a conformational change that indirectly modulates the quinone-redox reactions, thereby preventing the one-electron reduction of oxygen to form superoxide[1][6]. This targeted action allows for the specific inhibition of ROS production at site IQ while preserving the essential functions of the electron transport chain[2][3].

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data from studies on bovine heart submitochondrial particles (SMPs) and isolated rat skeletal muscle mitochondria.

ParameterValueConditionsSource
EC50 (Forward Electron Transfer) 0.059 µMBovine heart SMPs, NADH oxidase activity[1]
IC50 (Superoxide Production from site IQ) 0.07 µMIsolated rat skeletal muscle mitochondria[1]
CompoundEC50 (Forward Electron Transfer, µM)IC50 (Reverse Electron Transfer, µM)
This compound0.0590.07
Rotenone0.02~0.02
Piericidin A0.01~0.01
Data compiled from studies on bovine heart SMPs and rat skeletal muscle mitochondria.

Signaling Pathways and Logical Relationships

The interaction of this compound with mitochondrial complex I and its effect on ROS production can be visualized as follows:

S1QEL1_1_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ND1 ND1 Subunit ComplexI->ND1 SiteIQ Site IQ ComplexI->SiteIQ e- leak ND1->SiteIQ Induces conformational change ROS Superoxide (O2-) SiteIQ->ROS Production S1QEL1_1 This compound S1QEL1_1->ND1 Binds to S1QEL1_1->ROS Inhibits CellularDamage Cellular Damage & Pathological Signaling ROS->CellularDamage

Caption: Mechanism of this compound action on mitochondrial Complex I.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research surrounding this compound. Below are protocols for key experiments cited in the literature.

  • Objective: To determine the effect of this compound on the rate of forward electron transfer through complex I.

  • Materials:

    • Bovine heart submitochondrial particles (SMPs)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • NADH

    • This compound (and other inhibitors as controls)

    • Spectrophotometer

  • Procedure:

    • Suspend SMPs in the assay buffer to a final concentration of 30 µg/ml.

    • Incubate the SMP suspension with the desired concentration of this compound or vehicle control for 4 minutes at 30°C.

    • Initiate the reaction by adding NADH to a final concentration of 50 µM.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a spectrophotometer.

    • Calculate the rate of NADH oxidation and express it as a percentage of the control (vehicle-treated) activity. The EC50 value is the concentration of this compound that causes a 50% reduction in the NADH oxidase activity.[1]

  • Objective: To quantify the inhibitory effect of this compound on ROS production from site IQ.

  • Materials:

    • Isolated rat skeletal muscle mitochondria

    • Assay medium (e.g., containing KCl, HEPES, EGTA, and phosphate)

    • Substrates to induce reverse electron transport (e.g., succinate (B1194679) or glycerol-3-phosphate)

    • Amplex UltraRed reagent

    • Horseradish peroxidase (HRP)

    • This compound

    • Fluorometer

  • Procedure:

    • Suspend isolated mitochondria in the assay medium.

    • Add Amplex UltraRed and HRP to the mitochondrial suspension.

    • Add this compound at various concentrations.

    • Initiate reverse electron transport by adding the appropriate substrate (e.g., 20 mM glycerol (B35011) 3-phosphate).

    • Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time, which is proportional to the rate of hydrogen peroxide production.

    • The IC50 value is determined as the concentration of this compound required to suppress superoxide/hydrogen peroxide production by 50%.[7]

The following diagram illustrates a typical workflow to confirm the specificity of this compound for site IQ.

S1QEL1_1_Workflow cluster_Preparation Preparation cluster_Assays Functional Assays cluster_Analysis Data Analysis Mito_Isolation Isolate Mitochondria (e.g., from rat skeletal muscle) RET_Assay Induce Reverse Electron Transport (RET) (e.g., with succinate) Mito_Isolation->RET_Assay FET_Assay Induce Forward Electron Transport (FET) (e.g., with glutamate/malate) Mito_Isolation->FET_Assay ROS_Measurement Measure Superoxide/H2O2 Production (e.g., Amplex UltraRed assay) RET_Assay->ROS_Measurement Respiration_Assay Measure Oxygen Consumption (e.g., Seahorse XF Analyzer) FET_Assay->Respiration_Assay Compare_ROS Compare ROS production with and without this compound ROS_Measurement->Compare_ROS Compare_Respiration Compare respiration rates with and without this compound Respiration_Assay->Compare_Respiration Conclusion Conclusion: This compound selectively inhibits RET-induced ROS without affecting FET respiration Compare_ROS->Conclusion Compare_Respiration->Conclusion

Caption: Experimental workflow for this compound specificity assessment.

Therapeutic Potential

The targeted action of this compound makes it a promising candidate for therapeutic development. By specifically inhibiting ROS production at a key pathological source, it has the potential to mitigate cellular damage in conditions where mitochondrial oxidative stress plays a central role. For instance, this compound has been shown to reduce infarct size in a mouse model of cardiac ischemia-reperfusion injury[7]. Its ability to prevent superoxide generation without disrupting normal mitochondrial respiration highlights its potential as a selective and "clean" therapeutic agent[3]. Preclinical development of this compound is ongoing, focusing on its utility as a mitochondria-targeted antioxidant for conditions involving early-phase superoxide generation[6][8].

References

S1QEL1.1: A Targeted Approach to Suppressing Mitochondrial Superoxide Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818), are increasingly implicated in the pathophysiology of a wide range of diseases, from neurodegenerative disorders to cardiovascular and metabolic conditions. The targeted suppression of specific sites of mitochondrial ROS production, without globally impairing cellular bioenergetics, represents a promising therapeutic strategy. This document provides a comprehensive technical overview of S1QEL1.1, a potent and specific small-molecule suppressor of superoxide production at the IQ site of mitochondrial respiratory complex I. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted mitochondrial ROS modulation.

Introduction to this compound and Mitochondrial Superoxide

Mitochondria are the primary source of cellular energy, but also a major site of ROS production.[1][2][3] Within the electron transport chain (ETC), several sites can leak electrons to molecular oxygen, resulting in the formation of superoxide (O2•−). One of the most significant sites of superoxide production is the ubiquinone-binding site of Complex I (Site IQ), particularly during reverse electron transport (RET).[1][2][3][4][5][6] Elevated superoxide production from Site IQ has been linked to cellular stress, ischemia-reperfusion injury, and the progression of metabolic diseases.[5][6][7]

S1QELs (Suppressors of Site IQ Electron Leak) are a class of small molecules identified through high-throughput screening for their ability to specifically inhibit superoxide production at this site without significantly affecting forward electron transport and oxidative phosphorylation.[4][6][8] this compound, a thiazole-containing compound, has emerged as a particularly potent member of this class, with a low IC50 value for the suppression of Site IQ superoxide generation.[4][6][9] Its specificity of action offers a significant advantage over general antioxidants, which can disrupt essential redox signaling pathways.[7][8]

Mechanism of Action of this compound

This compound exerts its effect by directly interacting with mitochondrial Complex I, but its mechanism is distinct from classical Complex I inhibitors like rotenone (B1679576) and piericidin A.[1][2][4]

Key Mechanistic Features:

  • Allosteric Modulation: Evidence suggests that this compound does not bind directly to the quinone-binding pocket of Complex I.[4][10] Instead, photoaffinity labeling studies indicate that S1QEL derivatives bind to the ND1 subunit of Complex I.[4][10][11] This binding is thought to induce a conformational change in the enzyme, which in turn modulates the quinone-redox reactions to suppress superoxide formation.[4][10]

  • Direction-Dependent Effects: this compound potently inhibits superoxide production during reverse electron transport.[1][2][4] While it can also inhibit forward electron transfer, its potency is significantly different depending on the direction of electron flow, a characteristic that distinguishes it from traditional quinone-site inhibitors.[4][10]

  • Specificity for Site IQ: this compound demonstrates high selectivity for Site IQ, with minimal effects on other major sites of mitochondrial ROS production, such as Site IF (the flavin site in Complex I) and Site IIIQo (the quinol oxidation site in Complex III), at concentrations where it effectively suppresses Site IQ.[1][2][6]

The proposed mechanism involves this compound binding to the ND1 subunit, leading to an allosteric modulation of the quinone-binding site. This change is hypothesized to alter the kinetics of electron transfer from a semiquinone intermediate to molecular oxygen, thereby reducing superoxide production without blocking the overall electron flow required for energy production.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on superoxide production and electron transport.

Table 1: Inhibitory Potency of this compound on Superoxide Production

ParameterValueSpecies/SystemConditionsReference
IC50 (Site IQ Superoxide Production)0.07 µMRat Skeletal Muscle MitochondriaReverse Electron Transport[4][6][9]
Nominal IC50 (Site IQr Superoxide Production)70.3 ± 2.2 nMRat Skeletal Muscle MitochondriaReverse Electron Transport[3]
Nominal IC50 (Site IQf Superoxide Production)64.0 ± 9.3 nMRat Skeletal Muscle MitochondriaForward Electron Transport[3]

Table 2: Effects of this compound on Electron Transport Chain Activities

ParameterValueSpecies/SystemConditionsReference
EC50 (Forward Electron Transfer - NADH Oxidase)0.059 µMBovine Heart Submitochondrial Particles-[4]
Effect on State 3 Respiration (Glutamate + Malate)No significant effect at 20 x IC50Rat Skeletal Muscle Mitochondria-[6]
Effect on State 3 Respiration (Succinate + Rotenone)No significant effect at 10 µMRat Skeletal Muscle Mitochondria-[6]

Signaling Pathways and Experimental Workflows

The primary "pathway" influenced by this compound is the mitochondrial electron transport chain. The following diagrams illustrate the site of action of this compound and a general workflow for its characterization.

S1QEL1_1_Mechanism cluster_complexI Complex I (NADH:Ubiquinone Oxidoreductase) cluster_ETC Electron Transport Chain NADH NADH FMN FMN (Site IF) NADH->FMN 2e- FeS Fe-S Clusters FMN->FeS 2e- UQ_pocket Ubiquinone (Q) Binding Pocket (Site IQ) FeS->UQ_pocket 2e- NAD NAD+ UQ_pocket->NAD 2e- (Reverse Electron Transport) UQ_pool UQ/UQH2 Pool UQ_pocket->UQ_pool UQH2 O2_superoxide O2 UQ_pocket->O2_superoxide e- leak ComplexIII Complex III UQ_pool->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2_final O2 ComplexIV->O2_final 4e- H2O H2O O2_final->H2O S1QEL1_1 This compound ND1 ND1 Subunit S1QEL1_1->ND1 ND1->UQ_pocket Allosteric Modulation Superoxide O2•− O2_superoxide->Superoxide

Caption: Mechanism of this compound action on mitochondrial Complex I.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo / Cellular Models isolate_mito Isolate Mitochondria (e.g., from rat skeletal muscle or bovine heart) superoxide_assay Measure Superoxide Production (e.g., Amplex Red assay) isolate_mito->superoxide_assay respiration_assay Measure Oxygen Consumption (e.g., Seahorse XF or Oroboros O2k) isolate_mito->respiration_assay enzyme_kinetics Determine IC50/EC50 Values superoxide_assay->enzyme_kinetics respiration_assay->enzyme_kinetics binding_assay Binding Assays (e.g., Photoaffinity Labeling) enzyme_kinetics->binding_assay cell_culture Cell-Based Assays (e.g., primary astrocytes, cardiomyocytes) enzyme_kinetics->cell_culture structural_studies Structural Analysis (e.g., Cryo-EM) binding_assay->structural_studies mutagenesis Site-Directed Mutagenesis binding_assay->mutagenesis assess_outcome Assess Physiological and Pathological Outcomes cell_culture->assess_outcome animal_models Animal Models of Disease (e.g., ischemia-reperfusion, metabolic syndrome) animal_models->assess_outcome

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation of Mitochondria
  • Source: Rat skeletal muscle or bovine heart are commonly used.[3][4][6]

  • Procedure:

    • Mince tissue and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., MAS buffer) and determine the protein concentration using a standard method (e.g., BCA assay).

Measurement of Superoxide/Hydrogen Peroxide Production
  • Principle: The Amplex UltraRed assay is frequently used, which detects H2O2 (the dismutated product of superoxide) via a horseradish peroxidase-catalyzed reaction that produces the fluorescent product, resorufin.[6]

  • Procedure:

    • Incubate isolated mitochondria (e.g., 0.05 mg/mL) in a reaction buffer (e.g., MAS buffer) in a 96-well plate.

    • Add Amplex UltraRed (e.g., 10 µM) and horseradish peroxidase (e.g., 1 U/mL).

    • To measure Site IQ production, induce reverse electron transport by adding a Complex II substrate like succinate (B1194679) (e.g., 5 mM) in the presence of a Complex I inhibitor that does not block RET (e.g., rotenone is often used as a control inhibitor, but for measuring this compound effects, RET is induced without rotenone).

    • Add varying concentrations of this compound or vehicle control.

    • Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

    • The rate of H2O2 production is calculated from a standard curve.

Measurement of Mitochondrial Respiration
  • Principle: High-resolution respirometry (e.g., Oroboros O2k) or extracellular flux analysis (e.g., Seahorse XF Analyzer) is used to measure oxygen consumption rates under different metabolic states.

  • Procedure (Illustrative example for Seahorse XF):

    • Seed isolated mitochondria onto a Seahorse XF plate.

    • Incubate with this compound or vehicle.

    • Measure basal respiration (State 2) with a substrate for Complex I (e.g., glutamate (B1630785) + malate) or Complex II (e.g., succinate + rotenone).

    • Inject ADP to measure State 3 respiration (ATP synthesis-linked).

    • Inject oligomycin (B223565) (ATP synthase inhibitor) to measure State 4o respiration (proton leak).

    • Inject a protonophore like FCCP to measure maximal uncoupled respiration.

    • Inject inhibitors like rotenone and antimycin A to measure non-mitochondrial oxygen consumption.

Photoaffinity Labeling
  • Principle: A photoreactive derivative of this compound is used to covalently label its binding site upon UV irradiation.

  • Procedure:

    • Synthesize a photoreactive this compound analog containing a photolabile group (e.g., an azido (B1232118) group) and a detectable tag (e.g., 125I).[4]

    • Incubate submitochondrial particles (SMPs) with the photoreactive probe in the presence or absence of a competing excess of non-labeled this compound or other inhibitors.

    • Expose the mixture to UV light to induce cross-linking.

    • Separate the mitochondrial proteins by SDS-PAGE.

    • Identify the labeled protein subunit(s) by autoradiography or other detection methods corresponding to the tag.

Therapeutic Potential and Future Directions

The high specificity and potency of this compound make it a valuable research tool for dissecting the role of Site IQ-derived ROS in cellular physiology and pathology.[6][8][12] Moreover, its ability to mitigate oxidative stress without impairing energy metabolism highlights its significant therapeutic potential.

Potential Therapeutic Applications:

  • Ischemia-Reperfusion Injury: S1QELs have been shown to protect against ischemia-reperfusion injury in the heart.[5][6]

  • Metabolic Syndrome: Orally bioavailable S1QEL derivatives have demonstrated efficacy in preventing and treating metabolic syndrome in mouse models by reducing fat accumulation and improving glucose tolerance and insulin (B600854) sensitivity.[7][13]

  • Neurodegenerative Diseases: Given the role of mitochondrial oxidative stress in neurodegeneration, this compound and related compounds are attractive candidates for further investigation in this area.[7]

  • Aging: As mitochondrial dysfunction and ROS production are hallmarks of the aging process, targeted suppression of superoxide production may have anti-aging implications.[7]

Future research will likely focus on the development of orally bioavailable this compound analogs with improved pharmacokinetic and pharmacodynamic properties, as well as on expanding the range of pathological conditions in which this targeted therapeutic strategy could be beneficial. The continued exploration of the precise molecular interactions between this compound and Complex I will further refine our understanding of its mechanism and aid in the design of next-generation inhibitors.

Conclusion

This compound represents a significant advancement in the field of mitochondrial pharmacology. Its ability to selectively suppress superoxide production at a specific site within the electron transport chain provides a powerful tool for both basic research and drug development. The data and protocols presented in this guide offer a solid foundation for scientists seeking to explore the role of Site IQ-derived ROS and to leverage the therapeutic potential of its targeted inhibition. As our understanding of the intricate roles of mitochondrial ROS in health and disease continues to grow, molecules like this compound will undoubtedly play a crucial role in translating this knowledge into novel and effective therapies.

References

The Role of S1QEL1.1 in Reverse Electron Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in various physiological and pathological processes. A major source of mitochondrial ROS is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, particularly during a process known as reverse electron transport (RET). RET occurs when electrons from the ubiquinol (B23937) pool flow backward through Complex I to reduce NAD+, a process that is a significant contributor to oxidative stress in conditions like ischemia-reperfusion injury.[1]

S1QELs (Suppressors of Site IQ Electron Leak) are a class of small molecules that selectively inhibit superoxide (B77818)/hydrogen peroxide production at the ubiquinone-binding site (Site IQ) of Complex I.[2][3] This guide focuses on S1QEL1.1, a potent member of the thiazole-type S1QEL1 family, and its role in modulating RET.[2][4] Unlike classical Complex I inhibitors such as rotenone (B1679576), this compound can suppress ROS production from Site IQ without significantly impeding forward electron transport, making it a valuable tool for research and a potential therapeutic agent.[5][6]

Mechanism of Action of this compound

This compound exerts its effects by binding to the ND1 subunit of Complex I.[2][7] This binding site is distinct from the well-characterized quinone-binding pocket where inhibitors like rotenone and piericidin A act.[2][7] Photoaffinity labeling experiments have indicated that S1QEL derivatives bind to a segment of the ND1 subunit that is not considered part of the inhibitor or quinone-binding pocket.[2][7]

The proposed mechanism suggests that this compound does not directly block the quinone-binding site but rather modulates the quinone redox reactions indirectly.[2][8] By binding to the ND1 subunit, this compound is thought to induce a conformational change in Complex I, which in turn alters the structure of the quinone-binding pocket.[2][8] This allosteric modulation is believed to be the basis for its direction-dependent effects on electron transfer and its specific suppression of superoxide production during RET without substantially affecting forward electron flow.[2][8]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and effects of this compound on mitochondrial Complex I.

Table 1: Inhibitory Potency of this compound on Superoxide/H₂O₂ Production

ConditionTarget SiteIC₅₀ (μM)Source
Reverse Electron Transport (RET)Site IQ0.07[4][9]
Reverse Electron Transport (RET)Site IQr0.0703 ± 0.0022[10]
Forward Electron Transport (FET)Site IQf0.0640 ± 0.0093[10]

Table 2: Inhibitory Potency of this compound on Electron Transfer

Electron Transfer DirectionAssayEC₅₀ (μM)Source
Forward Electron TransferNADH oxidase activity0.059[2]
Reverse Electron TransferUbiquinol-NAD⁺ oxidoreductase activityStronger than FET (>5-fold)[8]

Experimental Protocols

Measurement of Superoxide/Hydrogen Peroxide Production

This protocol is based on the Amplex UltraRed assay used to screen for and characterize S1QELs.[11]

Objective: To measure the rate of hydrogen peroxide (as an indicator of superoxide) production from isolated mitochondria during RET and FET.

Materials:

  • Isolated mitochondria (e.g., from rat skeletal muscle)

  • Assay Buffer (e.g., 250 mM sucrose, 25 mM Tris, 2 mM EGTA, pH 7.2 at 37°C)

  • Amplex UltraRed reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Substrates for RET: Succinate (B1194679) or Glycerol-3-phosphate (G3P)[10][12]

  • Substrates for FET: Glutamate (B1630785) plus malate[10][12]

  • This compound

  • Complex I inhibitors (e.g., rotenone) for controls

  • Plate reader or spectrofluorometer

Procedure:

  • Prepare the reaction mixture in the assay buffer containing Amplex UltraRed, HRP, and SOD.

  • Add isolated mitochondria to the reaction mixture.

  • To induce RET, add a substrate that reduces the ubiquinone pool, such as succinate or G3P.[10][12]

  • To induce FET, add NAD-linked substrates like glutamate plus malate.[10][12]

  • To test the effect of this compound, add the compound to the reaction mixture before the addition of substrates.

  • Monitor the fluorescence of the reaction product (resorufin) over time. The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production.

  • Calibrate the fluorescence signal using known concentrations of hydrogen peroxide.

Measurement of Reverse Electron Transport

This protocol describes a method to assess the rate of RET by monitoring the reduction of the mitochondrial NAD(P) pool.

Objective: To measure the rate of NAD⁺ reduction to NADH driven by RET.

Materials:

  • Isolated mitochondria

  • Assay Buffer

  • Substrate for RET (e.g., succinate)

  • ATP (to generate a proton-motive force via hydrolysis)[13]

  • Oligomycin (B223565) (to inhibit ATP synthase)

  • Spectrofluorometer capable of monitoring NAD(P)H autofluorescence (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Suspend isolated mitochondria in the assay buffer in a fluorometer cuvette.

  • Add oligomycin to prevent ATP synthesis.

  • Add ATP to the mitochondrial suspension. The F₁F₀-ATPase will hydrolyze ATP, generating a proton-motive force that drives RET.[13]

  • Initiate RET by adding succinate.

  • Monitor the increase in NAD(P)H autofluorescence. The initial rate of fluorescence increase reflects the rate of RET.

  • The addition of a known RET inhibitor like rotenone can be used as a control to confirm that the observed NAD(P)H reduction is due to RET.

Visualizations

S1QEL1_1_Mechanism cluster_complex_I Mitochondrial Complex I ND1 ND1 Subunit Conformational_Change Conformational Change in Quinone Pocket ND1->Conformational_Change Induces Quinone_Pocket Quinone-Binding Pocket (Site IQ) ROS_Production Superoxide (ROS) Production Quinone_Pocket->ROS_Production Generates Other_Subunits Other Subunits (e.g., 49-kDa) S1QEL1_1 This compound S1QEL1_1->ND1 Binds to Conformational_Change->ROS_Production Suppresses RET Reverse Electron Transport (RET) RET->Quinone_Pocket Drives electrons to RET_vs_FET_Workflow cluster_RET Reverse Electron Transport (RET) cluster_FET Forward Electron Transport (FET) Succinate Succinate Complex_II Complex II Succinate->Complex_II UQ_Pool_Reduced Reduced UQ Pool (UQH2) Complex_II->UQ_Pool_Reduced Complex_I_RET Complex I UQ_Pool_Reduced->Complex_I_RET Electrons NAD_Reduction NAD+ -> NADH Complex_I_RET->NAD_Reduction ROS_RET ROS Production (Site IQ) Complex_I_RET->ROS_RET NADH NADH Complex_I_FET Complex I NADH->Complex_I_FET UQ_Pool_Oxidized Oxidized UQ Pool (UQ) Complex_I_FET->UQ_Pool_Oxidized Electrons Complex_III Complex III UQ_Pool_Oxidized->Complex_III S1QEL1_1 This compound S1QEL1_1->ROS_RET Inhibits S1QEL1_1->Complex_I_FET No significant inhibition

References

S1QEL1.1: A Technical Guide to its Role in Modulating Cellular ROS Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of S1QEL1.1, a small molecule inhibitor that specifically targets mitochondrial complex I. It details the compound's mechanism of action in modulating the production of reactive oxygen species (ROS), summarizes key quantitative data, outlines the experimental methodologies used for its characterization, and illustrates its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mitochondrial biology, cellular signaling, and therapeutic development.

Introduction

Mitochondria are central hubs for cellular metabolism and are also the primary source of endogenous reactive oxygen species (ROS). While ROS play a crucial role in physiological cell signaling, their excessive production is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related disorders[1]. Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a major site of ROS production. Specifically, the ubiquinone-binding site (site IQ) can generate significant amounts of superoxide (B77818), particularly during reverse electron transfer (RET)[1][2].

This compound has emerged as a potent and specific suppressor of superoxide and hydrogen peroxide production at site IQ of mitochondrial complex I[3][4]. This small molecule offers a valuable tool for investigating the specific roles of site IQ-derived ROS in cellular signaling and disease pathogenesis. Its unique mechanism of action, which avoids the inhibition of forward electron transport at lower concentrations, distinguishes it from classical complex I inhibitors like rotenone[2][5].

Mechanism of Action of this compound

This compound selectively inhibits the generation of superoxide at the IQ site of mitochondrial complex I.[2][3] This inhibition is particularly effective against ROS produced during reverse electron transfer, a process implicated in pathological conditions such as ischemia-reperfusion injury[4][6].

Unlike broad-spectrum complex I inhibitors, this compound, at concentrations effective for suppressing ROS, does not significantly impede forward electron transport, thereby preserving normal mitochondrial respiration and ATP production[2][5]. At higher concentrations, however, it can inhibit forward electron transfer[2][7]. The inhibitory potencies of S1QELs, including this compound, have been shown to vary depending on the direction of electron flow[1][5].

Photoaffinity labeling experiments suggest that S1QELs do not directly bind to the quinone-binding pocket but rather to the ND1 subunit of complex I. This binding is thought to indirectly modulate the conformation of the quinone-binding site, leading to the specific suppression of superoxide production[1][5][8].

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexI Complex I cluster_RET Reverse Electron Transport (RET) NADH NADH Site_IF Site IF (Flavin) NADH->Site_IF Forward e- transport NAD+ NAD+ UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) Site_IQ Site IQ (Quinone-binding site) Site_IF->Site_IQ Site_IQ->UQ UQ -> UQH2 ROS_fwd ROS Site_IQ->ROS_fwd Basal ROS leak UQH2_RET Ubiquinol (QH2) Site_IQ_RET Site IQ UQH2_RET->Site_IQ_RET e- NAD+_RET NAD+ Site_IQ_RET->NAD+_RET e- ROS_rev Superoxide (O2-) Site_IQ_RET->ROS_rev High ROS production S1QEL11 This compound S1QEL11->ROS_rev Inhibits

Figure 1: Mechanism of this compound on Mitochondrial Complex I ROS Production.

Quantitative Data Summary

The potency of this compound has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

ParameterValueSpecies/SystemConditionReference
IC50 0.07 µM (70 nM)Isolated muscle mitochondriaSuperoxide/H2O2 production during RET (Site IQ)[3][4]
IC50 (Nominal) 146.3 ± 29.0 nMIsolated rat muscle mitochondriaH2O2 production during RET (Site IQr)[9]
IC50 (Nominal) 172.7 ± 10.3 nMIsolated rat muscle mitochondriaH2O2 production during FET (Site IQf)[9]
EC50 0.059 µMBovine heart submitochondrial particlesInhibition of NADH oxidase activity (forward electron transfer)[1]

Effects on Cellular ROS Signaling and Pathophysiology

By specifically targeting site IQ-derived ROS, this compound has been shown to modulate several cellular signaling pathways and protect against pathological conditions.

  • Endoplasmic Reticulum (ER) Stress: this compound can significantly reduce the activation of caspases triggered by ER stress[3]. This suggests that mitochondrial ROS from site IQ contribute to ER stress-induced apoptosis.

  • Stem Cell Proliferation: In Drosophila, this compound helps to decrease excessive proliferation of intestinal stem cells by inhibiting the ROS signaling pathway initiated by ER stress[3][6].

  • Ischemia-Reperfusion Injury: this compound protects against ischemia-reperfusion injury in perfused mouse hearts[4][6]. This supports the model that ROS produced at complex I during reverse electron transport are a major driver of this type of tissue damage[6].

  • Oxidative Damage: The compound diminishes endogenous oxidative damage in primary astrocytes[4].

ER_Stress ER Stress (e.g., Tunicamycin) Mito_Complex_I Mitochondrial Complex I (Site IQ RET) ER_Stress->Mito_Complex_I triggers ROS Increased ROS (Superoxide/H2O2) Mito_Complex_I->ROS JNK_Activation JNK Signaling Activation ROS->JNK_Activation Caspase_Activation Caspase Activation ROS->Caspase_Activation Stem_Cell_Hyperplasia Stem Cell Hyperplasia JNK_Activation->Stem_Cell_Hyperplasia Apoptosis Apoptosis Caspase_Activation->Apoptosis S1QEL11 This compound S1QEL11->ROS inhibits

Figure 2: this compound in Cellular Stress Signaling Pathways.

Experimental Protocols Overview

Detailed, step-by-step protocols for the use of this compound are proprietary to the discovering laboratories. However, the published literature outlines the general methodologies employed.

5.1. Measurement of Superoxide/H2O2 Production in Isolated Mitochondria

  • Principle: A fluorescent dye (e.g., Amplex UltraRed) is used in combination with horseradish peroxidase to detect H2O2 released from mitochondria. Superoxide is first converted to H2O2 by superoxide dismutase.

  • General Procedure:

    • Isolate mitochondria from the tissue of interest (e.g., rat skeletal muscle).

    • Incubate mitochondria in a respiration buffer containing the fluorescent dye, horseradish peroxidase, and superoxide dismutase.

    • Induce ROS production from specific sites using different substrate combinations (e.g., succinate (B1194679) to induce RET for site IQ).

    • Add this compound at various concentrations to determine its inhibitory effect.

    • Monitor fluorescence changes over time to quantify H2O2 production.

5.2. Measurement of Electron Transport Chain Activity

  • Principle: The activity of complex I (NADH oxidase activity) is measured by monitoring the oxidation of NADH to NAD+, which corresponds to a decrease in absorbance at 340 nm.

  • General Procedure:

    • Use submitochondrial particles (SMPs) or isolated complex I.

    • Incubate the mitochondrial preparation with this compound for a defined period.

    • Initiate the reaction by adding NADH.

    • Measure the change in absorbance at 340 nm to determine the rate of NADH oxidation.

cluster_Screening High-Throughput Screening Workflow Compound_Library Small Molecule Library (e.g., 635,000 compounds) Primary_Assay Primary Screen: Amplex UltraRed H2O2 Assay (Isolated Mitochondria) Compound_Library->Primary_Assay Identify_Hits Identify Initial Hits Primary_Assay->Identify_Hits Secondary_Assay Secondary Screens: Selectivity & Electron Transport Assays Identify_Hits->Secondary_Assay Hits Characterize_Leads Characterize Lead Compounds (e.g., this compound) Secondary_Assay->Characterize_Leads Selective Hits In_Vivo_Models Test in Cellular and In Vivo Models Characterize_Leads->In_Vivo_Models

Figure 3: High-Level Experimental Workflow for S1QEL Discovery.

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the roles of mitochondrial complex I site IQ-derived ROS in cellular signaling. Its specificity allows for the investigation of these pathways with minimal confounding effects on overall mitochondrial function. The protective effects of this compound in models of ER stress and ischemia-reperfusion injury highlight its therapeutic potential.

Future research should focus on further elucidating the downstream signaling targets of site IQ ROS and exploring the therapeutic efficacy of this compound and its analogs in a broader range of disease models. The development of more detailed and publicly available experimental protocols would also accelerate research in this area.

Note on this compound and SQSTM1/p62: Based on the available scientific literature, this compound is a specific chemical inhibitor of mitochondrial complex I. There is no direct evidence to suggest that it is a "SQSTM1/p62-like receptor 1." SQSTM1/p62 is a distinct protein that functions as a signaling hub and autophagy receptor, playing a role in the response to oxidative stress. The two are not known to be directly related.

References

S1QEL1.1: A Technical Guide to its Impact on Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of S1QEL1.1 on mitochondrial bioenergetics. This compound, a member of the Suppressors of site IQ Electron Leak (S1QEL) family of small molecules, has emerged as a potent and specific modulator of mitochondrial function. This document provides a comprehensive overview of its mechanism of action, quantitative effects on mitochondrial processes, and detailed experimental protocols for its study, serving as a vital resource for researchers in the field.

Core Mechanism of Action

This compound is a specific suppressor of superoxide (B77818) and hydrogen peroxide production at site IQ of the mitochondrial respiratory complex I.[1][2][3][4] This site is a significant source of reactive oxygen species (ROS) during reverse electron transport (RET), a process implicated in various pathological conditions.[2][3][5] Notably, this compound achieves this suppression without significantly impairing forward electron transport (FET) and, consequently, oxidative phosphorylation and overall mitochondrial bioenergetic function at effective concentrations.[2][3][6]

The inhibitory effects of S1QELs, including this compound, on complex I are distinct from other known quinone-site inhibitors.[1][7] Photoaffinity labeling experiments suggest that S1QELs do not directly bind to the quinone-binding pocket but rather to a segment in the ND1 subunit of complex I.[1][7] This interaction is thought to indirectly modulate the quinone-redox reactions, leading to a direction-dependent inhibition of electron transfer and a reduction in superoxide production during RET.[1][7]

Quantitative Impact on Mitochondrial Bioenergetics

The following tables summarize the key quantitative data regarding the effects of this compound and related compounds on mitochondrial functions.

Table 1: Inhibitory Potency of S1QELs on Mitochondrial Complex I Functions

CompoundForward Electron Transfer (EC50, µM)Reverse Electron Transfer (EC50, µM)Superoxide/H2O2 Production from Site IQ (IC50, µM)Reference
This compound 0.0590.0210.07[1][3][4]
S1QEL1.5>501.8-[1]
S1QEL2.10.160.0510.29[1][3]
S1QEL2.30.230.11-[1]
Bullatacin0.00190.00032-[1]

Data obtained using bovine heart submitochondrial particles.

Table 2: Nominal IC50 Values of S1QELs on Superoxide/H2O2 Production in Isolated Rat Skeletal Muscle Mitochondria

CompoundSite IQr (Reverse Electron Transport) (nM)Site IQf (Forward Electron Transport) (nM)Reference
This compound 70.3 ± 2.264.0 ± 9.3[6]
S1QEL2.1146.3 ± 29.0172.7 ± 10.3[6]
S1QEL1.719125.3 ± 6.2120.7 ± 3.5[6]

Signaling Pathway and Mechanism of Action

The primary signaling impact of this compound is the specific reduction of ROS originating from site IQ of complex I. This targeted action avoids the widespread and potentially detrimental effects of general antioxidants.[8] By suppressing this specific source of oxidative stress, this compound can protect against cellular damage and modulate downstream signaling pathways that are sensitive to mitochondrial ROS.[3][4][8]

S1QEL1_1_Signaling_Pathway S1QEL1_1 This compound Complex_I Mitochondrial Complex I (ND1 Subunit) S1QEL1_1->Complex_I Binds to Site_IQ Site IQ S1QEL1_1->Site_IQ Specifically Suppresses FET Forward Electron Transport (FET) ROS Superoxide/H2O2 Production Site_IQ->ROS Generates RET Reverse Electron Transport (RET) RET->Site_IQ Drives Normal_Bioenergetics Normal Mitochondrial Bioenergetics (ATP Production) FET->Normal_Bioenergetics Maintains Oxidative_Damage Oxidative Damage & Pathological Signaling ROS->Oxidative_Damage Leads to

Figure 1: this compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on mitochondrial bioenergetics.

Measurement of Mitochondrial Respiration

Objective: To assess the effect of this compound on forward and reverse electron transport chain activity.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from rat skeletal muscle or bovine heart tissue using differential centrifugation.

  • Respirometry: Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode to measure oxygen consumption rates (OCR).

  • Forward Electron Transport (FET) Assay:

    • Energize mitochondria with complex I-linked substrates (e.g., glutamate (B1630785) and malate) or complex II-linked substrates (e.g., succinate (B1194679) in the presence of rotenone).

    • Add ADP to stimulate state 3 respiration.

    • Introduce this compound at various concentrations to assess its effect on OCR.

  • Reverse Electron Transport (RET) Assay:

    • Use succinate as a substrate to generate a high proton-motive force.

    • Measure the rate of NAD+ reduction to NADH, which is indicative of RET.

    • Assess the inhibitory effect of this compound on this process.

Mitochondrial_Respiration_Workflow cluster_prep Preparation cluster_fet Forward Electron Transport (FET) cluster_ret Reverse Electron Transport (RET) Mito_Isolation Isolate Mitochondria (e.g., from rat skeletal muscle) Add_Substrates_FET Add Complex I or II Substrates (e.g., Glutamate/Malate (B86768) or Succinate) Mito_Isolation->Add_Substrates_FET Add_Substrates_RET Add Succinate Mito_Isolation->Add_Substrates_RET Respirometer_Setup Prepare Respirometer (e.g., Seahorse XF) Respirometer_Setup->Add_Substrates_FET Respirometer_Setup->Add_Substrates_RET Add_ADP_FET Add ADP (to induce State 3) Add_Substrates_FET->Add_ADP_FET Add_S1QEL1_1_FET Add this compound (titration) Add_ADP_FET->Add_S1QEL1_1_FET Measure_OCR_FET Measure Oxygen Consumption Rate (OCR) Add_S1QEL1_1_FET->Measure_OCR_FET Add_ATP Add ATP (to drive RET) Add_Substrates_RET->Add_ATP Add_S1QEL1_1_RET Add this compound (titration) Add_ATP->Add_S1QEL1_1_RET Measure_NAD_Reduction Measure NAD+ Reduction to NADH Add_S1QEL1_1_RET->Measure_NAD_Reduction

Figure 2: Mitochondrial Respiration Experimental Workflow

Measurement of Superoxide/H2O2 Production

Objective: To quantify the specific inhibitory effect of this compound on ROS production from site IQ.

Methodology:

  • Mitochondria Preparation: Use isolated mitochondria as described above.

  • Fluorescent Assay: Employ a fluorescent probe sensitive to H2O2, such as Amplex UltraRed, in the presence of horseradish peroxidase.

  • Induction of Site IQ ROS Production:

    • For RET-driven ROS (Site IQr): Provide glycerol-3-phosphate or succinate as a substrate. To enhance the signal from complex I, other potential ROS sources can be inhibited (e.g., using S3QEL3 for site IIIQo and atpenin A5 for site IIF).[6]

    • For FET-driven ROS (Site IQf): Use a combination of a low concentration of glutamate and malate with glycerol-3-phosphate.[6]

  • Inhibition with this compound: Add this compound at a range of concentrations to determine the IC50 value for the suppression of H2O2 production.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the rate of H2O2 production.

ROS_Production_Workflow cluster_prep Preparation cluster_induction Induction of Site IQ ROS cluster_inhibition Inhibition and Measurement Mito_Prep Prepare Isolated Mitochondria Induce_IQr Induce Site IQr (Glycerol-3-Phosphate/Succinate) Mito_Prep->Induce_IQr Induce_IQf Induce Site IQf (Glutamate/Malate + G3P) Mito_Prep->Induce_IQf Assay_Mix Prepare Assay Mix (Amplex UltraRed, HRP) Assay_Mix->Induce_IQr Assay_Mix->Induce_IQf Add_S1QEL1_1 Add this compound (titration) Induce_IQr->Add_S1QEL1_1 Induce_IQf->Add_S1QEL1_1 Measure_Fluorescence Measure Fluorescence (Plate Reader) Add_S1QEL1_1->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Figure 3: ROS Production Measurement Workflow

Conclusion

This compound represents a significant advancement in the study of mitochondrial bioenergetics and redox signaling. Its ability to selectively suppress superoxide/hydrogen peroxide production from site IQ of complex I without impairing overall energy metabolism provides a powerful tool for dissecting the roles of mitochondrial ROS in health and disease.[3] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related compounds in a variety of pathological contexts driven by mitochondrial oxidative stress.

References

S1QEL1.1: A Technical Guide to a Precision Tool for Investigating Mitochondrial Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of S1QEL1.1 as a highly specific chemical tool for the study of mitochondrial oxidative stress. This compound, a member of the S1QELs (Site-specific suppressors of Quinone-reaction site Electron Leak), offers a unique opportunity to dissect the roles of reactive oxygen species (ROS) originating from mitochondrial complex I, a key contributor to cellular signaling, pathology, and aging. This document provides a comprehensive overview of its mechanism of action, quantitative data on its performance, and detailed experimental protocols for its application.

Core Mechanism of Action

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a major site of ROS production, particularly at the quinone-binding site (site IQ). This process is especially pronounced during reverse electron transfer (RET), a physiological or pathological event where electrons from the ubiquinol (B23937) pool flow backward through complex I to reduce NAD+. This compound is a potent and specific suppressor of superoxide (B77818)/hydrogen peroxide production at site IQ.[1][2]

Unlike classical complex I inhibitors like rotenone (B1679576) and piericidin A, this compound does not act by simply blocking the quinone-binding pocket.[3][4] Instead, it is proposed to bind to a distinct site on the ND1 subunit of complex I.[3][4] This binding allosterically modulates the conformation of the quinone-reaction site, thereby suppressing superoxide generation without significantly impeding the primary function of forward electron transport at lower concentrations.[1][4] This specificity makes this compound an invaluable tool for studying the specific consequences of ROS production from site IQ, independent of a general inhibition of mitochondrial respiration.

Quantitative Performance Data

The efficacy and selectivity of this compound have been quantitatively assessed in various studies. The following tables summarize the key performance metrics, providing a clear comparison of its effects on different aspects of mitochondrial function.

ParameterValueSpecies/SystemNotesReference
IC50 for Site IQ Superoxide/H2O2 Production (RET) 0.07 µM (70 nM)Rat Skeletal Muscle Mitochondria[5]
70.3 ± 2.2 nMRat Skeletal Muscle MitochondriaAssayed during reverse electron transport (site IQr).[2][6]
IC50 for Site IQ Superoxide/H2O2 Production (FET) 64.0 ± 9.3 nMRat Skeletal Muscle MitochondriaAssayed during forward electron transport (site IQf).[2][6]
EC50 for Inhibition of Forward Electron Transfer (NADH Oxidase Activity) 0.059 µM (59 nM)Bovine Heart Submitochondrial ParticlesThis compound was the most potent inhibitor among the S1QELs tested.[3]
EC50 for Inhibition of Reverse Electron Transfer >5-fold stronger than for FETBovine Heart Submitochondrial ParticlesIndicates direction-dependent inhibition.[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound at mitochondrial complex I.

S1QEL1_1_Mechanism cluster_complex_I Mitochondrial Complex I ND1 ND1 Subunit Q_site Quinone-Binding Pocket (Site IQ) ND1->Q_site Allosteric Modulation ND1->Q_site Inhibits ROS Production Superoxide Superoxide (O2-) Q_site->Superoxide Produces FET Forward Electron Transport (FET) Q_site->FET Largely Unaffected (at low concentrations) S1QEL1_1 This compound S1QEL1_1->ND1 Binds to distinct site RET Reverse Electron Transport (RET) RET->Q_site Drives Respiration Normal Respiration FET->Respiration

Proposed mechanism of this compound action on Complex I.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are generalized protocols based on published literature. Researchers should adapt these to their specific experimental systems.

Protocol 1: Measurement of Superoxide/Hydrogen Peroxide Production from Site IQ

This protocol is adapted from studies measuring ROS production in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat skeletal muscle)

  • Assay buffer (e.g., KCl-based buffer with appropriate pH and supplements)

  • Substrates for inducing RET (e.g., glycerol-3-phosphate) or FET (e.g., glutamate (B1630785) plus malate)

  • Amplex UltraRed reagent and horseradish peroxidase (HRP)

  • This compound stock solution (in DMSO)

  • Complex II inhibitor (e.g., Atpenin A5) to prevent electron backflow

  • Complex III inhibitor (e.g., S3QEL3) to suppress ROS from site IIIQo

  • 96-well microplate reader with fluorescence capabilities

Procedure:

  • Prepare a master mix containing the assay buffer, Amplex UltraRed, HRP, Atpenin A5, and S3QEL3.

  • Add isolated mitochondria to the wells of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • To measure ROS from RET (site IQr), add the substrate that feeds electrons into the Q pool (e.g., glycerol-3-phosphate).

  • To measure ROS from FET (site IQf), add substrates for forward electron transport (e.g., a low concentration of glutamate and malate) in addition to the RET substrate.

  • Immediately place the plate in a pre-warmed microplate reader and measure the increase in resorufin (B1680543) fluorescence over time (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Calculate the rate of hydrogen peroxide production from a standard curve.

  • Plot the rate of H2O2 production against the concentration of this compound to determine the IC50.

Protocol 2: Measurement of Forward and Reverse Electron Transfer

This protocol is based on methods using submitochondrial particles (SMPs).

Materials:

  • Submitochondrial particles (SMPs) (e.g., from bovine heart)

  • Assay buffer

  • NADH (for forward electron transfer)

  • ATP and succinate (B1194679) (for reverse electron transfer)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Forward Electron Transfer (NADH Oxidase Activity):

  • Incubate SMPs with various concentrations of this compound or DMSO in the assay buffer for a defined period (e.g., 4 minutes).

  • Initiate the reaction by adding a final concentration of NADH (e.g., 50 µM).

  • Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over time.

  • Calculate the rate of NADH oxidation and determine the EC50 of this compound inhibition.

Reverse Electron Transfer:

  • Incubate SMPs with this compound or DMSO in the presence of succinate.

  • Initiate the reaction by adding ATP to generate a proton-motive force.

  • Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm.

  • Calculate the rate of reverse electron transfer and determine the EC50 for inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis prep_model Prepare Experimental Model (Isolated Mitochondria, SMPs, Cells) ros_assay Measure Site IQ ROS Production (Amplex Red Assay) prep_model->ros_assay fet_assay Measure Forward Electron Transfer (NADH Oxidase Activity) prep_model->fet_assay ret_assay Measure Reverse Electron Transfer prep_model->ret_assay cell_based_assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) prep_model->cell_based_assays prep_reagents Prepare Reagents (this compound, Substrates, Inhibitors) prep_reagents->ros_assay prep_reagents->fet_assay prep_reagents->ret_assay prep_reagents->cell_based_assays dose_response Generate Dose-Response Curves ros_assay->dose_response fet_assay->dose_response ret_assay->dose_response statistical_analysis Statistical Analysis cell_based_assays->statistical_analysis ic50_ec50 Calculate IC50 / EC50 Values dose_response->ic50_ec50 ic50_ec50->statistical_analysis conclusion Draw Conclusions on the Role of Site IQ ROS in the Investigated System statistical_analysis->conclusion

General workflow for this compound experimentation.

Conclusion

This compound represents a significant advancement in the toolset available to researchers studying mitochondrial oxidative stress. Its ability to specifically suppress superoxide production from site IQ of complex I without globally inhibiting respiration provides a refined approach to understanding the downstream consequences of ROS from this specific source. The data and protocols provided in this guide offer a solid foundation for the effective application of this compound in diverse research contexts, from fundamental bioenergetics to the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

foundational research on S1QEL1.1 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Research on S1QEL1.1 and its Analogs

Introduction

This compound is a pioneering small molecule belonging to the thiazole-type family of compounds known as Suppressors of site IQ Electron Leak (S1QELs).[1][2] These compounds are distinguished by their ability to specifically suppress the production of superoxide (B77818) and hydrogen peroxide at a particular site within mitochondrial complex I, known as site IQ.[3][4] This site is a significant source of reactive oxygen species (ROS) during both forward and reverse electron transport (RET).[5] Unlike broad-spectrum antioxidants or direct inhibitors of the electron transport chain, S1QELs selectively prevent the formation of these radicals at their source without significantly impairing the vital process of oxidative phosphorylation for energy production.[3][6]

The foundational research into this compound and its analogs has illuminated a novel mechanism for mitigating oxidative stress, which is implicated in a wide array of pathologies, including metabolic syndrome, ischemia-reperfusion injury, and age-related diseases.[3][6] This technical guide provides a comprehensive overview of the core research on this compound, detailing its mechanism of action, structure-activity relationships through its analogs, key experimental protocols, and therapeutic potential for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effect by modulating the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the electron transport chain. Site IQ within complex I is a primary source of ROS, particularly under conditions of high proton-motive force that drive reverse electron transport (RET).[1]

The mechanism of S1QELs is distinct from classical complex I inhibitors like rotenone.[7] Instead of directly blocking the ubiquinone (Q) binding pocket, photoaffinity labeling studies have indicated that S1QELs bind to the ND1 subunit of complex I.[1][8] This binding is thought to induce a conformational change in the enzyme, which indirectly modulates the quinone-redox reactions.[8][9] This allosteric modulation is direction-dependent, meaning the inhibitory potencies of S1QELs can vary significantly between the forward and reverse directions of electron transfer.[1][8] The key outcome is a potent suppression of superoxide production from site IQ while having a minimal impact on the overall electron flow required for ATP synthesis.[7][10]

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexI Complex I cluster_RET Reverse Electron Transport (RET) Matrix Mitochondrial Matrix NADH NADH Matrix->NADH Flavin FMN NADH->Flavin e- NAD NAD+ FeS Fe-S Clusters Flavin->FeS e- SiteIQ Site IQ (Quinone Binding Site) FeS->SiteIQ e- (Forward ET) Q Q SiteIQ->Q e- O2 O2 SiteIQ->O2 e- leak ND1 ND1 Subunit ND1->SiteIQ Allosteric Modulation SiteIQ_ret Site IQ ND1->SiteIQ_ret QH2 QH2 Q->QH2 cluster_RET cluster_RET QH2_ret QH2 QH2_ret->SiteIQ_ret e- FeS_ret Fe-S Clusters SiteIQ_ret->FeS_ret e- SiteIQ_ret->O2 e- leak Flavin_ret FMN FeS_ret->Flavin_ret e- NAD_ret NAD+ Flavin_ret->NAD_ret e- NADH_ret NADH NAD_ret->NADH_ret ROS Superoxide (O2-) S1QEL This compound S1QEL->ND1 Binds

This compound Mechanism of Action on Mitochondrial Complex I

Quantitative Data on this compound and Analogs

The inhibitory potency of this compound and its synthesized analogs has been quantified against both forward and reverse electron transport, as well as their primary function of suppressing superoxide production. The data, primarily derived from studies using bovine heart submitochondrial particles (SMPs), are summarized below.

CompoundFamilyIC50 for Superoxide Suppression (nM)[2][4]EC50 for Forward Electron Transfer (µM)[1]EC50 for Reverse Electron Transfer (µM)[1]Notes
This compound Thiazole (S1QEL1)700.059>90% inhibitionMost potent inhibitor of forward electron transfer among the tested analogs.[1] Modifications to the acetylamino group significantly decrease potency.[1]
S1QEL1.1_D1 Thiazole (S1QEL1)Not Reported> 50>90% inhibitionDerivative of this compound.[1]
S1QEL1.1_D2 Thiazole (S1QEL1)Not Reported> 50>90% inhibitionDerivative of this compound.[1]
S1QEL1.1_D3 Thiazole (S1QEL1)Not Reported> 50>90% inhibitionDerivative of this compound.[1]
S1QEL1.5 Thiazole (S1QEL1)Not Reported~10-30% inhibition at 50 µM~40% inhibitionShows significantly weaker inhibition compared to this compound.[1]
S1QEL2.1 Piperazine (S1QEL2)Not Reported1.3>90% inhibitionRepresents a different structural class of S1QELs.[1]
S1QEL2.3 Piperazine (S1QEL2)Not Reported4.8>90% inhibitionRepresents a different structural class of S1QELs.[1]
S1QEL1.719 Thiazole (S1QEL1)52IC50 is 500-fold higher than for suppressionNot ReportedA novel, orally bioavailable analog developed for in vivo studies.[11][12]

Experimental Protocols

The foundational research on this compound employed a series of specialized biochemical and molecular assays to elucidate its mechanism and binding site.

Synthesis of S1QEL Analogs

This compound and its derivatives were synthesized based on methods reported by Brand et al.[1] The synthesis schemes (referred to as Schemes S1, S2, S3 in the source literature) involve multi-step chemical reactions to build the thiazole-type and piperazine-type core structures and introduce various functional groups to explore structure-activity relationships.[1]

Measurement of Complex I Electron Transfer Activity
  • Objective: To determine the effect of S1QELs on the catalytic activity of Complex I.

  • Method: NADH oxidase activity was measured in bovine heart submitochondrial particles (SMPs).

    • SMPs are incubated with the test compound (e.g., this compound) for a set period (e.g., 4 minutes).

    • The reaction is initiated by adding NADH (e.g., 50 µM final concentration).

    • The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

    • For reverse electron transfer, the reaction is initiated with ATP after SMP incubation with the compound.[9]

  • Data Analysis: The concentration of the compound required to reduce the control activity by 50% is determined as the EC50 value.[1]

Photoaffinity Labeling for Binding Site Identification
  • Objective: To identify the specific subunit of Complex I where S1QELs bind.

  • Method: This technique uses photoreactive S1QEL derivatives (e.g., [125I]S1QEL1.1_PD1) that covalently bind to their target upon UV irradiation.

    • SMPs are incubated with the radiolabeled, photoreactive S1QEL probe.

    • The mixture is exposed to UV light to induce cross-linking.

    • To confirm specificity, competitive binding experiments are run in the presence of an excess of non-photoreactive S1QELs or other known Complex I inhibitors.

    • The mitochondrial proteins are separated by SDS-PAGE.

    • The radiolabeled subunit is identified by autoradiography.

  • Key Finding: These experiments revealed that S1QELs bind to a segment in the ND1 subunit, not in the main quinone-binding pocket.[1][8]

Superoxide/H2O2 Production Assay
  • Objective: To quantify the suppression of ROS production from site IQ.

  • Method: An Amplex UltraRed-based fluorescent assay is commonly used.

    • Isolated mitochondria are energized with substrates that induce reverse electron transport (e.g., succinate) or forward electron transport (e.g., glutamate (B1630785) + malate).

    • The rate of hydrogen peroxide (H2O2) release is measured using a fluorescent probe (Amplex UltraRed) in the presence of horseradish peroxidase.

    • Dose-response curves are generated by adding varying concentrations of S1QELs.

  • Data Analysis: The concentration of the compound required to suppress H2O2 production by 50% is determined as the IC50 value.[3][4]

G cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_Development Analog Development & In Vivo Testing Screen High-Throughput Screen (635,000 compounds) Assay H2O2 Detection Assay (Amplex UltraRed) Screen->Assay Hit Identify Hits (S1QELs) Assay->Hit ET_Assay Electron Transfer Assays (Forward & Reverse) Hit->ET_Assay ROS_Assay ROS Suppression Assay (IC50 Determination) Binding_Assay Binding Site ID (Photoaffinity Labeling) SAR Analog Synthesis (Structure-Activity Relationship) Binding_Assay->SAR InVivo In Vivo Models (e.g., Ischemia-Reperfusion) SAR->InVivo Lead Lead Compound (e.g., S1QEL1.719) InVivo->Lead

General Experimental Workflow for S1QEL Research

Structure-Activity Relationship (SAR) and Analogs

The development of this compound analogs has been crucial for understanding the structural requirements for activity and for improving drug-like properties, leading to compounds like S1QEL1.719 suitable for in vivo studies.[1][6]

  • The Acetylamino Group: Research on this compound derivatives (D1, D2, D3) demonstrated that modifications to the acetylamino group on the phenyl ring result in a significant loss of inhibitory potency for forward electron transfer. This suggests this functional group is critical for a tight interaction with Complex I.[1]

  • Thiazole vs. Piperazine Core: Two distinct chemical families, S1QEL1 (thiazole-type) and S1QEL2 (piperazine-type), were identified. Both families potently suppress ROS from site IQ, indicating that different chemical scaffolds can achieve the desired biological effect.[1]

  • This compound vs. S1QEL1.5: Despite marked structural similarities, this compound is a potent inhibitor of electron transfer, while S1QEL1.5 is significantly weaker. This highlights a high degree of structural sensitivity for the inhibitory activity.[1]

  • Development of S1QEL1.719: Building on the foundational SAR, S1QEL1.719 was developed as an orally bioavailable analog. It retains high potency for suppressing site IQ ROS production (IC50 = 52 nM) with a large therapeutic window, as its IC50 for inhibiting electron flow is 500 times higher.[11][12] This compound has been successfully used to prevent and reverse metabolic syndrome in mouse models.[6][12]

G cluster_S1 S1QEL1 (Thiazole-type) cluster_S2 S1QEL2 (Piperazine-type) S1QEL_Families S1QEL Families S1QEL1_1 This compound Potent Inhibitor Acetylamino group is key S1QEL_Families->S1QEL1_1 S1QEL2_1 S1QEL2.1 S1QEL_Families->S1QEL2_1 S1QEL1_5 S1QEL1.5 Weak Inhibitor S1QEL1_1->S1QEL1_5 Minor structural change, major activity loss S1QEL1_1_Derivs S1QEL1.1_D1, D2, D3 Weak Inhibitors S1QEL1_1->S1QEL1_1_Derivs Acetylamino modification causes activity loss S1QEL1_719 S1QEL1.719 Potent & Bioavailable S1QEL1_1->S1QEL1_719 SAR leads to improved properties S1QEL2_3 S1QEL2.3

Logical Relationships of this compound and its Analogs

Conclusion and Future Directions

The foundational research on this compound has established a new paradigm for therapeutic intervention targeting mitochondrial ROS. By selectively suppressing superoxide production at site IQ without disrupting cellular energy metabolism, S1QELs offer a targeted approach to combatting oxidative stress. The successful application of the bioavailable analog S1QEL1.719 in preclinical models of metabolic syndrome validates this strategy and opens promising avenues for drug development.[6][12]

Future research will likely focus on expanding the therapeutic applications of S1QELs to other conditions driven by mitochondrial oxidative stress, such as neurodegenerative diseases, cardiovascular pathologies like myocardial infarction, and the broader aging process.[2][6] Further elucidation of the precise binding interaction within the ND1 subunit and the downstream consequences of selectively modulating site IQ signaling will continue to be critical areas of investigation for translating this foundational science into clinical therapies.

References

Methodological & Application

Application Notes & Protocols: S1QEL1.1 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S1QEL1.1 is a small molecule belonging to the thiazole (B1198619) class of compounds that has been identified as a potent and specific suppressor of superoxide (B77818) production at the quinone-reaction site (site IQ) of mitochondrial complex I.[1][2] Unlike classical complex I inhibitors such as rotenone, this compound selectively inhibits reverse electron transfer-driven superoxide production with minimal impact on forward electron transfer, which is crucial for cellular respiration.[3][4][5] This unique mechanism of action makes this compound a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various cellular processes and disease models. These notes provide detailed protocols for utilizing this compound in cell culture-based experiments.

Mechanism of Action

This compound does not compete for the quinone-binding pocket within complex I. Instead, it is proposed to bind to the ND1 subunit of the complex.[1][6] This binding induces a conformational change in complex I, which in turn modulates the redox reactions at the quinone-binding site, thereby suppressing the generation of superoxide radicals.[3][6]

S1QEL1_1_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I QuinoneSite Quinone-Binding Site (I_Q) ComplexI->QuinoneSite Contains ND1 ND1 Subunit ND1->ComplexI Part of O2 O₂ QuinoneSite->O2 e⁻ leak S1QEL1_1 This compound S1QEL1_1->ND1 Binds to S1QEL1_1->QuinoneSite Inhibits Superoxide Production via Conformational Change RET Reverse Electron Transfer (RET) RET->QuinoneSite Drives e⁻ leak at Superoxide Superoxide (O₂⁻) O2->Superoxide Reduction

Caption: Mechanism of this compound action on mitochondrial complex I.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published literature.

ParameterValueModel SystemReference
IC50 (Superoxide Suppression at IQ) 0.07 µMIsolated Rat Skeletal Muscle Mitochondria[1]
70.3 ± 2.2 nM (IQr)Isolated Mitochondria[7]
64.0 ± 9.3 nM (IQf)Isolated Mitochondria[7]
EC50 (Forward Electron Transfer Inhibition) 0.059 µMBovine Heart Submitochondrial Particles[1]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cell lines with this compound to assess its effects on cellular functions.

Materials:

  • Adherent cell line of interest (e.g., H9c2, Fa2N-4)[8][9]

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in the desired plate format at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Preparation of this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should also be prepared.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the specific experimental endpoint.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., caspase activity), or analysis of protein expression.

Cell_Treatment_Workflow A Seed Cells in Plate B Incubate for 24h (37°C, 5% CO₂) A->B E Aspirate Medium & Wash with PBS B->E C Prepare this compound Working Solutions F Add this compound or Vehicle to Wells C->F D Prepare Vehicle Control (DMSO) D->F E->F G Incubate for Desired Time F->G H Proceed to Downstream Analysis G->H

Caption: General workflow for cell treatment with this compound.

Protocol 2: Assessment of this compound on ER Stress-Induced Apoptosis

This protocol details a method to evaluate the protective effects of this compound against endoplasmic reticulum (ER) stress-induced apoptosis in a cardiomyocyte cell model (H9c2).[8]

Materials:

  • H9c2 cells

  • Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Tunicamycin (B1663573) stock solution (e.g., 5 mg/mL in DMSO)

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well white-walled, clear-bottom plates

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well white-walled plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in complete medium (e.g., final concentrations of 0.5 µM, 1 µM, 5 µM).

    • Include a vehicle control (DMSO).

    • Aspirate the medium and add the this compound or vehicle-containing medium to the wells.

    • Incubate for 1-2 hours.

  • Induction of ER Stress:

    • Prepare a working solution of tunicamycin in complete medium (e.g., a final concentration of 2 µg/mL).

    • Add the tunicamycin solution to the wells already containing this compound or vehicle. A control group without tunicamycin should also be included.

  • Incubation: Incubate the cells for 16-24 hours.

  • Measurement of Caspase Activity:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of the treated groups to the vehicle control group.

Expected Outcome: Treatment with tunicamycin is expected to significantly increase caspase 3/7 activity. Pre-treatment with this compound is expected to attenuate this increase in a dose-dependent manner, demonstrating its protective effect against ER stress-induced apoptosis.[8]

References

Application Notes and Protocols for S1QEL1.1 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1QEL1.1 is a potent and selective suppressor of superoxide/hydrogen peroxide production at the IQ site of mitochondrial complex I. It has emerged as a valuable research tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various pathological conditions, particularly ischemia-reperfusion injury. Unlike classical complex I inhibitors, this compound is designed to specifically target pathological ROS production during reverse electron transport (RET) without significantly impairing forward electron transport and normal mitochondrial respiration. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in in vivo mouse studies.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of this compound is crucial for proper formulation and administration.

PropertyValueReference
Molecular Weight 436.53 g/mol [1][2][3][4]
Solubility DMSO: 2 mg/mL[2][4]
DMF: 3 mg/mL[2][4]
DMF:PBS (pH 7.2) (1:2): 0.33 mg/mL[2][4]

For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route. A common approach for intravenous (IV) or intraperitoneal (IP) injection involves dissolving the compound in a minimal amount of DMSO and then diluting it with a suitable vehicle such as saline or phosphate-buffered saline (PBS). It is critical to ensure the final concentration of DMSO is well-tolerated by the animals.

Dosage and Administration for In Vivo Mouse Studies

The optimal dosage and administration route for this compound can vary depending on the mouse model and the specific experimental goals. The following table summarizes reported dosages and administration methods from preclinical studies.

CompoundAnimal ModelDosageAdministration RouteVehicleReference
S1QEL (related compound)Mouse (Cardiac Arrest)10 µM (single dose)Intravenous (IV)Phosphate-buffered saline[5]
This compoundMouse (Langendorff-perfused heart - ex vivo)1.6 µMPerfusion0.05% v/v DMSO[6]
S1QEL1.719 (analog)Rat1, 3, and 10 mg/kgIntravenous (IV)Not specified[7]

Note: For the 10 µM dose of S1QEL in the mouse cardiac arrest model, a precise mg/kg equivalent is not provided in the source. However, an estimated dose can be calculated assuming an average mouse blood volume and weight.

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

This compound exerts its protective effects by targeting the source of a pathological ROS burst during reperfusion. The signaling pathway is initiated by the accumulation of succinate (B1194679) during ischemia.

S1QEL1_1_Signaling_Pathway cluster_Ischemia Ischemia cluster_Reperfusion Reperfusion cluster_S1QEL1_1 Therapeutic Intervention cluster_Downstream Downstream Effects Ischemia Ischemia (Oxygen Deprivation) Succinate Succinate Accumulation Ischemia->Succinate RET Reverse Electron Transport (RET) at Complex I Succinate->RET Reperfusion Reperfusion (Reoxygenation) Reperfusion->RET ROS ROS Burst (Superoxide/H₂O₂) RET->ROS Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress S1QEL1_1 This compound S1QEL1_1->ROS Inhibits Mito_Dysfunction Mitochondrial Dysfunction (mPTP opening) Oxidative_Stress->Mito_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) Mito_Dysfunction->Cell_Death Tissue_Injury Tissue Injury Cell_Death->Tissue_Injury Experimental_Workflow cluster_Preparation Preparation cluster_Surgery Surgical Procedure cluster_Treatment Treatment Administration cluster_Analysis Post-Reperfusion Analysis Animal_Prep Anesthetize and Intubate Mouse Thoracotomy Perform Thoracotomy to Expose Heart Animal_Prep->Thoracotomy LAD_Ligation Ligate Left Anterior Descending (LAD) Artery (e.g., 30-60 min) Thoracotomy->LAD_Ligation Reperfusion Remove Ligature to Initiate Reperfusion LAD_Ligation->Reperfusion S1QEL1_1_Admin Administer this compound (e.g., IV injection) at onset of reperfusion Reperfusion->S1QEL1_1_Admin Monitoring Monitor Animal (e.g., 24 hours) S1QEL1_1_Admin->Monitoring Euthanasia Euthanize and Harvest Heart Monitoring->Euthanasia Infarct_Size Measure Infarct Size (TTC Staining) Euthanasia->Infarct_Size Biochemical_Assays Perform Biochemical Assays (e.g., ROS levels, apoptosis markers) Euthanasia->Biochemical_Assays

References

Application Notes and Protocols: S1QEL1.1 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S1QEL1.1, a specific suppressor of superoxide (B77818)/hydrogen peroxide production at site IQ of mitochondrial complex I, in preclinical models of ischemia-reperfusion injury (IRI). The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. A key driver of IRI is the excessive production of reactive oxygen species (ROS) by mitochondria upon reoxygenation. Specifically, the accumulation of succinate (B1194679) during ischemia leads to a burst of superoxide production via reverse electron transport (RET) at mitochondrial complex I upon reperfusion.

This compound is a small molecule that selectively inhibits this pathological ROS production at the ubiquinone-binding site of complex I (site IQ) without significantly affecting normal forward electron transport and cellular respiration.[1][2][3] This targeted mechanism of action makes this compound a promising therapeutic candidate for mitigating IRI in various organs, including the heart.

Mechanism of Action

This compound specifically suppresses the generation of superoxide and its dismutated product, hydrogen peroxide, at site IQ of mitochondrial complex I.[1][4] Unlike classical complex I inhibitors like rotenone, this compound does not block the overall electron transport chain, thus preserving mitochondrial energy production.[3] It is believed to bind to the ND1 subunit of complex I, inducing a conformational change that indirectly modulates the quinone-binding pocket, thereby preventing ROS generation during RET.[2][5][6] This selective action allows for the targeted reduction of oxidative stress at the onset of reperfusion without compromising essential mitochondrial functions.

Signaling Pathway of Ischemia-Reperfusion Injury and this compound Intervention

Caption: Signaling pathway of ischemia-reperfusion injury and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study utilizing this compound in a Langendorff-perfused mouse heart model of ischemia-reperfusion injury.[1]

ParameterControl (Vehicle)This compound (1.6 µM)Percentage ChangeReference
Post-Ischemic Cardiac Function Recovery (Rate-Pressure Product) ~40% of baseline~60% of baseline~50% improvement[1]
Infarct Size (% of risk area) ~45%~35%~22% reduction[1]

Experimental Protocols

Langendorff-Perfused Mouse Heart Model of Ischemia-Reperfusion Injury

This protocol is adapted from studies demonstrating the cardioprotective effects of this compound.[1]

Objective: To assess the effect of this compound on cardiac function and infarct size following ex vivo ischemia and reperfusion.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (KHB)

  • This compound (stock solution in DMSO)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Data acquisition system for monitoring cardiac function

Procedure:

  • Heart Isolation: Anesthetize the mouse and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB.

  • Cannulation and Equilibration: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure. Allow the heart to equilibrate for a 20-minute period.

  • Baseline Measurements: Record baseline cardiac function parameters, including heart rate and left ventricular developed pressure (LVDP). The rate-pressure product (RPP = heart rate x LVDP) is a key indicator of cardiac function.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 25 minutes.

  • Reperfusion and Treatment:

    • Control Group: Initiate reperfusion with KHB containing the vehicle (e.g., 0.05% v/v DMSO).

    • This compound Group: Initiate reperfusion with KHB containing 1.6 µM this compound for the first 5 minutes of reperfusion.

  • Washout and Continued Reperfusion: After the initial 5-minute treatment period, continue reperfusion for both groups with standard KHB for a total of 60-120 minutes.

  • Functional Assessment: Continuously monitor and record cardiac function throughout the reperfusion period.

  • Infarct Size Measurement:

    • At the end of reperfusion, freeze the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, while the infarcted area remains pale.

    • Image the slices and quantify the infarct size as a percentage of the total ventricular area using image analysis software.

Experimental Workflow: Langendorff Heart IRI Model

Langendorff_Workflow Start Start IsolateHeart Isolate Mouse Heart Start->IsolateHeart Cannulate Cannulate Aorta & Initiate Perfusion IsolateHeart->Cannulate Equilibrate Equilibrate (20 min) Cannulate->Equilibrate Baseline Record Baseline Cardiac Function Equilibrate->Baseline Ischemia Induce Global Ischemia (25 min) Baseline->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Control Vehicle (DMSO) in KHB (5 min) Reperfusion->Control Control Group Treatment This compound (1.6 µM) in KHB (5 min) Reperfusion->Treatment Treatment Group Washout Continue Reperfusion with KHB Control->Washout Treatment->Washout Functional Monitor Cardiac Function Washout->Functional Infarct Measure Infarct Size (TTC Staining) Functional->Infarct End End Infarct->End

Caption: Experimental workflow for the Langendorff-perfused heart ischemia-reperfusion injury model.

Concluding Remarks

This compound represents a novel class of therapeutic agents that target a specific mechanism of mitochondrial ROS production central to the pathophysiology of ischemia-reperfusion injury. The provided protocols and data serve as a foundation for further investigation into the efficacy and translational potential of this compound and other site IQ inhibitors. Future studies could explore the application of these compounds in in vivo models of IRI affecting various organs, as well as their potential in clinical settings for conditions such as myocardial infarction, stroke, and organ transplantation.

References

Application Note: Evaluating the Metabolic Effects of S1QEL1.1 using a Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S1QEL1.1 is a novel small molecule that acts as a specific suppressor of superoxide (B77818) and hydrogen peroxide production at the IQ site of mitochondrial complex I.[1][2][3] This molecule is of significant interest in drug development due to its potential therapeutic applications in conditions associated with mitochondrial oxidative stress, such as ischemia-reperfusion injury and metabolic syndrome.[1][4][5] this compound selectively inhibits reactive oxygen species (ROS) generation during reverse electron transport (RET) and has also been shown to have effects during forward electron transport (FET), with minimal impact on overall mitochondrial respiration at effective concentrations.[1][6][7][8] Its mechanism of action involves binding to the ND1 subunit of complex I, which indirectly modulates the quinone-redox reactions without directly obstructing the quinone-binding pocket, distinguishing it from classical complex I inhibitors like rotenone.[1][9][10]

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of this compound treatment on cultured cells.

Signaling Pathway of this compound Action

Caption: this compound binds to the ND1 subunit of Complex I, inhibiting superoxide production at the IQ site.

Experimental Protocols

This protocol is designed for a 96-well Seahorse XF instrument but can be adapted for other formats.

Materials

  • This compound (Cayman Chemical or equivalent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium (e.g., Agilent 103335-100)

  • Supplements: Glucose, Pyruvate, Glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cultured cells of interest

  • Standard cell culture reagents and equipment

I. Cell Seeding

  • A day before the assay, seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Ensure even cell distribution across each well. Include wells for background correction that contain media but no cells.

  • Incubate the plate overnight in a standard CO2 incubator at 37°C.

II. This compound Treatment Preparation

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • On the day of the assay, prepare fresh dilutions of this compound in Seahorse XF assay medium to the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 of approximately 0.07 µM.[2]

  • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.

III. Seahorse XF Assay Procedure

  • Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator.

    • Wash the cells twice with the prepared Seahorse XF assay medium.

    • Add the appropriate volume of assay medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Load the Sensor Cartridge:

    • Prepare stock solutions of the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium according to the manufacturer's instructions.

    • Load the appropriate volumes of the compounds into the corresponding injection ports (A, B, and C) of the sensor cartridge.

  • Run the Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the assay protocol. The instrument will measure baseline OCR and ECAR, then sequentially inject the compounds and measure the metabolic response.

Experimental Workflow

Seahorse_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Seahorse Assay Seed_Cells Seed cells in XF microplate Incubate_Overnight Incubate overnight (37°C, CO2) Seed_Cells->Incubate_Overnight Hydrate_Cartridge Hydrate sensor cartridge with calibrant Incubate_Cartridge Incubate cartridge overnight (37°C, non-CO2) Hydrate_Cartridge->Incubate_Cartridge Prepare_Media Prepare assay medium (supplemented & pH adjusted) Prepare_S1QEL1_1 Prepare this compound dilutions & vehicle control Prepare_Media->Prepare_S1QEL1_1 Add_Treatment Add this compound/vehicle to wells Prepare_S1QEL1_1->Add_Treatment Wash_Cells Wash cells with assay medium Wash_Cells->Add_Treatment Incubate_PreAssay Incubate 1 hour (37°C, non-CO2) Add_Treatment->Incubate_PreAssay Run_Assay Run Seahorse Assay Incubate_PreAssay->Run_Assay Load_Cartridge Load Mito Stress Test drugs (Oligo, FCCP, Rot/AA) Calibrate_Instrument Calibrate Seahorse XF Analyzer Load_Cartridge->Calibrate_Instrument Calibrate_Instrument->Run_Assay

Caption: Workflow for the Seahorse XF Cell Mito Stress Test with this compound treatment.

Data Presentation

The quantitative data obtained from the Seahorse XF Cell Mito Stress Test should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Proton Leak (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)Non-Mitochondrial Respiration (pmol/min)
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Table 2: Extracellular Acidification Rate (ECAR) Parameters

Treatment GroupBaseline ECAR (mpH/min)Glycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (mpH/min)
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Anticipated Results

Based on the known mechanism of this compound, it is anticipated that at concentrations that inhibit superoxide production, there will be minimal to no significant change in basal respiration, ATP production, or maximal respiration.[6][8] This is because this compound is not a classical inhibitor of the electron transport chain's forward electron flow. However, under conditions that induce reverse electron transport, or in cell types prone to high levels of RET-driven ROS, this compound may show protective effects on mitochondrial function that could be reflected in the Seahorse assay parameters. Any observed changes in ECAR would suggest off-target effects or a metabolic shift in response to the modulation of mitochondrial ROS signaling.

This application note provides a comprehensive protocol for assessing the metabolic impact of this compound using the Seahorse XF Cell Mito Stress Test. This assay can provide valuable insights into how this compound modulates cellular bioenergetics and can be a critical tool in the preclinical evaluation of this and similar compounds. The detailed protocol and data presentation guidelines will aid researchers in obtaining robust and reproducible results.

References

Application Notes and Protocols: S1QEL1.1 in Primary Astrocyte Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1QEL1.1 is a potent and specific suppressor of superoxide (B77818) production at the quinone-reaction site (site IQ) of mitochondrial complex I.[1][2] It achieves this by modulating electron transfer in a direction-dependent manner, primarily inhibiting reverse electron transfer (RET) without significantly affecting forward electron transfer (FET), which is crucial for ATP synthesis.[1][3][4] This unique mechanism of action makes this compound a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various cellular processes and disease models.

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are critical for maintaining brain homeostasis, providing metabolic support to neurons, and modulating synaptic activity.[5][6] Mitochondrial dysfunction and subsequent oxidative stress in astrocytes are implicated in the pathogenesis of numerous neurological disorders, including neurodegenerative diseases and neuroinflammation.[7][8] The use of this compound in primary astrocyte cell culture provides a novel approach to dissect the specific contribution of mitochondrial site IQ-derived ROS to astrocyte function and dysfunction.

These application notes provide detailed protocols for the use of this compound in primary astrocyte cultures to investigate its effects on mitochondrial function, cellular signaling, and inflammatory responses.

Data Presentation

Table 1: Potency of this compound on Mitochondrial Complex I Function

ParameterEC50 / IC50SystemReference
Inhibition of Forward Electron Transfer0.059 µM (EC50)Bovine heart submitochondrial particles[1]
Suppression of Superoxide/H₂O₂ (Reverse Electron Transport)70.3 ± 2.2 nM (Nominal IC50)Isolated rat skeletal muscle mitochondria[2]
Suppression of Superoxide/H₂O₂ (Forward Electron Transport)64.0 ± 9.3 nM (Nominal IC50)Isolated rat skeletal muscle mitochondria[2]

Note: Data is derived from studies on isolated mitochondria and submitochondrial particles, not directly from primary astrocyte cultures. These values serve as a reference for the compound's potency.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Astrocytes from Neonatal Rodents

This protocol is adapted from established methods for isolating primary murine astrocytes.[9][10][11][12]

Materials:

  • Neonatal mouse or rat pups (P1-P4)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • 0.25% Trypsin-EDTA

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)

  • Poly-L-lysine coated T75 flasks and culture plates

  • Sterile dissection tools

  • 70 µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Dissection:

    • Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.

    • Under sterile conditions, dissect the cortices from the brains and place them in ice-cold HBSS.

    • Carefully remove the meninges.[12]

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Transfer the tissue to a tube containing 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.[10]

    • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

    • Add an equal volume of Complete Medium to inactivate the trypsin.

  • Cell Plating:

    • Filter the cell suspension through a 70 µm cell strainer into a new tube.[10]

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in Complete Medium.

    • Plate the cells onto Poly-L-lysine coated T75 flasks.

  • Astrocyte Purification:

    • Culture the cells for 7-10 days, changing the medium every 2-3 days. This allows astrocytes to form a confluent monolayer while microglia and oligodendrocyte precursors grow on top.[9]

    • To remove microglia and oligodendrocytes, shake the flasks on an orbital shaker for 1.5-2 hours at 200 rpm at 37°C.[12]

    • Wash the adherent astrocyte monolayer with PBS.

  • Sub-culturing:

    • Treat the purified astrocytes with 0.25% Trypsin-EDTA to detach them.

    • Plate the astrocytes onto new Poly-L-lysine coated plates or flasks for experiments.

Protocol 2: Treatment of Primary Astrocytes with this compound

Materials:

  • Primary astrocyte cultures (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Culture medium

  • Assay-specific reagents

Procedure:

  • Cell Seeding: Plate purified primary astrocytes at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis). Allow cells to adhere and recover for 24-48 hours.

  • This compound Preparation: Prepare working concentrations of this compound by diluting the stock solution in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Note: Based on available data, a starting concentration range of 100 nM to 1 µM is recommended.[2]

  • Treatment: Remove the old medium from the astrocyte cultures and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO₂. The incubation time will depend on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, proceed with the desired assays, such as cell viability assays, ROS measurement, cytokine analysis, or protein expression analysis.

Protocol 3: Measurement of Mitochondrial Superoxide Production

Materials:

  • Primary astrocytes treated with this compound (from Protocol 2)

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Loading: After this compound treatment, remove the medium and wash the cells with warm HBSS.

  • Incubate the cells with MitoSOX™ Red working solution (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Imaging/Measurement: Immediately measure the fluorescence using a fluorescence microscope or a microplate reader (excitation/emission ~510/580 nm).

  • Data Analysis: Quantify the fluorescence intensity and normalize to the vehicle control to determine the effect of this compound on mitochondrial superoxide production.

Visualizations

S1QEL1_Mechanism_of_Action cluster_complex_i Mitochondrial Complex I cluster_iq_site Site IQ NADH NADH FMN FMN NADH->FMN FET NAD NAD+ FeS Fe-S Clusters FMN->FeS FET FeS->FMN Q Coenzyme Q FeS->Q FET QH2 Coenzyme QH2 Q->QH2 QH2_ret Coenzyme QH2 Q_ret Coenzyme Q QH2_ret->Q_ret RET Q_ret->FeS O2 O₂ O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide S1QEL1_1 This compound S1QEL1_1->Q_ret Inhibits

Caption: Mechanism of this compound action on mitochondrial complex I.

Experimental_Workflow cluster_analysis Examples of Downstream Analysis start Isolate Primary Astrocytes (Neonatal Rodent Cortex) culture Culture and Purify Astrocytes (7-10 days) start->culture seed Seed Purified Astrocytes for Experiments culture->seed treat Treat with this compound (e.g., 100 nM - 1 µM) seed->treat incubate Incubate (e.g., 24 hours) treat->incubate analysis Downstream Analysis incubate->analysis ros Mitochondrial ROS Measurement (e.g., MitoSOX) analysis->ros viability Cell Viability Assays (e.g., MTT, ATP content) analysis->viability inflammation Inflammatory Response (e.g., Cytokine ELISA, qPCR) analysis->inflammation

Caption: Experimental workflow for using this compound in primary astrocyte culture.

Astrocyte_Signaling_Pathway cluster_astrocyte Astrocyte Mito_Dysfunction Mitochondrial Dysfunction (e.g., induced by toxins, disease state) Complex_I Mitochondrial Complex I (Reverse Electron Transport) Mito_Dysfunction->Complex_I ROS Mitochondrial ROS (Superoxide) Complex_I->ROS S1QEL1_1 This compound S1QEL1_1->Complex_I Inhibits NFkB NF-κB Signaling ROS->NFkB MAPK MAPK Signaling ROS->MAPK Nrf2 Nrf2 Pathway ROS->Nrf2 Inflammatory_Response Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) NFkB->Inflammatory_Response MAPK->Inflammatory_Response Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response

Caption: Proposed signaling pathways in astrocytes modulated by this compound.

References

Troubleshooting & Optimization

troubleshooting S1QEL1.1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with S1QEL1.1 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a small molecule inhibitor of mitochondrial respiratory complex I at the IQ site, with an IC50 of 70 nM.[1][2] It is a crystalline solid that is sparingly soluble in aqueous solutions but has better solubility in organic solvents.[1] Its molecular formula is C23H24N4O3S, with a molecular weight of 436.5 g/mol .[1][3]

Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What is the recommended starting approach?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The suggested method is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it into your aqueous buffer.

Q3: What are the known solubility concentrations of this compound in common organic solvents?

A3: The solubility of this compound has been determined in several common laboratory solvents. Please refer to the table below for specific concentrations.

Quantitative Solubility Data

SolventConcentrationReference
Dimethylformamide (DMF)3 mg/mL[1][4]
Dimethyl Sulfoxide (DMSO)2 mg/mL[1][3][4]
DMF:PBS (pH 7.2) (1:2)0.33 mg/mL[1][4]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Issue 1: Precipitate forms when I add my this compound stock solution (in organic solvent) to my aqueous buffer.

  • Cause: This is likely due to the poor solubility of this compound in aqueous solutions, causing it to precipitate out when the concentration of the organic solvent is reduced.

  • Solution:

    • Reduce the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try preparing a more dilute solution.

    • Slow, dropwise addition: Instead of pipetting the entire volume of your stock solution at once, add it dropwise to your aqueous buffer while vortexing or stirring.[5] This helps to avoid localized high concentrations that can lead to precipitation.

    • Increase the percentage of organic solvent: If your experimental conditions permit, increasing the final concentration of the organic co-solvent (e.g., DMSO, DMF) in your aqueous buffer can help maintain solubility. However, always consider the tolerance of your specific assay or cell type to the organic solvent.[5]

Issue 2: My this compound solution is cloudy or contains visible particles.

  • Cause: The compound may not be fully dissolved, or it may have aggregated.

  • Solution:

    • Sonication: Sonicating the solution in a water bath for a few minutes can help to break up aggregates and enhance dissolution.[5]

    • Gentle Warming: Gently warming the solution may improve solubility for some compounds.[5] However, the stability of this compound at elevated temperatures is not well-documented, so this should be approached with caution.

    • Centrifugation: Before use, centrifuge your final solution at high speed to pellet any undissolved micro-aggregates.[5] Carefully collect the supernatant for your experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of lyophilized this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 2 mg/mL in DMSO).

  • Dissolution: Vortex or gently agitate the vial until the powder is completely dissolved.[5] If necessary, sonicate for short bursts in a water bath to aid dissolution.[5]

  • Storage: Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the this compound stock solution dropwise to achieve the final desired concentration.[5]

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

  • Use Immediately: It is recommended to prepare the final working solution fresh for each experiment.

Visualizations

Mechanism of Action of this compound

This compound is a specific inhibitor of superoxide (B77818)/hydrogen peroxide production at the IQ site of mitochondrial complex I.[1][2][6][7] It suppresses the generation of reactive oxygen species (ROS) during both forward and reverse electron transport without significantly affecting the overall rate of oxidative phosphorylation.[1][6][7] This targeted action helps to mitigate oxidative stress and its downstream consequences, such as cellular damage and apoptosis.[1][2][8]

S1QEL1_1_Mechanism cluster_complex_I Mitochondrial Complex I cluster_ros Reactive Oxygen Species Production NADH NADH FMN FMN NADH->FMN e- Fe-S Clusters Fe-S Clusters FMN->Fe-S Clusters e- IQ_Site IQ_Site Fe-S Clusters->IQ_Site e- Ubiquinone Ubiquinone IQ_Site->Ubiquinone e- O2_Superoxide O2 -> O2•- IQ_Site->O2_Superoxide e- leak Oxidative_Stress Oxidative Stress O2_Superoxide->Oxidative_Stress This compound This compound This compound->IQ_Site Inhibits

Caption: Mechanism of this compound inhibition of superoxide production at the IQ site of mitochondrial complex I.

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous Buffer dissolve_organic Dissolve in DMSO or DMF first start->dissolve_organic check_solubility Is the solution clear? add_dropwise Add dropwise to stirring aqueous buffer dissolve_organic->add_dropwise check_precipitation Does precipitate form? add_dropwise->check_precipitation use_solution Solution is ready for use check_precipitation->use_solution No troubleshoot Troubleshoot Further check_precipitation->troubleshoot Yes lower_concentration Lower final concentration troubleshoot->lower_concentration sonicate Sonicate the solution troubleshoot->sonicate centrifuge Centrifuge and use supernatant troubleshoot->centrifuge

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

References

optimizing S1QEL1.1 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1QEL1.1. The focus is on optimizing its concentration to ensure specific suppression of superoxide (B77818)/hydrogen peroxide production at site IQ of mitochondrial complex I while avoiding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a site-specific suppressor of superoxide production at the quinone-reaction site (site IQ) in mitochondrial respiratory complex I.[1][2][3] Unlike traditional quinone-site inhibitors, S1QELs, including this compound, do not directly occupy the quinone- or inhibitor-binding pocket.[1][2][3] Instead, they are thought to bind to the ND1 subunit and indirectly modulate the quinone-redox reactions, leading to a suppression of superoxide production during both forward and reverse electron transfer.[1][2][3][4]

Q2: What are the known off-target effects of this compound at higher concentrations?

A2: While this compound is designed to be a specific suppressor of superoxide production, higher concentrations can lead to off-target effects. The most commonly reported off-target effect is the inhibition of reverse electron transport (RET) into complex I.[5][6] At concentrations significantly above its IC50 for superoxide suppression, this compound can prevent superoxide/hydrogen peroxide production from sites IQ and IF by inhibiting RET.[5][6]

Q3: What is the recommended starting concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound is experiment-dependent. However, based on published data, a good starting point for in vitro assays with isolated mitochondria is in the low nanomolar to low micromolar range. The IC50 for superoxide-H2O2 production from site IQ has been reported to be approximately 0.07 µM (70 nM).[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How can I be sure that this compound is not affecting overall mitochondrial respiration in my experiments?

A4: To confirm the specificity of this compound, it is crucial to assess its impact on mitochondrial respiration. At effective concentrations for suppressing superoxide production, this compound should not significantly affect forward electron transport (i.e., NADH oxidase activity).[3][5] Studies have shown that at concentrations up to 10 µM or 20 times its IC50 for superoxide suppression, this compound had no effect on respiration driven by glutamate (B1630785) plus malate (B86768) or succinate (B1194679) plus rotenone (B1679576) in isolated mitochondria.[1][7] You can monitor oxygen consumption rates using techniques like high-resolution respirometry to verify this.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inhibition of Reverse Electron Transport (RET) Observed This compound concentration is too high.Perform a dose-response experiment to determine the lowest effective concentration that suppresses superoxide production without significantly inhibiting RET. Start from a concentration around the IC50 for superoxide suppression (~70 nM) and titrate upwards.[5][6]
No significant suppression of superoxide/H2O2 production. This compound concentration is too low.Increase the concentration of this compound in a stepwise manner. Ensure that the assay conditions are optimal for detecting superoxide/H2O2 production from site IQ.
Unexpected changes in cellular metabolism or viability. Potential off-target effects at the cellular level.Lower the this compound concentration. Perform control experiments to assess the effect of this compound on key metabolic parameters and cell viability (e.g., ATP levels, membrane potential, cytotoxicity assays).
Variability in experimental results. Inconsistent this compound stock solution or experimental setup.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Ensure consistent incubation times and experimental conditions across all replicates.

Quantitative Data Summary

Table 1: Inhibitory Potencies of this compound

ParameterValue (µM)SystemReference
IC50 (Superoxide/H2O2 Production from Site IQ) 0.07Isolated rat skeletal muscle mitochondria[7]
Nominal IC50 (Site IQr) 0.0703 ± 0.0022Rat skeletal muscle mitochondria[8]
Nominal IC50 (Site IQf) 0.0640 ± 0.0093Rat skeletal muscle mitochondria[8]
EC50 (Forward Electron Transfer - NADH Oxidase Activity) 0.059Bovine heart submitochondrial particles[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Superoxide/H2O2 Production from Site IQ

This protocol is adapted from methodologies described in the literature.[7][8][9]

Objective: To determine the concentration of this compound that inhibits 50% of superoxide/H2O2 production from site IQ in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat skeletal muscle)

  • Assay buffer (e.g., KHEB medium)

  • Amplex™ UltraRed reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Substrates for reverse electron transport (e.g., succinate or glycerol-3-phosphate)

  • Inhibitors to block other ROS sources (e.g., atpenin A5 for complex II, S3QEL3 for complex III)[8]

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Fluorescence microplate reader (λex = 540 nm, λem = 590 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, Amplex™ UltraRed, HRP, SOD, and inhibitors for other ROS sites.

  • Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) to the wells of the microplate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding isolated mitochondria to each well.

  • Add the substrate for reverse electron transport (e.g., succinate).

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Measure the fluorescence of the resorufin (B1680543) product.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Protocol 2: Assessing the Effect of this compound on Mitochondrial Respiration

This protocol is based on established methods for measuring mitochondrial oxygen consumption.[1][7]

Objective: To evaluate the impact of this compound on the rate of oxygen consumption driven by forward electron transport.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., MAS buffer)

  • Substrates for complex I-driven respiration (e.g., glutamate and malate)

  • ADP

  • Oligomycin (B223565)

  • FCCP (or other uncoupler)

  • Rotenone (complex I inhibitor)

  • This compound stock solution (in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

  • Add respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add isolated mitochondria to the chamber.

  • Add the desired concentration of this compound or vehicle (DMSO) and incubate for a short period.

  • Add substrates (glutamate and malate) to initiate state 2 respiration.

  • Add ADP to stimulate state 3 respiration (oxidative phosphorylation).

  • Add oligomycin to inhibit ATP synthase and induce state 4o respiration (leak respiration).

  • Add a titratable amount of FCCP to measure the maximal capacity of the electron transport system (uncoupled respiration).

  • Finally, add rotenone to inhibit complex I and confirm the contribution of complex I to the observed respiration.

  • Compare the oxygen consumption rates in the presence and absence of this compound at each respiratory state. A lack of significant change in these rates indicates that this compound is not inhibiting forward electron transport at the tested concentration.

Visualizations

S1QEL1_Mechanism_of_Action cluster_complex_I Mitochondrial Complex I NADH NADH NAD NAD+ NADH->NAD e- Q Q QH2 QH2 Q->QH2 Superoxide Superoxide (O2-) Q->Superoxide Site_IQ Site IQ Site_IQ->Q e- Site_IQ->Q Electron Leak Site_IQ->Superoxide Suppresses production ND1 ND1 Subunit ND1->Site_IQ Indirectly modulates S1QEL1_1 This compound S1QEL1_1->ND1 Binds to

Caption: Mechanism of this compound action on Complex I.

Troubleshooting_Workflow Start Start Experiment with this compound Check_Superoxide Superoxide Suppression Observed? Start->Check_Superoxide Check_RET RET Inhibition Observed? Check_Superoxide->Check_RET Yes Concentration_Too_Low Concentration may be too low Check_Superoxide->Concentration_Too_Low No Concentration_Too_High Concentration may be too high Check_RET->Concentration_Too_High Yes No_RET_Inhibition No RET Inhibition Check_RET->No_RET_Inhibition No Increase_Concentration Increase this compound Concentration Concentration_Too_Low->Increase_Concentration Increase_Concentration->Check_Superoxide Decrease_Concentration Decrease this compound Concentration Concentration_Too_High->Decrease_Concentration Decrease_Concentration->Check_Superoxide Optimal_Concentration Optimal Concentration Achieved No_RET_Inhibition->Optimal_Concentration

Caption: Workflow for optimizing this compound concentration.

References

potential off-target effects of S1QEL1.1 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S1QEL1.1. The information focuses on understanding and mitigating potential off-target effects, particularly when using the compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific suppressor of superoxide (B77818) and hydrogen peroxide production at site IQ of mitochondrial complex I.[1] It functions by binding to the ND1 subunit of complex I, which indirectly modulates the quinone-redox reactions.[2][3][4] This is different from traditional complex I inhibitors, like rotenone, as this compound does not directly occupy the quinone-binding pocket.[2][3][4] Its primary intended effect is to reduce reactive oxygen species (ROS) production during reverse electron transfer (RET) without significantly impacting forward electron transfer (FET) at low concentrations.[2][3][5]

Q2: I'm observing unexpected cellular effects at high concentrations of this compound. What could be the cause?

A2: While this compound is designed to be a selective inhibitor of superoxide production at site IQ, high concentrations may lead to off-target effects.[6] These can manifest as broader inhibition of mitochondrial respiration or interactions with other cellular proteins. At higher concentrations, this compound has been shown to inhibit forward electron transfer in Complex I, which could explain some unexpected phenotypes.[5][7] Off-target effects occur when a compound binds to and modulates proteins other than its intended target, potentially leading to misinterpretation of experimental results or cellular toxicity.[6]

Q3: What is the recommended concentration range for using this compound to maintain its selectivity?

A3: To maintain selectivity for inhibiting superoxide production at site IQ during reverse electron transfer with minimal impact on forward electron transfer, it is crucial to use the lowest effective concentration. The reported IC50 for inhibiting superoxide generation during RET is 0.07 µM.[1] However, the EC50 for inhibition of forward electron transfer is 0.059 µM, indicating that at higher concentrations, the selectivity is lost.[2] It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration that achieves the desired effect without significant inhibition of overall mitochondrial respiration.

Q4: How can I experimentally verify that the observed effects are due to off-target interactions?

A4: A multi-faceted approach is recommended to investigate potential off-target effects.[6] This can include:

  • Orthogonal Assays: Use an alternative method to inhibit the target to see if the same phenotype is produced. For example, using siRNA or CRISPR-Cas9 to knockdown a component of Complex I.[6][8]

  • Activity-Dead Analogs: Synthesize or obtain a structurally similar analog of this compound that is inactive against Complex I. If this analog still produces the unexpected phenotype, it is likely due to an off-target effect.[8]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target, Complex I, in your cellular model.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected decrease in cell viability at high concentrations. Inhibition of forward electron transfer in Complex I or off-target toxicity.1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Measure mitochondrial respiration (e.g., with a Seahorse XF Analyzer) to assess the impact on forward electron transfer. 3. Consider performing a kinome scan or proteomic profiling to identify potential off-target binding partners.
Phenotype is inconsistent with known function of Complex I. The observed effect is mediated by an off-target protein or pathway.1. Utilize genetic knockdown (siRNA, CRISPR) of Complex I subunits to see if the phenotype is replicated.[6] 2. Test a structurally unrelated Complex I inhibitor to see if it produces the same effect.
Difficulty replicating results from other studies. Differences in experimental conditions (cell type, media, etc.) affecting compound activity or off-target profile.1. Carefully review and align your experimental protocol with published studies. 2. Perform a thorough characterization of this compound's effects in your specific cell model, including dose-response curves for both on-target and potential off-target effects.

Experimental Protocols

Protocol 1: Assessing this compound's Effect on Forward and Reverse Electron Transfer

Objective: To determine the concentration-dependent effects of this compound on both forward and reverse electron transfer in isolated mitochondria or submitochondrial particles (SMPs).

Methodology:

  • Preparation of Submitochondrial Particles (SMPs): Isolate mitochondria from your tissue or cell line of interest and prepare SMPs by sonication and centrifugation.

  • Forward Electron Transfer (NADH Oxidase Activity):

    • Incubate SMPs with varying concentrations of this compound.

    • Initiate the reaction by adding NADH.

    • Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.[2]

  • Reverse Electron Transfer:

    • Incubate SMPs with varying concentrations of this compound.

    • Provide succinate (B1194679) as a substrate.

    • Initiate reverse electron transfer by adding ATP.

    • Measure the rate of NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the EC50 for FET and IC50 for RET inhibition.

Protocol 2: Kinome Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound at high concentrations.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Kinase Panel Screening: Submit the compound to a commercial kinome scanning service (e.g., KINOMEscan™). These services typically test the compound at one or two high concentrations against a large panel of recombinant kinases.

  • Data Analysis: The service will provide data on the binding affinity or percent inhibition for each kinase in the panel. Analyze the data to identify any kinases that show significant interaction with this compound.

  • Follow-up Validation: For any identified off-target kinases, perform secondary assays (e.g., in vitro kinase activity assays) to confirm the inhibitory effect and determine the IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target, Complex I, in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble Complex I subunits (e.g., ND1) at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Binding of this compound to Complex I is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

S1QEL1_1_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis cluster_RET Reverse Electron Transfer (RET) ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q FET H_out H+ ComplexI->H_out ROS Superoxide (ROS) ComplexI->ROS Site IQ (during RET) ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III CytC Cytochrome C ComplexIII->CytC ComplexIII->H_out ComplexIV Complex IV ComplexIV->H_out Q->ComplexIII CytC->ComplexIV ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_in H+ H_in->ATPSynthase H_out->H_in ADP ADP + Pi ADP->ATPSynthase RET_label Succinate -> Complex II -> Q -> Complex I -> NAD+ S1QEL1_1 This compound S1QEL1_1->ComplexI Binds to ND1 subunit

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Off_Target_Workflow cluster_biochemical cluster_cellular cluster_proteomic start Researcher observes unexpected phenotype with high [this compound] hypothesis Hypothesis: Off-target effect start->hypothesis biochemical Biochemical Assays hypothesis->biochemical cellular Cellular Assays hypothesis->cellular proteomic Proteomic Approaches hypothesis->proteomic kinome Kinome Scan biochemical->kinome cetsa Cellular Thermal Shift Assay (CETSA) cellular->cetsa knockdown Genetic Knockdown (siRNA/CRISPR) cellular->knockdown inactive_analog Inactive Analog Control cellular->inactive_analog pull_down Chemical Proteomics (Pull-down) proteomic->pull_down expression Expression Proteomics proteomic->expression conclusion Conclusion on Off-Target Effect in_vitro In vitro activity assays on putative off-targets kinome->in_vitro in_vitro->conclusion cetsa->conclusion knockdown->conclusion inactive_analog->conclusion pull_down->conclusion expression->conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic start Unexpected cellular phenotype observed is_high_conc Is this compound concentration high? start->is_high_conc lower_conc Action: Perform dose-response and use lowest effective concentration is_high_conc->lower_conc Yes phenotype_persists Does the phenotype persist at lower, on-target concentrations? is_high_conc->phenotype_persists No lower_conc->phenotype_persists on_target Conclusion: Likely an on-target effect phenotype_persists->on_target Yes off_target Conclusion: Likely an off-target effect phenotype_persists->off_target No investigate Action: Proceed with off-target validation experiments (see workflow) off_target->investigate

Caption: Troubleshooting logic for unexpected phenotypes with this compound.

References

Navigating S1QEL1.1 Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental results involving S1QEL1.1, a potent inhibitor of mitochondrial complex I. Here, you will find troubleshooting guidance and frequently asked questions to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets site IQ of mitochondrial complex I. It suppresses the production of superoxide (B77818) and hydrogen peroxide during reverse electron transfer.[1] Its mechanism is distinct from other quinone-site inhibitors; it is believed to bind to the ND1 subunit of complex I, indirectly modulating quinone redox reactions.[2][3] This indirect action may contribute to its direction-dependent inhibition of electron transfer.[2]

Q2: Why am I observing different inhibitory potencies (EC50 values) for this compound in my experiments?

A2: Variability in this compound potency can arise from several factors. The inhibitory effects of S1QELs can be significantly dependent on the direction of electron transfer being assayed (forward vs. reverse).[2] For instance, the EC50 of this compound for inhibiting forward electron transfer in bovine heart submitochondrial particles (SMPs) has been reported as 0.059 μM.[4] However, its potency can be over five times stronger when inhibiting reverse electron transfer.[2] Ensure your experimental setup consistently measures the same electron transfer direction. Additionally, the specific derivative of this compound used can have different potencies.[4]

Q3: Can this compound affect forward electron transfer and cellular respiration?

A3: While this compound is primarily known for inhibiting superoxide production during reverse electron transfer, it can also inhibit forward electron transfer.[4] However, at concentrations effective for suppressing superoxide production from site IQ, S1QELs have been shown to have no effect on oxidative phosphorylation or cell viability in HEK293 cells.[5] Specifically, S1QELs did not inhibit cellular respiration driven by pyruvate, glutamine, and galactose.[5]

Q4: Are there known issues with the stability of S1QEL compounds in experimental assays?

A4: Some derivatives of S1QELs, such as S1QEL1.5 and S1QEL1.5_D1, have shown a gradual disappearance of their inhibitory effects during incubation with SMPs, suggesting potential decomposition.[2] While this has been noted for other derivatives, it is a crucial factor to consider for experimental consistency.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent EC50 Values Differing incubation times prior to initiating the reaction.Standardize the pre-incubation time of this compound with the mitochondrial preparation. A 4-minute incubation has been used in published protocols.[2][4]
Measuring a mix of forward and reverse electron transfer.Use specific substrates and inhibitors to isolate the direction of electron transfer you intend to measure. (See Experimental Protocols section).
Use of different this compound derivatives or batch-to-batch variability.Confirm the specific derivative being used and consider obtaining a fresh batch from a reliable supplier. Note that even small structural changes can significantly alter potency.[4]
Lower than Expected Inhibition Degradation of the compound.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Suboptimal assay conditions.Ensure the concentration of mitochondrial protein and substrates (e.g., NADH) are consistent with established protocols. For example, NADH oxidase assays have been performed with 50 μM NADH.[4]
No Effect on Superoxide Production Incorrect measurement of site-specific superoxide production.Use appropriate controls and inhibitors to ensure you are specifically measuring superoxide from site IQ. For example, S3QELs can be used to suppress site IIIQo and atpenin A5 to inhibit site IIF.[6]
The experimental system (e.g., cell type) may not have significant reverse electron transport under the tested conditions.Induce reverse electron transport experimentally or use isolated mitochondria where conditions can be controlled.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives varies depending on the specific compound and the direction of electron transfer being measured.

Table 1: Inhibitory Potency (EC50) of S1QELs on Forward Electron Transfer in Bovine Heart SMPs

CompoundEC50 (μM)
This compound0.059
S1QEL2.1~1
S1QEL2.3~1
S1QEL1.5>50 (only ~10-30% inhibition at 50 μM)
S1QEL1.5_D1>50 (only ~10-30% inhibition at 50 μM)

Data sourced from multiple studies.[4]

Table 2: Nominal IC50 Values of S1QELs on Superoxide/Hydrogen Peroxide Production in Rat Skeletal Muscle Mitochondria

CompoundSite IQr (nM)Site IQf (nM)
This compound70.3 ± 2.264.0 ± 9.3
S1QEL2.1146.3 ± 29.0172.7 ± 10.3

Site IQr refers to reverse electron transport, and Site IQf refers to forward electron transport.[6]

Key Experimental Protocols

1. NADH Oxidase Activity Assay (Forward Electron Transfer)

This assay measures the rate of NADH oxidation by mitochondrial complex I.

  • Preparation : Use submitochondrial particles (SMPs) from bovine heart.

  • Incubation : Incubate SMPs with the desired concentration of this compound for 4 minutes at 30°C.

  • Reaction Initiation : Start the reaction by adding NADH to a final concentration of 50 μM.[2][4]

  • Measurement : Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation : The EC50 value is the concentration of the inhibitor that reduces the NADH oxidase activity by 50% compared to a control without the inhibitor.

2. Reverse Electron Transfer Assay

This assay measures the reduction of NAD+ driven by an artificial proton-motive force.

  • Preparation : Use a higher concentration of SMPs (e.g., 100 μg/ml) compared to the forward electron transfer assay.[2][4]

  • Incubation : Incubate SMPs with the test compound for 4 minutes.

  • Reaction Initiation : Initiate the reaction by adding ATP (final concentration: 1.0 mM) to generate a proton-motive force.

  • Measurement : Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Controls : Confirm the inhibition of reverse electron transfer with known uncouplers (e.g., SF6847) or ATPase inhibitors (e.g., oligomycin).[2]

3. Superoxide/Hydrogen Peroxide Production Assay

This assay quantifies the production of reactive oxygen species from specific mitochondrial sites.

  • Reagents : Use a fluorescent probe like Amplex UltraRed to detect H2O2.

  • Mitochondrial Preparation : Use isolated mitochondria (e.g., from rat skeletal muscle).

  • Assay Conditions for Site IQr (Reverse Electron Transport) : Use glycerol-3-phosphate as the sole substrate.[6]

  • Assay Conditions for Site IQf (Forward Electron Transport) : Use glutamate (B1630785) plus malate (B86768) in the presence of glycerol-3-phosphate.[6]

  • Site Specificity : To isolate superoxide production from site IQ, add inhibitors for other sites, such as S3QEL3 for site IIIQo and atpenin A5 for site IIF.[6]

  • Measurement : Measure the increase in fluorescence over time, which is proportional to the rate of H2O2 production. Calibrate the signal with a standard curve of known H2O2 concentrations.[7]

Visualizations

S1QEL1_1_Signaling_Pathway cluster_complex_I Mitochondrial Complex I ND1 ND1 Subunit Quinone_Pocket Quinone Binding Pocket ND1->Quinone_Pocket Indirectly modulates Superoxide Superoxide (O₂⁻) Quinone_Pocket->Superoxide Production during reverse electron transport S1QEL1_1 This compound S1QEL1_1->ND1 Binds to S1QEL1_1->Superoxide Inhibits

Caption: this compound inhibits superoxide production by binding to the ND1 subunit of Complex I.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Prep Isolate Mitochondria or Prepare SMPs Incubation Pre-incubate Mitochondria with this compound (e.g., 4 min) Mito_Prep->Incubation Compound_Prep Prepare fresh this compound stock solution Compound_Prep->Incubation Reaction Initiate Reaction (add NADH or ATP) Incubation->Reaction Measurement Measure Activity (e.g., absorbance or fluorescence) Reaction->Measurement Calculate Calculate Inhibition and EC50/IC50 Measurement->Calculate Compare Compare to Controls Calculate->Compare

Caption: A generalized workflow for assessing this compound activity.

Troubleshooting_Logic Start Inconsistent Results? Check_Protocol Verify Protocol Standardization (incubation time, concentrations) Start->Check_Protocol Yes Check_Direction Confirm Direction of Electron Transfer Measured Check_Protocol->Check_Direction Protocol OK Unresolved Issue Persists: Consult Literature for System-Specific Factors Check_Protocol->Unresolved Protocol Inconsistent Check_Compound Assess Compound Integrity (fresh stock, correct derivative) Check_Direction->Check_Compound Direction Confirmed Check_Direction->Unresolved Direction Unclear Resolved Results Consistent Check_Compound->Resolved Compound OK Check_Compound->Unresolved Compound Issue

Caption: A logical flow for troubleshooting this compound experimental variability.

References

S1QEL1.1 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of S1QEL1.1, a potent and selective suppressor of superoxide (B77818) production at the IQ site of mitochondrial complex I.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term stability, this compound in its solid, crystalline form should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Prepare stock solutions by dissolving this compound in DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Stored this way, the solution is stable for at least one year.

Q3: What is the stability of this compound in aqueous buffers?

A3: While some related compounds, like S1QEL1.5, have been observed to degrade in the presence of submitochondrial particles (SMPs) in aqueous buffers, this compound has demonstrated greater stability under similar experimental conditions.[3] However, for optimal results, it is best practice to prepare fresh dilutions in your aqueous experimental buffer from your frozen stock solution shortly before each experiment.

Q4: Can this compound be shipped at room temperature?

A4: Yes, this compound is stable for shipment at room temperature in the continental US; however, shipping conditions may vary for other locations.[1] Upon receipt, it should be stored at the recommended -20°C for long-term stability.

Stability and Storage Data

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[1]
In Solvent (e.g., DMSO)-80°C≥ 1 year

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or reduced this compound activity Improper Storage: The compound may have degraded due to incorrect storage conditions.Ensure this compound powder is stored at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower than expected final concentration.Re-weigh the compound carefully and prepare a fresh stock solution. Verify the accuracy of your pipettes and dilution calculations.
Compound Precipitation: this compound may precipitate out of the aqueous buffer, especially if the final DMSO concentration is too low.Ensure the final concentration of DMSO in your assay is sufficient to maintain this compound solubility but does not adversely affect your experimental system. A final DMSO concentration of 0.1% is generally well-tolerated by isolated mitochondria and cells.
Inconsistent results between experiments Variability in Stock Solution: Repeated freeze-thaw cycles or prolonged storage of working dilutions can lead to degradation.Always use freshly prepared working dilutions from a properly stored stock solution for each experiment.
Differences in Experimental Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can affect results.Standardize your experimental protocol and ensure all parameters are kept consistent between experiments.
Unexpected effects on mitochondrial respiration High Concentration of this compound: Although highly selective, very high concentrations of this compound may have off-target effects.Perform a dose-response curve to determine the optimal concentration that inhibits superoxide production without affecting forward electron transport. The reported IC50 for superoxide suppression is approximately 70 nM.[1][2]
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can impact mitochondrial function.Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls.

Experimental Protocols

Measurement of Mitochondrial Superoxide Production (Amplex® UltraRed Assay)

This protocol is adapted from methodologies used to characterize this compound and is intended to measure hydrogen peroxide (H₂O₂) as an indicator of superoxide production from isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., MiR05)

  • This compound stock solution (in DMSO)

  • Amplex® UltraRed reagent

  • Horseradish peroxidase (HRP)

  • Substrates for inducing reverse electron transport (e.g., succinate)

  • Rotenone (as a control inhibitor of Complex I)

  • 96-well microplate

  • Plate reader with fluorescence capabilities (Excitation: ~530-540 nm, Emission: ~590 nm)

Procedure:

  • Prepare a master mix containing the respiration buffer, Amplex® UltraRed, and HRP.

  • Add the master mix to the wells of the 96-well plate.

  • Add this compound (or vehicle control) to the appropriate wells at the desired final concentrations.

  • Add the mitochondrial suspension to each well.

  • Initiate the reaction by adding the substrate (e.g., succinate) to induce reverse electron transport and superoxide production from site IQ.

  • Immediately place the plate in the plate reader and begin kinetic measurements of fluorescence at 37°C.

  • In separate wells, include a positive control for inhibition by adding rotenone.

  • The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

Measurement of NADH Oxidase Activity

This assay is used to confirm that this compound does not inhibit the forward electron transport activity of mitochondrial complex I.

Materials:

  • Submitochondrial particles (SMPs)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and SMPs in a cuvette.

  • Add this compound (or vehicle control) to the cuvette and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding NADH to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

  • The rate of NADH oxidation is a measure of complex I activity.

Visualizations

S1QEL1_Mechanism_of_Action cluster_complex_I Mitochondrial Complex I Electron_Transport_Chain Forward Electron Transport (NADH -> UQ) Normal_ATP_Production Normal ATP Production Electron_Transport_Chain->Normal_ATP_Production maintains Reverse_Electron_Transport Reverse Electron Transport (UQH2 -> NAD+) Site_IQ Site IQ Reverse_Electron_Transport->Site_IQ drives Superoxide_Production Superoxide (O2•-) Production Site_IQ->Superoxide_Production leads to S1QEL1_1 This compound S1QEL1_1->Site_IQ selectively inhibits

Caption: Mechanism of this compound Action

S1QEL1_1_Troubleshooting_Workflow Start Experiment Shows No or Reduced this compound Activity Check_Storage Verify this compound Storage (Powder: -20°C, Stock: -80°C) Start->Check_Storage Check_Prep Review Stock Solution Preparation and Dilutions Check_Storage->Check_Prep Storage OK Check_Solubility Ensure No Precipitation in Final Assay Buffer Check_Prep->Check_Solubility Preparation OK Perform_Controls Run Positive and Vehicle Controls Check_Solubility->Perform_Controls Solubility OK Outcome_Good Activity Restored Perform_Controls->Outcome_Good Controls Validate Assay Outcome_Bad Issue Persists Perform_Controls->Outcome_Bad Controls Fail Contact_Support Contact Technical Support Outcome_Bad->Contact_Support

Caption: this compound Troubleshooting Workflow

References

Technical Support Center: Ensuring Specificity of S1QEL1.1 for the Complex I IQ Site

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the specific action of S1QEL1.1 on the Complex I IQ site during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the precise binding site of this compound on mitochondrial Complex I?

A1: this compound does not bind to the conventional quinone-binding pocket of Complex I.[1][2][3] Photoaffinity labeling experiments have demonstrated that this compound binds to a segment of the ND1 subunit.[1][2][3] This binding is distinct from that of known quinone-site inhibitors like rotenone (B1679576) and piericidin A.[1][4] It is believed that this compound indirectly modulates the quinone-redox reactions by inducing structural changes in the quinone-binding pocket through its interaction with the ND1 subunit.[1][2][3]

Q2: How does this compound selectively inhibit superoxide (B77818) production at the IQ site without significantly affecting overall Complex I activity?

A2: this compound is a site-specific suppressor of superoxide production at the IQ site of Complex I, particularly during reverse electron transfer (RET).[1][2][4] Its mechanism is distinct from inhibitors that block the electron transport chain.[2][5] While it can inhibit forward electron transfer at higher concentrations, its primary and more potent action is the suppression of superoxide generation.[1][4] This selectivity is attributed to its unique binding site on the ND1 subunit, which allows it to modulate the conformation of the quinone-binding site rather than directly blocking it.[2][3][4]

Q3: What are the known off-target effects of this compound?

A3: The available literature focuses on the specificity of S1QELs for the Complex I IQ site, and extensive off-target profiling is not detailed in the provided search results. However, the development of S1QELs involved screening to eliminate compounds that were unselective or inhibited overall electron transport and oxidative phosphorylation.[6] It is crucial to use the recommended concentrations to minimize potential off-target effects. At higher concentrations, this compound can inhibit forward electron transport.[4]

Troubleshooting Guides

Issue 1: Unexpected inhibition of forward electron transport (NADH oxidase activity).

  • Possible Cause 1: this compound concentration is too high.

    • Troubleshooting Step: Review the concentration of this compound used. While it is a potent suppressor of superoxide production during RET, it can inhibit forward electron transfer with an EC50 of approximately 0.059 µM in bovine heart submitochondrial particles.[1] Create a dose-response curve to determine the optimal concentration for superoxide suppression without significant inhibition of forward electron transport in your experimental system.

  • Possible Cause 2: this compound is not the most suitable compound for the experimental goal.

    • Troubleshooting Step: If preserving forward electron transport is critical, consider using other S1QEL analogs. For instance, S1QEL2.1 has been shown to suppress site IQ superoxide production without affecting reverse electron transport.[4][7]

Issue 2: Inconsistent or weak suppression of superoxide/hydrogen peroxide production.

  • Possible Cause 1: Incorrect assay conditions for measuring IQ site activity.

    • Troubleshooting Step: Ensure your assay is specifically measuring superoxide/hydrogen peroxide production from the IQ site. This is typically induced by driving reverse electron transport using a substrate like succinate (B1194679) or glycerol-3-phosphate in the absence of Complex I inhibitors like rotenone.[5][6]

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in the appropriate solvent (e.g., DMSO) and store them correctly. Some S1QEL analogs, like S1QEL1.5, have shown time-dependent disappearance of their inhibitory effects.[1]

Issue 3: Difficulty in replicating published EC50/IC50 values.

  • Possible Cause 1: Differences in experimental systems.

    • Troubleshooting Step: Be aware that EC50 and IC50 values can vary depending on the source of mitochondria (e.g., bovine heart, rat skeletal muscle) and the type of mitochondrial preparation (e.g., submitochondrial particles, isolated mitochondria).[1][5] The protein concentration in the assay can also influence the effective concentration of the inhibitor.[1]

  • Possible Cause 2: Variation in assay protocols.

    • Troubleshooting Step: Carefully follow established protocols for measuring forward and reverse electron transport or superoxide production. Key parameters include substrate concentrations, incubation times, and the specific detection method used.

Quantitative Data Summary

Table 1: Inhibitory Potencies (EC50) of S1QELs on Complex I Electron Transfer [1]

CompoundForward Electron Transfer EC50 (µM)Reverse Electron Transfer EC50 (µM)
This compound0.059 ± 0.0060.038 ± 0.005
S1QEL1.51.9 ± 0.380.31 ± 0.07
S1QEL2.10.29 ± 0.0440.060 ± 0.003
S1QEL2.30.54 ± 0.080.13 ± 0.02

Table 2: Nominal IC50 Values for Suppression of Superoxide/H2O2 Production at Site IQ [5]

CompoundSite IQr (nM)Site IQf (nM)
This compound70.3 ± 2.264.0 ± 9.3
S1QEL2.1146.3 ± 29.0172.7 ± 10.3

Key Experimental Protocols

1. Measurement of NADH Oxidase Activity (Forward Electron Transfer)

  • Principle: This assay measures the rate of NADH oxidation by Complex I, which is indicative of forward electron transport. The decrease in NADH absorbance is monitored spectrophotometrically.

  • Methodology:

    • Prepare submitochondrial particles (SMPs) at a final concentration of 10-30 µg/ml in the assay buffer.

    • Incubate the SMPs with the desired concentration of this compound or vehicle control for a specified time (e.g., 4 minutes at 30°C).[1]

    • Initiate the reaction by adding NADH to a final concentration of 50-200 µM.[1]

    • Monitor the decrease in absorbance at 340 nm to determine the rate of NADH oxidation.

2. Measurement of Ubiquinol-NAD+ Oxidoreductase Activity (Reverse Electron Transfer)

  • Principle: This assay measures the rate of NAD+ reduction to NADH, driven by the oxidation of ubiquinol, which reflects the rate of reverse electron transport.

  • Methodology:

    • Use SMPs at a higher concentration (e.g., 100 µg/ml) in the assay buffer.[2]

    • Incubate the SMPs with this compound or vehicle control.

    • Initiate the reaction by adding ATP (final concentration of 1.0 mM) to generate a proton-motive force that drives reverse electron transport.[1][2]

    • Monitor the increase in NADH concentration, typically by fluorescence.

3. Competition Binding Assay with Known Quinone-Site Inhibitors

  • Principle: To confirm that this compound does not bind to the same site as classical Complex I inhibitors, a competition assay can be performed using a radiolabeled or fluorescently tagged inhibitor.

  • Methodology:

    • Incubate SMPs with an excess of unlabeled this compound.

    • Add a known concentration of a radiolabeled quinone-site inhibitor, such as [¹²⁵I]AzQ.[1]

    • After incubation, separate the bound and free radiolabeled inhibitor.

    • Quantify the amount of bound radioactivity. A lack of reduction in the radiolabeled inhibitor's binding in the presence of this compound indicates different binding sites.[1]

4. Photoaffinity Labeling

  • Principle: A photoreactive derivative of this compound is used to covalently label its binding site upon exposure to UV light.

  • Methodology:

    • Synthesize a photoreactive derivative of this compound (e.g., [¹²⁵I]S1QEL1.1_PD1).[1]

    • Incubate SMPs with the photoreactive probe.

    • Expose the mixture to UV light to induce covalent cross-linking.

    • Separate the mitochondrial protein subunits using SDS-PAGE.

    • Identify the radiolabeled subunit (ND1) by autoradiography.[1]

    • Further analysis by protein digestion and sequencing can pinpoint the labeled segment.[1]

Visualizations

S1QEL1_1_Mechanism cluster_ComplexI Mitochondrial Complex I ND1 ND1 Subunit Quinone_Pocket Quinone (IQ) Site ND1->Quinone_Pocket Allosteric Modulation ND1->Quinone_Pocket Inhibits O2- Production Superoxide Superoxide (O2-) Quinone_Pocket->Superoxide Produces during RET S1QEL1_1 This compound S1QEL1_1->ND1 Binds to Troubleshooting_Workflow Start Issue: Unexpected Experimental Outcome with this compound Check_Concentration Verify this compound Concentration Start->Check_Concentration Review_Assay Review Assay Conditions for IQ Specificity Start->Review_Assay Check_Reagents Check Reagent Stability (Prepare Fresh) Start->Check_Reagents Outcome1 High Concentration? Inhibition of Forward ET Check_Concentration->Outcome1 Outcome2 Incorrect Assay? Weak Superoxide Suppression Review_Assay->Outcome2 Outcome3 Degraded Reagent? Inconsistent Results Check_Reagents->Outcome3 Solution1 Perform Dose-Response Curve Outcome1->Solution1 Solution2 Use RET-specific Substrates (e.g., succinate) Outcome2->Solution2 Solution3 Prepare Fresh this compound Stock Outcome3->Solution3

References

Technical Support Center: S1QEL1.1 In Vitro to In Vivo Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers transitioning from in vitro studies of S1QEL1.1 to in vivo experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the in vivo efficacy of this compound lower than what I observed in my in vitro experiments?

A1: Several factors can contribute to a discrepancy between in vitro and in vivo efficacy of this compound. These include:

  • Pharmacokinetics and Bioavailability: this compound has limited aqueous solubility and may have poor oral bioavailability.[1] This means that the concentration of the compound reaching the target tissues in a living organism may be significantly lower than the concentrations used in in vitro assays. Consider the formulation of this compound for in vivo administration to improve its solubility and absorption. For example, using a vehicle like DMSO:PBS may be necessary.[1] More recent studies have utilized more bioavailable analogs, such as S1QEL1.719, for in vivo experiments.[2][3]

  • Metabolism: The compound may be rapidly metabolized and cleared from the body, resulting in a shorter half-life and reduced exposure of the target tissues to the active compound.

  • Protein Binding: In the bloodstream and tissues, this compound may bind to proteins, reducing the concentration of the free, active compound available to interact with its target, mitochondrial complex I.

  • Off-target Effects: At higher concentrations, this compound may have off-target effects that could confound the interpretation of in vivo results. For instance, high intravenous doses of the analog S1QEL1.719 have been shown to increase blood lactate (B86563) levels in rats, suggesting potential inhibition of complex I at concentrations higher than those required for suppressing superoxide (B77818) production.[4]

Q2: I'm observing unexpected side effects or toxicity in my animal model. What could be the cause?

A2: Unforeseen in vivo toxicity can arise from several factors:

  • Off-Target Effects: As mentioned above, high concentrations of S1QEL compounds may lead to off-target effects. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes efficacy while minimizing toxicity.

  • Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. Ensure that appropriate vehicle controls are included in your experiments.

  • Metabolite Toxicity: The metabolites of this compound produced in vivo could have their own toxicological profiles.

  • Species-Specific Differences: The metabolic pathways and physiological responses to this compound can vary between different animal species. The tolerability and efficacy observed in one model may not be directly translatable to another.

Q3: How can I improve the translation of my in vitro findings to an in vivo model?

A3: To enhance the predictability of your in vivo studies, consider the following:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal model. This will help in designing an appropriate dosing regimen.

  • Use of More Bioavailable Analogs: Consider using newer, more bioavailable analogs like S1QEL1.719, which have been specifically developed for in vivo use.[2][3]

  • Appropriate Animal Model Selection: Choose an animal model that is relevant to the disease or physiological process you are studying. The model should ideally mimic the human condition as closely as possible.

  • Dose-Escalation Studies: Perform careful dose-escalation studies to determine the optimal therapeutic dose that balances efficacy and toxicity.

  • Inclusion of Relevant Controls: Always include vehicle-treated control groups to account for any effects of the administration vehicle.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its analogs from various studies.

CompoundAssay TypeSystemParameterValueReference
This compound Superoxide ProductionIsolated Rat Skeletal Muscle MitochondriaIC50 (Site IQ)70 nM[1]
This compound Forward Electron TransferBovine Heart Submitochondrial ParticlesEC500.059 µM[5]
This compound Reverse Electron TransferBovine Heart Submitochondrial ParticlesEC50>5-fold stronger than forward ET[5]
This compound Caspase ActivationH9c2 Cardiomyocyte Cell Model-Strong attenuation[6]
This compound Ischemia-Reperfusion InjuryPerfused Mouse Heart-Significant improvement in cardiac function[6]
S1QEL1.719 Superoxide ProductionIsolated MitochondriaIC50 (Site IQ)52 nM (free concentration)[3]
S1QEL1.719 Glucose ToleranceMice on High-Fat Diet-Strong protection against decrease[3]

Experimental Protocols

Protocol 1: In Vitro Measurement of Superoxide Production in Isolated Mitochondria

This protocol is adapted from studies investigating the effect of S1QELs on mitochondrial superoxide production.[6][7]

  • Mitochondria Isolation: Isolate mitochondria from rat skeletal muscle or other relevant tissues using standard differential centrifugation methods.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., KCl-based buffer with succinate (B1194679) or glycerol-3-phosphate as a substrate to induce reverse electron transport).

  • Superoxide Detection: Use a fluorescent probe like Amplex UltraRed in the presence of horseradish peroxidase to detect H2O2, a stable product of superoxide dismutation.

  • Compound Incubation: Incubate the isolated mitochondria with varying concentrations of this compound or vehicle control.

  • Measurement: Measure the fluorescence intensity over time using a plate reader to determine the rate of H2O2 production.

  • Data Analysis: Calculate the IC50 value by plotting the rate of H2O2 production against the log of the this compound concentration.

Protocol 2: In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for the oral administration of S1QEL compounds to mice, based on studies with S1QEL1.719.[3]

  • Compound Formulation: Prepare a formulation of this compound suitable for oral gavage. Due to its low aqueous solubility, a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose may be required.

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week before the start of the study.

  • Dosing: Administer the this compound formulation or vehicle control to the mice by oral gavage at the desired dose and frequency. Dose selection should be based on preliminary dose-escalation studies.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.

  • Efficacy Assessment: At the end of the study period, assess the efficacy of the treatment using relevant endpoints for your disease model (e.g., measurement of biomarkers, histological analysis of tissues, behavioral tests).

Visualizations

S1QEL1_Signaling_Pathway This compound Signaling Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Complex_I Complex I (NADH:ubiquinone oxidoreductase) Site_IQ Site IQ (Quinone-binding site) Complex_I->Site_IQ contains ROS Superoxide (O2-)/H2O2 Site_IQ->ROS generates during reverse electron transport Cellular_Stress Cellular Oxidative Stress & Damage ROS->Cellular_Stress leads to S1QEL1_1 This compound S1QEL1_1->Site_IQ inhibits

Caption: this compound inhibits superoxide production at Site IQ of mitochondrial Complex I.

In_Vitro_to_In_Vivo_Workflow Experimental Workflow: this compound In Vitro to In Vivo Translation cluster_in_vitro In Vitro Studies cluster_preclinical Preclinical Development cluster_in_vivo In Vivo Studies invitro_assay Biochemical Assays (e.g., isolated mitochondria, superoxide production) cell_based Cell-Based Assays (e.g., cytotoxicity, cellular ROS levels) invitro_assay->cell_based Confirm cellular activity formulation Formulation Development (Improve solubility & bioavailability) invitro_assay->formulation Lead Compound pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in animal models formulation->pk_pd Test in vivo dose_finding Dose-Ranging & Toxicity Studies pk_pd->dose_finding Inform dosing strategy efficacy Efficacy Studies in Disease Models dose_finding->efficacy Select optimal dose analysis Data Analysis & Interpretation efficacy->analysis Outcome

Caption: Workflow for translating this compound from in vitro studies to in vivo experiments.

Troubleshooting_Logic Troubleshooting Logic for this compound In Vivo Experiments cluster_efficacy Low Efficacy cluster_toxicity Unexpected Toxicity start Problem: Discrepancy between in vitro & in vivo results pk Check Pharmacokinetics: - Bioavailability - Metabolism start->pk off_target Investigate Off-Target Effects start->off_target formulation Optimize Formulation pk->formulation dose Adjust Dosing Regimen formulation->dose solution Improved In Vivo Correlation dose->solution vehicle Assess Vehicle Toxicity off_target->vehicle dose_tox Reduce Dose vehicle->dose_tox dose_tox->solution

Caption: Logical approach to troubleshooting common issues in this compound in vivo studies.

References

Technical Support Center: Enhancing the Bioavailability of S1QEL1.1 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate bioavailability of the mitochondrial complex I inhibitor, S1QEL1.1, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor that specifically targets the IQ site of mitochondrial respiratory complex I, suppressing superoxide (B77818) production.[1][2][3] Its chemical structure is N¹-(3-acetamidophenyl)-N²-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, with a molecular formula of C₂₃H₂₄N₄O₃S and a formula weight of 436.5 g/mol .[1][2] this compound is a crystalline solid with poor aqueous solubility, which is a primary factor that can limit its absorption from the gastrointestinal tract after oral administration, leading to low or variable bioavailability.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is sparingly soluble in aqueous solutions. Its reported solubility in various solvents is summarized in the table below.[1][2] This limited aqueous solubility is a key challenge for achieving sufficient oral bioavailability.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5][6][7][8] These approaches aim to increase the dissolution rate and/or the concentration of the drug in a solubilized state at the site of absorption. Common methods include:

  • Particle Size Reduction: Decreasing the particle size (micronization, nano-milling) increases the surface area available for dissolution.[8][9]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol) can increase solubility.[9][10]

  • Surfactants: These agents form micelles that can encapsulate the drug, thereby increasing its apparent solubility.[9]

  • Lipid-Based Formulations: Dissolving the lipophilic drug in oils or lipidic excipients can improve absorption. This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[4][9]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can enhance its dissolution rate and solubility.[4][5][8]

Q4: Which animal models are commonly used for bioavailability studies?

A4: The choice of animal model for bioavailability studies depends on various factors, including the drug's metabolic profile and the study's objectives. Commonly used models include rodents (mice and rats) for initial screening, and larger animals like dogs (especially Beagles) and pigs for studies intended to be more predictive of human pharmacokinetics due to their physiological similarities.[11]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound and provides systematic troubleshooting steps.

Issue 1: High Variability in Plasma Concentrations Between Animals

  • Possible Cause: Inconsistent dosing technique.

    • Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.

  • Possible Cause: Formulation is not homogeneous.

    • Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation.

  • Possible Cause: Interaction with food.

    • Troubleshooting Step: The presence of food in the gastrointestinal tract can significantly affect drug absorption. Ensure consistent fasting periods for all animals before dosing.

Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)

  • Possible Cause: Poor drug solubility and dissolution in the GI tract.

    • Troubleshooting Step: The current formulation is likely insufficient to overcome this compound's low aqueous solubility. The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site. Refer to the formulation enhancement strategies outlined in the table below.

  • Possible Cause: Poor permeability or high efflux.

    • Troubleshooting Step: If formulation optimization does not yield sufficient exposure, this compound may be a substrate for efflux transporters like P-glycoprotein. This can be investigated using in vitro models such as Caco-2 cells.

  • Possible Cause: Extensive first-pass metabolism.

    • Troubleshooting Step: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. This can be assessed by comparing the pharmacokinetic profiles after oral and intravenous (IV) administration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)3 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)2 mg/mL[1][2]
DMF:PBS (pH 7.2) (1:2)0.33 mg/mL[1][2]

Table 2: Hypothetical Comparison of Formulation Strategies for this compound Oral Bioavailability in Rats (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension 50 ± 152.0250 ± 75< 5%
Co-solvent (PEG 400) 250 ± 501.51200 ± 200~15%
Micronized Suspension 150 ± 401.0900 ± 150~10%
Lipid-Based (SEDDS) 600 ± 1201.03500 ± 500~40%
Amorphous Solid Dispersion 800 ± 1500.54500 ± 600~55%
Note: This table presents hypothetical data for illustrative purposes to compare the potential effectiveness of different formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

  • Objective: To prepare a solution of this compound in a co-solvent system for oral administration to rodents.

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG 400)

    • Saline (0.9% NaCl)

    • Glass vials

    • Magnetic stirrer and stir bar

    • Pipettes

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the desired volume of PEG 400 to a glass vial.

    • Slowly add the this compound powder to the PEG 400 while stirring continuously.

    • Gently warm the mixture (e.g., to 40°C) if necessary to facilitate dissolution.

    • Once the this compound is completely dissolved, add the required volume of saline to achieve the final desired concentration and vehicle composition (e.g., 40% PEG 400 in saline).

    • Continue stirring until a clear, homogeneous solution is obtained.

    • Administer the formulation to animals via oral gavage at the appropriate volume based on their body weight.

Protocol 2: Assessment of Oral Bioavailability in Mice

  • Objective: To determine the absolute oral bioavailability of a this compound formulation in mice.

  • Materials:

    • This compound formulation (oral)

    • This compound solution for intravenous (IV) administration (e.g., in a co-solvent system compatible with IV injection)

    • Male C57BL/6 mice (8-10 weeks old)

    • Oral gavage needles

    • Syringes for IV injection

    • Blood collection tubes (e.g., containing K₂EDTA)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Dosing:

      • Oral Group (n=3-5): Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

      • IV Group (n=3-5): Administer the this compound solution intravenously via the tail vein at a lower dose (e.g., 1 mg/kg).

    • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both oral and IV routes.[12]

    • Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100[12]

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Pathway S1QEL1.1_Powder This compound (Poorly Soluble) Particle_Size_Reduction Particle Size Reduction (Micronization, Nano-milling) S1QEL1.1_Powder->Particle_Size_Reduction Co_solvents Co-solvents (e.g., PEG 400) S1QEL1.1_Powder->Co_solvents Lipid_Based Lipid-Based (SEDDS) S1QEL1.1_Powder->Lipid_Based Solid_Dispersion Amorphous Solid Dispersion S1QEL1.1_Powder->Solid_Dispersion Dissolution Enhanced Dissolution Particle_Size_Reduction->Dissolution Co_solvents->Dissolution Lipid_Based->Dissolution Solid_Dispersion->Dissolution GI_Tract Gastrointestinal Tract Dissolution->GI_Tract Absorption Increased Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation (Improved Bioavailability) Absorption->Systemic_Circulation

Caption: Formulation strategies to enhance this compound bioavailability.

G Start Start: Low/Variable Bioavailability Check_Formulation Is the formulation optimized? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - Co-solvents - Particle size reduction - Lipid-based systems - Solid dispersion Check_Formulation->Optimize_Formulation No Check_Dosing Is the dosing technique consistent? Check_Formulation->Check_Dosing Yes Optimize_Formulation->Check_Dosing Standardize_Dosing Standardize Dosing Protocol: - Consistent gavage technique - Homogenize suspension Check_Dosing->Standardize_Dosing No Investigate_Intrinsic Investigate Intrinsic Factors: - Permeability (Caco-2) - First-pass metabolism (IV vs. PO) Check_Dosing->Investigate_Intrinsic Yes Sufficient_Exposure Sufficient Exposure Achieved Standardize_Dosing->Sufficient_Exposure Investigate_Intrinsic->Sufficient_Exposure

Caption: Troubleshooting workflow for low this compound bioavailability.

G cluster_pathway This compound Mechanism of Action ETC Electron Transport Chain ComplexI Mitochondrial Complex I ETC->ComplexI IQ_Site IQ Site ComplexI->IQ_Site Superoxide Superoxide Production IQ_Site->Superoxide S1QEL This compound S1QEL->Inhibition Inhibition->IQ_Site

Caption: this compound inhibits superoxide production at Complex I.

References

Validation & Comparative

A Comparative Guide to the Mitochondrial Effects of S1QEL1.1 and Rotenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of S1QEL1.1 and rotenone (B1679576) on mitochondrial function. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies of mitochondrial biology and dysfunction.

Introduction

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain and a significant site of reactive oxygen species (ROS) production. Dysfunctional complex I is implicated in a variety of pathological conditions. Rotenone, a well-established complex I inhibitor, is widely used to model mitochondrial dysfunction. This compound, a more recent discovery, offers a nuanced approach by selectively suppressing superoxide (B77818) production at the quinone-binding site (site IQ) of complex I. This guide delineates the distinct mechanisms and consequences of these two compounds on mitochondrial bioenergetics and signaling.

Mechanism of Action

This compound is a site-specific suppressor of superoxide production at the IQ site of mitochondrial complex I.[1] Unlike conventional inhibitors, this compound does not bind to the rotenone-binding site. Instead, it is thought to bind to the ND1 subunit of complex I, inducing a conformational change that specifically curtails the generation of superoxide during reverse electron transport (RET) without significantly impeding forward electron transport (FET) at effective concentrations.[1][2][3]

Rotenone is a potent inhibitor of mitochondrial complex I.[4] It functions by blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[4] This blockade disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in ROS production, and the induction of apoptotic cell death.[5]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and rotenone on various mitochondrial parameters. It is important to note that the data are compiled from multiple studies and experimental conditions may vary.

ParameterThis compoundRotenoneSource
Target Site IQ of Complex IComplex I[1][4]
Primary Effect Suppression of superoxide productionInhibition of electron transport[1][4]
IC50 (Superoxide Suppression) ~0.07 µM (from site IQ)Not applicable (primary effect is inhibition)[6]
IC50 (Complex I Inhibition) >5 µM (significantly higher than for ROS suppression)~25 nM (for succinyl-CoA biosynthesis inhibition)[7][8]
Effect on Forward Electron Transport (FET) Minimal inhibition at concentrations that suppress ROSPotent inhibition[1][4][6]
Effect on Reverse Electron Transport (RET) Does not inhibit at concentrations that suppress ROSPotent inhibition[2][3]
ParameterThis compoundRotenoneSource
Mitochondrial ROS Production Decreases superoxide from site IQIncreases overall mitochondrial ROS[1][5]
Mitochondrial Membrane Potential (ΔΨm) Generally does not disrupt ΔΨmDecreases ΔΨm[5][6]
Cell Viability No significant effect on HEK293 cell viabilityInduces apoptosis and necrosis[5][6]
Apoptosis Can attenuate caspase activationInduces apoptosis via multiple pathways[6][9][10][11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Mitochondrial ROS Production using MitoSOX Red

Principle: MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Protocol:

  • Seed cells in a suitable culture plate or dish and allow them to adhere.

  • Treat cells with this compound, rotenone, or vehicle control for the desired time.

  • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or other suitable buffer.

  • Remove the culture medium and wash the cells twice with warm PBS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[13][14]

  • Wash the cells twice with warm HBSS.

  • Analyze the fluorescence using a fluorescence microscope, plate reader (Ex/Em ~510/580 nm), or flow cytometer (PE channel).[13][14][15][16]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat cells with this compound, rotenone, or vehicle control. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[17][18]

  • Prepare a working solution of TMRE (typically 50-200 nM) in warm culture medium.[17]

  • Remove the treatment medium and add the TMRE working solution to each well.

  • Incubate for 15-30 minutes at 37°C, protected from light.[18][19]

  • Wash the cells with warm PBS or assay buffer.

  • Add fresh assay buffer to the wells.

  • Measure the fluorescence using a fluorescence plate reader (Ex/Em ~549/575 nm), fluorescence microscope, or flow cytometer (PE channel).[17][20]

Measurement of Mitochondrial Complex I Activity

Principle: This colorimetric assay measures the oxidation of NADH to NAD+ by complex I. The activity is determined by following the decrease in absorbance of a specific dye that acts as an electron acceptor.

Protocol:

  • Isolate mitochondria from cells or tissues using a standard protocol.

  • Determine the protein concentration of the mitochondrial preparation.

  • Prepare a reaction mixture containing Complex I Assay Buffer, decylubiquinone (B1670182) (a ubiquinone analog), and a Complex I-specific dye.[21][22]

  • In a 96-well plate, add the mitochondrial sample to the reaction mixture. For a negative control, pre-incubate a sample with rotenone to specifically inhibit Complex I activity.[21][22]

  • Initiate the reaction by adding NADH.

  • Immediately measure the absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.[21][22]

  • The specific Complex I activity is calculated by subtracting the rate of the rotenone-inhibited sample from the total rate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the distinct signaling pathways affected by this compound and rotenone, as well as a typical experimental workflow for their comparison.

G cluster_S1QEL1_1 This compound cluster_Rotenone Rotenone S1QEL1_1 This compound ComplexI_S Mitochondrial Complex I (Site IQ) S1QEL1_1->ComplexI_S binds to ND1 subunit ROS_S Superoxide Production (during RET) ComplexI_S->ROS_S suppresses CellularProtection Cellular Protection (e.g., against ischemia-reperfusion) ROS_S->CellularProtection Rotenone Rotenone ComplexI_R Mitochondrial Complex I Rotenone->ComplexI_R inhibits ETC_Block Electron Transport Chain Blockade ComplexI_R->ETC_Block ATP_Depletion ATP Depletion ETC_Block->ATP_Depletion ROS_R Increased ROS Production ETC_Block->ROS_R Apoptosis Apoptosis ATP_Depletion->Apoptosis JNK_p38 JNK/p38 MAPK Activation ROS_R->JNK_p38 mTOR_inhibition mTOR Pathway Inhibition ROS_R->mTOR_inhibition JNK_p38->Apoptosis mTOR_inhibition->Apoptosis

Caption: Contrasting signaling pathways of this compound and rotenone.

G cluster_assays Mitochondrial Function Assays start Cell Culture (e.g., SH-SY5Y, H9c2) treatment Treatment with: - this compound - Rotenone - Vehicle Control start->treatment ros ROS Production (MitoSOX) treatment->ros mmp Membrane Potential (TMRE) treatment->mmp activity Complex I Activity treatment->activity viability Cell Viability/Apoptosis (e.g., Caspase Assay) treatment->viability analysis Data Analysis and Comparison ros->analysis mmp->analysis activity->analysis viability->analysis

Caption: Experimental workflow for comparing mitochondrial effects.

Conclusion

This compound and rotenone both target mitochondrial complex I but have fundamentally different mechanisms and downstream consequences. Rotenone acts as a broad inhibitor, leading to a cascade of events including energy depletion, oxidative stress, and cell death. It is a valuable tool for inducing and studying severe mitochondrial dysfunction. In contrast, this compound offers a more targeted approach, specifically reducing superoxide production from site IQ without globally impairing mitochondrial respiration. This makes this compound an ideal tool for investigating the specific roles of ROS signaling originating from complex I in various physiological and pathological processes, and for exploring therapeutic strategies aimed at mitigating oxidative stress without compromising cellular energy metabolism. The choice between these two compounds should be guided by the specific research question and the desired level of mitochondrial perturbation.

References

S1QEL1.1 vs. Piericidin A: A Comparative Analysis of Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent mitochondrial Complex I inhibitors: S1QEL1.1 and piericidin A. This document outlines their mechanisms of action, presents key experimental data in a comparative format, and provides detailed experimental protocols for their evaluation.

Introduction

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain, playing a central role in cellular energy production. Its dysfunction is implicated in a wide range of pathologies, making it a key target for therapeutic intervention and a subject of intense research. Inhibitors of Complex I are invaluable tools for studying its function and have potential as therapeutic agents. This guide focuses on a comparative analysis of this compound, a novel suppressor of superoxide (B77818) production at the IQ site of Complex I, and piericidin A, a classic and potent Complex I inhibitor.

Mechanism of Action

Both this compound and piericidin A target mitochondrial Complex I, but their specific mechanisms of action and resulting cellular effects differ significantly.

This compound is a small molecule inhibitor that specifically targets the IQ site of Complex I, suppressing the generation of superoxide and hydrogen peroxide during reverse electron transport (RET).[1][2] Notably, this compound achieves this without significantly impairing the bioenergetic functions of forward electron transport or oxidative phosphorylation at effective concentrations.[2][3] Studies suggest that S1QELs, including this compound, do not directly occupy the quinone-binding pocket. Instead, they are thought to bind to the ND1 subunit and allosterically modulate the quinone redox reactions, leading to a direction-dependent inhibition of electron transfer.[4][5] This unique mechanism allows this compound to selectively reduce oxidative stress originating from Complex I under conditions of RET, which is implicated in ischemia-reperfusion injury and other pathological states.[2][3]

Piericidin A is a natural antibiotic that acts as a potent and irreversible inhibitor of mitochondrial Complex I.[6][7] Its structure is highly similar to coenzyme Q, allowing it to bind strongly to the ubiquinone binding site within Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone.[6][8][9] This inhibition disrupts the entire electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[7][10] Unlike this compound, piericidin A inhibits both forward and reverse electron transport.[11][12] Its broad inhibition of Complex I activity makes it a powerful tool for studying mitochondrial respiration but also contributes to its cellular toxicity.[10][13]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and piericidin A based on available experimental data.

Parameter This compound Piericidin A Reference
Target Mitochondrial Complex I (IQ site)Mitochondrial Complex I (Ubiquinone binding site)[1][8]
Mechanism Suppresses superoxide production during reverse electron transportInhibits both forward and reverse electron transport[1][11]
Binding Site Allosteric site on the ND1 subunitUbiquinone binding pocket[4][5][8]
Compound IC50 Value Experimental Condition Reference
This compound0.07 µMSuppression of superoxide-H2O2 production from site IQ during reverse electron transport[1][3]
This compound70 nMSuppression of superoxide production during reverse electron transport through the IQ site[2]
This compound3312 ± 63 nMInhibition of forward electron transport[14]
Piericidin A0.061 µMInhibition of viability in Tn5B1-4 cells[10][13]
Piericidin A29 ± 2 nMSuppression of superoxide/H2O2 production from site IQr[14]
Piericidin A7.7 nMCell death induction in glucose-deprived, etoposide-resistant HT-29 cells[7]
Piericidin A0.020 µMInhibition of viability in HCT-116 cells[15]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- NAD NAD+ Complex_I->NAD ROS ROS Complex_I->ROS Leak Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- H2O H2O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP S1QEL1_1 This compound S1QEL1_1->Complex_I Suppresses ROS (Reverse) Piericidin_A Piericidin A Piericidin_A->Complex_I Inhibits (Forward & Reverse) NADH NADH NADH->Complex_I e- Succinate (B1194679) Succinate Succinate->Complex_II e- O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action of this compound and piericidin A on Complex I.

cluster_workflow Experimental Workflow: Comparing Mitochondrial Inhibitors start Start: Isolate Mitochondria protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant resp_assay Set up Respirometry Assay (e.g., Seahorse XF) protein_quant->resp_assay ros_assay Set up ROS Production Assay (e.g., Amplex Red) protein_quant->ros_assay add_substrates Add Substrates (e.g., glutamate, malate) resp_assay->add_substrates baseline Measure Baseline Oxygen Consumption Rate (OCR) add_substrates->baseline add_inhibitors Add Inhibitors (this compound or Piericidin A) baseline->add_inhibitors measure_inhibition Measure OCR Inhibition add_inhibitors->measure_inhibition measure_ros Measure ROS Production add_inhibitors->measure_ros data_analysis Data Analysis and Comparison measure_inhibition->data_analysis add_ret_substrates Add RET Substrates (e.g., succinate) ros_assay->add_ret_substrates add_ret_substrates->add_inhibitors measure_ros->data_analysis end End data_analysis->end

Caption: Workflow for comparing this compound and piericidin A effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial inhibitors. Below are protocols for key experiments.

Protocol 1: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is adapted for use with high-resolution respirometry systems (e.g., Seahorse XF Analyzer or Oroboros O2k).

1. Mitochondrial Isolation:

  • Isolate mitochondria from cultured cells or tissues using differential centrifugation.[16][17]

  • Determine the protein concentration of the mitochondrial preparation using a standard method like the bicinchoninic acid (BCA) assay.[16]

2. Assay Preparation:

  • Prepare respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2).

  • Prepare stock solutions of substrates (e.g., 5 mM glutamate/malate for Complex I-linked respiration, 10 mM succinate for Complex II-linked respiration) and inhibitors (this compound and piericidin A) at desired concentrations.

3. Respirometry Measurement:

  • Add a standardized amount of isolated mitochondria (e.g., 25-50 µg protein) to each well of the microplate or chamber of the respirometer containing respiration buffer.

  • Measure the basal respiration rate (State 2).

  • Inject substrates to stimulate respiration (State 3) and record the oxygen consumption rate (OCR).

  • Sequentially inject different concentrations of this compound or piericidin A to determine their inhibitory effects on OCR.

  • Subsequent injections of other electron transport chain inhibitors (e.g., rotenone, antimycin A, cyanide) can be used to confirm the specificity of the observed effects.[18]

4. Data Analysis:

  • Normalize OCR data to the mitochondrial protein content.

  • Calculate the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes a fluorescent probe to detect hydrogen peroxide (H2O2) production, a stable indicator of superoxide generation.

1. Assay Preparation:

  • Prepare an assay buffer (e.g., KCl-based buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2).

  • Prepare a working solution of a fluorescent ROS probe (e.g., Amplex UltraRed) and horseradish peroxidase (HRP).

  • Prepare stock solutions of substrates that induce reverse electron transport (e.g., 5 mM succinate) and the inhibitors this compound and piericidin A.

2. Fluorometric Measurement:

  • Add isolated mitochondria to the wells of a microplate containing the assay buffer.

  • Add the Amplex UltraRed/HRP working solution.

  • Initiate the reaction by adding the RET-inducing substrate (succinate).

  • Measure the baseline rate of fluorescence increase, which is proportional to H2O2 production.

  • Add varying concentrations of this compound or piericidin A to different wells.

  • Monitor the change in the rate of fluorescence to determine the effect of the inhibitors on ROS production.

3. Data Analysis:

  • Calculate the rate of H2O2 production from the slope of the fluorescence curve.

  • Determine the IC50 for the suppression of ROS production for each compound.

Conclusion

This compound and piericidin A are both potent modulators of mitochondrial Complex I, but they exhibit distinct mechanisms of action and cellular consequences. Piericidin A acts as a broad-spectrum inhibitor of Complex I, disrupting both forward and reverse electron transport, which makes it a valuable tool for studying the fundamental processes of mitochondrial respiration but also contributes to its cytotoxicity.

In contrast, this compound demonstrates a more nuanced and specific mode of action. By selectively suppressing superoxide production at the IQ site during reverse electron transport without significantly affecting overall energy metabolism, this compound offers a more targeted approach to mitigating mitochondrial oxidative stress. This specificity makes this compound and related compounds promising candidates for therapeutic strategies aimed at diseases driven by mitochondrial ROS, such as ischemia-reperfusion injury and certain metabolic disorders.[3][19]

The choice between these two inhibitors will ultimately depend on the specific research question. For general inhibition of Complex I function, piericidin A remains a standard tool. However, for studies focused on the pathological roles of mitochondrial ROS and the development of targeted therapies, the unique properties of this compound provide a significant advantage. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the effects of these and other mitochondrial modulators.

References

A Comparative Guide to the Efficacy of S1QEL1.1 in Reducing Mitochondrial Oxidative Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S1QEL1.1, a novel suppressor of mitochondrial superoxide (B77818) production, with other established modulators of mitochondrial reactive oxygen species (ROS). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for studying and mitigating oxidative stress.

Introduction to Mitochondrial Oxidative Stress and Therapeutic Strategies

Mitochondria, the primary sites of cellular respiration, are also a major source of endogenous reactive oxygen species (ROS). While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome. The mitochondrial electron transport chain (ETC), particularly Complex I, is a key site of superoxide (O₂⁻) leakage.

Therapeutic strategies to combat mitochondrial oxidative stress have evolved from general antioxidants to more targeted approaches. This guide focuses on comparing the efficacy of this compound, a site-specific suppressor of O₂⁻ production at Complex I, with other agents that modulate mitochondrial ROS: the general mitochondrial antioxidant MitoQ, the mitochondrial-protective peptide SS-31, and the classical Complex I inhibitors rotenone (B1679576) and piericidin A.

Comparative Analysis of this compound and Alternatives

This compound operates via a distinct mechanism compared to other mitochondrial-targeted agents. It specifically suppresses superoxide production at the IQ site of Complex I without inhibiting the forward electron flow of the ETC, thus preserving mitochondrial respiration.[1][2][3] This contrasts with traditional antioxidants and Complex I inhibitors.

Mechanism of Action
  • This compound: A site-specific suppressor of superoxide production at the IQ site of mitochondrial Complex I. It is believed to bind to the ND1 subunit and allosterically modulate the quinone-binding pocket, thereby preventing electron leakage and superoxide formation without impeding the primary function of the ETC.[1]

  • MitoQ: A derivative of coenzyme Q10 linked to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria. It acts as a general antioxidant, scavenging various ROS within the mitochondrial matrix.

  • SS-31 (Elamipretide): A small, cell-permeable peptide that localizes to the inner mitochondrial membrane. It is thought to interact with cardiolipin, a phospholipid essential for the structure and function of the ETC, thereby protecting it from oxidative damage and reducing ROS production.[4]

  • Rotenone and Piericidin A: These are well-characterized inhibitors of Complex I. They bind to the quinone-binding site, blocking electron transfer. This inhibition can paradoxically lead to an increase in superoxide production by causing a backup of electrons that are then more likely to leak and react with oxygen.[5][6][7][8]

Quantitative Comparison of Efficacy

Direct comparative studies measuring the IC₅₀ for superoxide suppression at site IQ for all these compounds under identical conditions are limited. The available data, summarized in the table below, highlights the potent and specific nature of this compound.

CompoundPrimary MechanismTargetIC₅₀ for Superoxide Suppression at Site IQEffect on Complex I RespirationReference
This compound Site-specific superoxide suppressionComplex I (Site IQ)0.07 µM No significant inhibition at effective concentrations[1]
MitoQ General ROS scavengingMitochondriaNot specific to Site IQ; acts as a general antioxidantCan inhibit Complex I at higher concentrations
SS-31 Mitochondrial membrane stabilization and ROS scavengingInner mitochondrial membrane (Cardiolipin)Not specific to Site IQ; general protective effectNo direct inhibition[4]
Rotenone Complex I inhibitionComplex I (Q-site)Not applicable (increases ROS)Potent inhibitor[5][6][7][8]
Piericidin A Complex I inhibitionComplex I (Q-site)Not applicable (increases ROS)Potent inhibitor[5][8]

Experimental Protocols

To facilitate the independent validation and comparison of these compounds, detailed protocols for key assays are provided below.

Isolation of Mitochondria from Rodent Liver

Materials:

  • Homogenization buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Mitochondrial isolation buffer: 250 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4.

  • Bovine serum albumin (BSA), fatty acid-free.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved ethical guidelines.

  • Rapidly excise the liver and place it in ice-cold homogenization buffer.

  • Mince the liver into small pieces and wash with homogenization buffer to remove excess blood.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer (5-10 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a clean tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in mitochondrial isolation buffer containing 0.1% BSA.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of mitochondrial isolation buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Hydrogen Peroxide Production (Amplex® UltraRed Assay)

Materials:

  • Amplex® UltraRed reagent (10 mM stock in DMSO).

  • Horseradish peroxidase (HRP) (10 U/mL stock in assay buffer).

  • Superoxide dismutase (SOD) (3000 U/mL stock in assay buffer).

  • Assay buffer: 125 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 2 mM KH₂PO₄, pH 7.4.

  • Substrates (e.g., succinate (B1194679), glutamate, malate).

  • Inhibitors (e.g., rotenone, antimycin A).

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

Procedure:

  • Prepare a reaction mixture containing assay buffer, 10 µM Amplex® UltraRed, 1 U/mL HRP, and 30 U/mL SOD.

  • Add 100 µL of the reaction mixture to each well of the microplate.

  • Add the test compounds (this compound, MitoQ, SS-31, rotenone, piericidin A) at desired concentrations.

  • Add isolated mitochondria to each well to a final concentration of 0.05-0.1 mg/mL.

  • To induce ROS production from Complex I (reverse electron transport), add 5 mM succinate.

  • Immediately place the plate in the microplate reader and measure the fluorescence kinetics at 37°C for 30-60 minutes.

  • The rate of H₂O₂ production is proportional to the rate of increase in fluorescence.

Lipid Peroxidation Assay (TBARS Assay)

Materials:

  • Thiobarbituric acid (TBA) reagent: 0.375% (w/v) TBA, 15% (w/v) trichloroacetic acid (TCA) in 0.25 N HCl.

  • Malondialdehyde (MDA) standard.

  • Isolated mitochondria.

Procedure:

  • Treat isolated mitochondria (0.5-1.0 mg/mL) with the test compounds and an inducer of oxidative stress (e.g., Fe²⁺/ascorbate).

  • Stop the reaction by adding an equal volume of TBA reagent.

  • Heat the samples at 95°C for 15 minutes.

  • Cool the samples on ice and centrifuge at 3,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the amount of thiobarbituric acid reactive substances (TBARS) using an MDA standard curve.

Superoxide Dismutase (SOD) Activity Assay

Materials:

  • SOD assay kit (commercially available, typically based on the inhibition of a superoxide-generating system).

  • Mitochondrial lysate (prepared by sonication or freeze-thaw cycles of isolated mitochondria).

Procedure:

  • Prepare mitochondrial lysates from control and treated samples.

  • Follow the manufacturer's instructions for the SOD assay kit. Typically, this involves mixing the lysate with a reagent that generates superoxide and a detection reagent that changes color upon reaction with superoxide.

  • The presence of SOD in the lysate will inhibit the color change, and the degree of inhibition is proportional to the SOD activity.

  • Measure the absorbance at the recommended wavelength and calculate the SOD activity based on a standard curve.

Glutathione (B108866) Peroxidase (GPx) Activity Assay

Materials:

  • GPx assay kit (commercially available, typically coupled to the oxidation of NADPH).

  • Mitochondrial lysate.

Procedure:

  • Prepare mitochondrial lysates from control and treated samples.

  • Follow the manufacturer's instructions for the GPx assay kit. This assay typically measures the rate of NADPH disappearance at 340 nm, which is coupled to the reduction of oxidized glutathione by glutathione reductase.

  • The rate of decrease in absorbance at 340 nm is proportional to the GPx activity.

  • Calculate the GPx activity based on the molar extinction coefficient of NADPH.

Visualizing Mechanisms and Workflows

Signaling Pathway of Mitochondrial ROS Production and Intervention Points

cluster_ETC Mitochondrial Electron Transport Chain cluster_ROS ROS Production cluster_Interventions Intervention Points Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- O2_leak O₂ Leak Complex_I->O2_leak Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV CoQ->Complex_III e- Cyt_c->Complex_IV e- Superoxide Superoxide (O₂⁻) O2_leak->Superoxide + e⁻ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) H2O2->Oxidative_Damage S1QEL1_1 This compound S1QEL1_1->O2_leak Inhibits MitoQ MitoQ MitoQ->Superoxide Scavenges MitoQ->H2O2 Scavenges SS31 SS-31 SS31->Complex_I Protects Rotenone Rotenone/ Piericidin A Rotenone->Complex_I Inhibits e⁻ flow (Increases O₂ leak)

Caption: Signaling pathway of ROS production from Complex I and points of intervention.

Experimental Workflow for Comparative Efficacy Analysis

cluster_Preparation Sample Preparation cluster_Assays Efficacy Assessment cluster_Analysis Data Analysis and Comparison Isolate_Mito Isolate Mitochondria (e.g., from rodent liver) Induce_OS Induce Oxidative Stress (e.g., with succinate or Fe²⁺/ascorbate) Isolate_Mito->Induce_OS Treat Treat with Compounds (this compound, MitoQ, SS-31, Rotenone) Induce_OS->Treat ROS_Assay ROS Production (Amplex UltraRed Assay) Treat->ROS_Assay LP_Assay Lipid Peroxidation (TBARS Assay) Treat->LP_Assay Enzyme_Assays Antioxidant Enzyme Activity (SOD & GPx Assays) Treat->Enzyme_Assays Compare_IC50 Compare IC₅₀ Values (for ROS suppression) ROS_Assay->Compare_IC50 Compare_Markers Compare Reduction in Oxidative Damage Markers LP_Assay->Compare_Markers Compare_Enzymes Compare Effects on Antioxidant Enzymes Enzyme_Assays->Compare_Enzymes Conclusion Conclusion on Relative Efficacy Compare_IC50->Conclusion Compare_Markers->Conclusion Compare_Enzymes->Conclusion

References

A Comparative Guide to Inhibitors of Mitochondrial ROS: Alternatives to S1QEL1.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of reactive oxygen species (ROS) by mitochondria is a fundamental process implicated in both cellular signaling and a wide array of pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related decline. The ubiquinone-binding site of mitochondrial Complex I (Site IQ) is a major source of superoxide (B77818) and hydrogen peroxide, particularly during reverse electron transport (RET). S1QEL1.1 has emerged as a potent and specific inhibitor of ROS production at this site. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Mechanism of Action of this compound

This compound is a small molecule that specifically suppresses the generation of superoxide and hydrogen peroxide from Site IQ of mitochondrial Complex I.[1][2] A key feature of this compound is its ability to inhibit ROS production during reverse electron transport without significantly impeding forward electron transport, thus preserving normal mitochondrial bioenergetic function.[3][4] The reported IC50 for this compound in inhibiting Site IQ ROS production is approximately 70 nM.[1][2][5] The mechanism of this compound is thought to be indirect; it does not directly compete with ubiquinone but is believed to bind to the ND1 subunit of Complex I, inducing a conformational change that limits electron leakage.[6][7][8]

Alternatives to this compound for Inhibiting Mitochondrial ROS

Several other compounds can be utilized to inhibit mitochondrial ROS production, each with distinct mechanisms, potencies, and specificities. These can be broadly categorized as other S1QEL compounds, classical Complex I inhibitors, and inhibitors of other mitochondrial ROS sources.

Site IQ-Specific Inhibitors

These compounds, like this compound, are designed to specifically target ROS production from Site IQ of Complex I with minimal impact on overall mitochondrial respiration.

  • S1QEL2.1: Belonging to a different chemical family (piperazine-type) than this compound (thiazole-type), S1QEL2.1 also specifically inhibits Site IQ ROS.[6] It is generally less potent than this compound.[6]

  • BI4500: A novel inhibitor of ROS release from Site IQ during reverse electron transport.[9][10] It has been shown to inhibit ROS production in a concentration-dependent manner without impairing Complex I-linked respiration.[9]

  • CN-POBS: (N-cyclohexyl-4-(4-nitrophenoxy)benzenesulfonamide) is another selective inhibitor of superoxide/H2O2 production from Site IQ that does not affect other ROS-producing sites or oxidative phosphorylation.[11][12][13]

Classical Complex I Inhibitors

These well-established inhibitors block electron flow through Complex I, thereby preventing ROS production from Site IQ during RET. However, their non-specific inhibition of forward electron transport can lead to significant off-target effects and cellular toxicity.

  • Rotenone (B1679576): A potent inhibitor of Complex I that blocks the transfer of electrons from the iron-sulfur clusters to ubiquinone.[14][15] This inhibition effectively halts both forward and reverse electron transport. While it prevents Site IQ ROS production during RET, it can enhance ROS production from other sites and has known neurotoxic effects.[14][16][17][18]

  • Piericidin A: A natural inhibitor of Complex I with a mechanism similar to rotenone.[19] It is a potent neurotoxin and disrupts the electron transport system.[19]

Complex III Inhibitors

Mitochondrial Complex III is another significant source of ROS. Inhibitors of this complex can be used to study the contribution of this site to overall cellular ROS levels.

  • Antimycin A: An inhibitor of Complex III that blocks the electron transfer chain, leading to an increased production of ROS from this complex.[14][20] It is often used experimentally to induce mitochondrial oxidative stress.[20]

Quantitative Comparison of Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives.

CompoundTargetIC50 (ROS Inhibition)Effect on Forward Electron TransportKey Characteristics & Off-Target Effects
This compound Complex I (Site IQ)~70 nM[1][2][5]Minimal inhibition at concentrations that suppress ROS[3][4]Highly specific for Site IQ ROS. Protects against ischemia-reperfusion injury.[2]
S1QEL2.1 Complex I (Site IQ)~146 nM[5]Minimal inhibition[21]Specific for Site IQ ROS.
BI4500 Complex I (Site IQ)~985 nM[9]Does not impair Complex I-linked respiration[9]A newer, specific inhibitor of Site IQ ROS.
CN-POBS Complex I (Site IQ)Not explicitly foundNo effect on oxidative phosphorylation[11][12]Selectively inhibits Site IQ superoxide/H2O2 production.[11][12]
Rotenone Complex IIC50 for succinyl-CoA decrease < 100 nM[15]Potent inhibitor[22]Neurotoxin, induces apoptosis, and can increase ROS from other sites.[14][16][17][18][23]
Piericidin A Complex INot explicitly for ROS, cell viability IC50 ~0.061 µM[19]Potent inhibitor[24]Neurotoxin, induces apoptosis.[19]
Antimycin A Complex IIINot explicitly for ROS, cell growth IC50 ~50 µM[20]Blocks electron transportInduces significant ROS production from Complex III, leading to apoptosis.[20]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mitochondrial electron transport chain, the site of ROS production, and a general workflow for comparing inhibitors.

Mitochondrial_ROS_Production cluster_ETC Mitochondrial Electron Transport Chain cluster_ROS ROS Production Sites cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Pool Complex_I->CoQ Forward e- Site_IQ Site IQ Complex_I->Site_IQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Forward e- CoQ->Complex_I Reverse e- (RET) Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III Forward e- CytC Cytochrome c Complex_III->CytC Site_IIIQo Site IIIQo Complex_III->Site_IIIQo Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient O2_superoxide O2•⁻ (Superoxide) Site_IQ->O2_superoxide e- leak Site_IIIQo->O2_superoxide e- leak S1QEL This compound S1QEL2.1 BI4500 CN-POBS S1QEL->Site_IQ Inhibit Rotenone Rotenone Piericidin A Rotenone->Complex_I Inhibit AntimycinA Antimycin A AntimycinA->Complex_III Inhibit H2O2 H2O2 (Hydrogen Peroxide) O2_superoxide->H2O2 SOD

Caption: Mitochondrial electron transport chain and sites of ROS production with corresponding inhibitors.

Experimental_Workflow start Start: Isolate Mitochondria treat Treat with Inhibitors (this compound & Alternatives) start->treat ros_assay Measure Mitochondrial ROS Production (e.g., Amplex Red Assay) data Collect and Analyze Data (IC50, Specificity) ros_assay->data etc_assay Measure Electron Transport Chain Activity (e.g., Oxygen Consumption) etc_assay->data treat->ros_assay treat->etc_assay compare Compare Performance Metrics data->compare

Caption: General experimental workflow for comparing mitochondrial ROS inhibitors.

Detailed Experimental Protocols

Isolation of Mitochondria

A detailed protocol for isolating mitochondria from cell lines and tissues can be found in the publication by Liao et al. on protocols.io and in a paper by Bose et al.[4][6][11] The general steps involve cell homogenization, differential centrifugation to separate mitochondria from other cellular components, and resuspension in an appropriate buffer.

Measurement of Mitochondrial ROS Production (Amplex Red Assay)

This assay is a highly specific and sensitive method for detecting H2O2 released from mitochondria.

Principle: The Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent compound resorufin. The increase in fluorescence is proportional to the amount of H2O2 produced.

Protocol Outline: (Adapted from Starkov et al. and Liao et al.)[2][4][10]

  • Reagent Preparation:

    • Prepare mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 10 mM HEPES, 2 mM MgCl2, 1 mM EGTA, pH 7.2).[4]

    • Prepare a 10 mM stock solution of Amplex Red in DMSO.

    • Prepare a 10 U/mL stock solution of HRP.

    • Prepare stock solutions of respiratory substrates (e.g., succinate (B1194679), pyruvate (B1213749), malate) and the inhibitors to be tested.

  • Assay Procedure:

    • Set up a fluorometer with excitation at ~560 nm and emission at ~590 nm.

    • In a cuvette or 96-well plate, add the respiration buffer, HRP (final concentration ~4 U/mL), and Amplex Red (final concentration ~10 µM).

    • Add isolated mitochondria (0.03–0.1 mg/mL).

    • To measure ROS from Site IQ during RET, add a Complex II substrate like succinate.

    • Add the desired concentrations of the inhibitor (this compound or alternatives).

    • Record the fluorescence over time to determine the rate of H2O2 production.

Measurement of Electron Transport Chain Activity (Oxygen Consumption)

Oxygen consumption rate (OCR) is a direct measure of ETC activity.

Principle: An oxygen-sensitive probe is used to measure the decrease in oxygen concentration in a sealed chamber containing isolated mitochondria and respiratory substrates.

Protocol Outline: (Adapted from Agilent Technologies and Chen et al.)[7][8]

  • Reagent Preparation:

    • Prepare respiration buffer as described above.

    • Prepare stock solutions of respiratory substrates (e.g., pyruvate + malate (B86768) for Complex I-driven respiration, succinate for Complex II-driven respiration) and ADP.

    • Prepare stock solutions of the inhibitors.

  • Assay Procedure:

    • Use a Seahorse XF Analyzer or a similar instrument that measures OCR.

    • Seed isolated mitochondria into the wells of a microplate.

    • Sequentially inject substrates, ADP, and inhibitors to measure basal respiration, ATP-linked respiration, and maximal respiration.

    • To assess the effect of an inhibitor on forward electron transport, measure OCR in the presence of Complex I-linked substrates (pyruvate + malate) with and without the inhibitor.

Conclusion

This compound and related compounds like S1QEL2.1 and BI4500 represent a significant advancement in the study of mitochondrial ROS, offering high specificity for Site IQ with minimal disruption of normal mitochondrial function. This makes them superior tools for investigating the specific roles of Site IQ-derived ROS in cellular signaling and disease pathogenesis compared to classical Complex I inhibitors like rotenone and piericidin A, which have confounding off-target effects. The choice of inhibitor will ultimately depend on the specific research question. For studies requiring the specific modulation of Site IQ ROS, this compound and its direct alternatives are the preferred choice. For inducing general mitochondrial oxidative stress, broader-acting inhibitors like antimycin A may be more appropriate. Careful consideration of the experimental goals and the distinct properties of each compound outlined in this guide will enable researchers to make informed decisions for their investigations into the complex world of mitochondrial ROS.

References

A Comparative Guide to the Cross-Validation of S1QEL1.1 Results with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S1QEL1.1, a selective inhibitor of mitochondrial complex I-derived superoxide (B77818)/hydrogen peroxide, with genetic models that phenocopy its effects. The information presented herein is intended to assist researchers in evaluating the utility of this compound as a pharmacological tool and potential therapeutic lead by cross-validating its observed outcomes with established genetic manipulations.

Introduction to this compound

This compound is a small molecule that specifically inhibits the production of superoxide and hydrogen peroxide at the IQ site of mitochondrial respiratory complex I.[1][2] A key feature of this compound is its ability to suppress this reactive oxygen species (ROS) generation without inhibiting the forward electron transport chain, thus preserving normal mitochondrial respiration and energy production.[2][3] This targeted action makes this compound a valuable tool for studying the specific roles of mitochondrial ROS in various physiological and pathological processes and a promising candidate for therapeutic development in diseases driven by oxidative stress.[2]

Comparison of this compound with Pharmacological and Genetic Alternatives

This compound offers a distinct advantage over other methods of modulating mitochondrial complex I activity and ROS production. The following table summarizes a comparison with common pharmacological inhibitors and genetic models.

FeatureThis compoundRotenone/Piericidin AGenetic Knockdown/Knockout (e.g., NDUFS1, NDUFV1)
Mechanism of Action Specific inhibitor of superoxide/H₂O₂ production at the IQ site of complex I.[1][2]Broad inhibitors of complex I electron transport.[4]Reduced or eliminated expression of a specific complex I subunit.[5]
Effect on Electron Transport No significant inhibition of forward electron transport.[2][3]Potent inhibition of forward electron transport.[4]Impaired complex I assembly and function, leading to reduced electron transport.[5]
Specificity Highly specific for the IQ site of complex I.[2]Inhibit the quinone-binding site of complex I.Specific to the targeted gene, but may have off-target effects or developmental compensation.
Reversibility ReversibleGenerally considered reversible, but can have lasting effects.Irreversible (in the case of knockout).
Applications Studying the specific role of IQ site-derived ROS in signaling and disease.[2]Inducing mitochondrial dysfunction and modeling diseases like Parkinson's.Investigating the fundamental role of specific complex I subunits in development and disease.[5]
In Vivo Applicability Orally bioavailable and effective in animal models.[2]Toxic at doses required for systemic inhibition of complex I.Can be tissue-specific and temporally controlled (e.g., using Cre-Lox systems).

Cross-Validation of this compound in Genetic Models

The effects of this compound have been validated in well-established genetic models, demonstrating its potential to mimic the protective phenotypes observed with genetic manipulation of mitochondrial ROS-related pathways.

Drosophila melanogaster Model of Intestinal Stem Cell Hyperplasia

In Drosophila, aging and cellular stress can lead to an over-proliferation of intestinal stem cells (ISCs), a phenotype that is dependent on mitochondrial ROS signaling.[2] Treatment with this compound has been shown to suppress this age-related and stress-induced ISC hyperproliferation, phenocopying the effects of genetic interventions that reduce mitochondrial ROS.[2]

Murine Model of Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury, a common cause of tissue damage in heart attack and stroke, is characterized by a burst of mitochondrial ROS production upon the restoration of blood flow. This compound has demonstrated a protective effect in a Langendorff-perfused mouse heart model of I/R injury, reducing infarct size and improving cardiac function.[2] This outcome is consistent with studies where genetic knockdown of specific complex I subunits, such as NDUFS1, has been shown to be protective in models of cardiac injury.

Experimental Protocols

Drosophila Intestinal Stem Cell (ISC) Proliferation Assay

Objective: To quantify the effect of this compound on ISC proliferation in the Drosophila midgut.

Methodology:

  • Fly Stocks and Maintenance: Use flies expressing a fluorescent reporter in ISCs and their progenitors (e.g., esg-Gal4, UAS-GFP). Maintain flies on standard cornmeal-yeast-agar medium at 25°C.

  • This compound Administration: Supplement the fly food with this compound at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Aging and Stress Induction (Optional): For aging studies, maintain flies on the this compound-supplemented or control food for a specified period (e.g., 3-4 weeks). For stress-induced proliferation, flies can be fed a pro-oxidant such as paraquat.

  • Midgut Dissection and Staining: Dissect the midguts from adult female flies in phosphate-buffered saline (PBS). Fix the tissues in 4% paraformaldehyde and stain with DAPI to visualize nuclei.

  • Microscopy and Quantification: Mount the stained midguts on slides and image using a confocal microscope. Quantify the number of GFP-positive cells (ISCs and enteroblasts) per unit area of the posterior midgut.

Langendorff-Perfused Mouse Heart Model of Ischemia-Reperfusion Injury

Objective: To assess the cardioprotective effects of this compound against I/R injury.

Methodology:

  • Animal Preparation: Anesthetize an adult mouse and perform a thoracotomy to expose the heart.

  • Heart Isolation and Cannulation: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).

  • Reperfusion: Restore perfusion with Krebs-Henseleit buffer. In the treatment group, include this compound in the reperfusion buffer for a specified duration.

  • Functional Assessment: Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment using an intraventricular balloon catheter.

  • Infarct Size Measurement: At the end of reperfusion, perfuse the heart with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarcted (pale) from the viable (red) tissue. The heart is then sliced and the infarct area is quantified as a percentage of the total ventricular area.

Quantitative Data Summary

The following tables present a summary of quantitative data from studies evaluating this compound and related genetic models.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC₅₀ for superoxide/H₂O₂ production (Site IQ)0.07 µM[2]
Effect on State 3 Respiration (Complex I-linked)No significant inhibition at 20x IC₅₀[2]
Effect on State 3 Respiration (Complex II-linked)No significant inhibition at 10 µM[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemia-Reperfusion Injury

ParameterVehicle ControlThis compound TreatmentReference
Infarct Size (% of Risk Area) ~45%~35%[2]
Post-ischemic Recovery of Left Ventricular Developed Pressure (%) ~20%~40%[2]

Table 3: Comparison of this compound Effects with Genetic Models

ModelInterventionPhenotypeReference
Drosophila Midgut This compound TreatmentSuppression of age-related ISC hyperproliferation[2]
Drosophila Midgut Genetic disruption of ETC complexesImpaired ISC proliferation and differentiation[1][6]
Mouse Heart (I/R Injury) This compound TreatmentReduced infarct size and improved cardiac function[2]
Mouse Heart (Myocardial Infarction) Cardiac-specific overexpression of Ndufs1Ameliorated cardiac dysfunction[7]
Mouse Kidney (I/R Injury) Increased expression of NDUFV1Attenuated kidney dysfunction and cell apoptosis[5]

Visualizations

S1QEL1_Signaling_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_downstream Downstream Effects Complex_I Mitochondrial Complex I IQ_Site IQ Site Complex_I->IQ_Site Electron Leak Superoxide Superoxide (O₂⁻) IQ_Site->Superoxide SOD2 SOD2 Superoxide->SOD2 H2O2 Hydrogen Peroxide (H₂O₂) SOD2->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress S1QEL1_1 This compound S1QEL1_1->IQ_Site Inhibits Cellular_Damage Cellular Damage (e.g., I/R Injury) Oxidative_Stress->Cellular_Damage Stress_Signaling Stress Signaling (e.g., ISC Hyperplasia) Oxidative_Stress->Stress_Signaling Experimental_Workflow_Drosophila start Start fly_prep Prepare Drosophila with ISC-specific GFP reporter start->fly_prep treatment Administer this compound or Vehicle Control in Food fly_prep->treatment aging_stress Age flies or Induce Stress (e.g., Paraquat) treatment->aging_stress dissection Dissect Adult Midguts aging_stress->dissection staining Fix and Stain with DAPI dissection->staining imaging Confocal Microscopy staining->imaging quantification Quantify GFP-positive cells imaging->quantification end End quantification->end Experimental_Workflow_Mouse_IR start Start animal_prep Anesthetize Mouse and Isolate Heart start->animal_prep cannulation Cannulate Aorta on Langendorff Apparatus animal_prep->cannulation stabilization Perfuse and Stabilize Heart cannulation->stabilization ischemia Induce Global Ischemia stabilization->ischemia reperfusion Reperfuse with or without this compound ischemia->reperfusion assessment Monitor Cardiac Function reperfusion->assessment staining Stain for Infarct Size assessment->staining analysis Quantify Infarct Area staining->analysis end End analysis->end Logical_Relationship cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach S1QEL1_1 This compound Treatment Target Reduced Mitochondrial ROS from Complex I IQ Site S1QEL1_1->Target Cross_Validation Cross-Validation S1QEL1_1->Cross_Validation Genetic_Model Genetic Manipulation of Complex I Subunits (e.g., NDUFS1 knockdown) Genetic_Model->Target Genetic_Model->Cross_Validation Phenotype Protective Phenotype (e.g., Reduced I/R Injury, Suppressed ISC Hyperplasia) Target->Phenotype Cross_Validation->Phenotype

References

On-Target Efficacy of S1QEL1.1 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S1QEL1.1, a novel suppressor of mitochondrial superoxide (B77818) production, with other established modulators of mitochondrial function. The on-target effects of this compound are detailed through quantitative data from cellular assays, alongside comprehensive experimental protocols to support an independent evaluation.

Introduction to this compound and Mitochondrial ROS

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules and key contributors to cellular damage in a range of pathologies. The mitochondrial electron transport chain (ETC) is a primary source of cellular ROS, with Complex I being a major contributor. Specifically, the 'IQ' site of Complex I can generate significant amounts of superoxide, particularly during reverse electron transport (RET).

This compound is a small molecule designed to specifically suppress superoxide/hydrogen peroxide production at the IQ site of mitochondrial Complex I.[1][2][3] Unlike traditional Complex I inhibitors, this compound is engineered to minimize the inhibition of forward electron transport, thereby preserving normal mitochondrial respiration and cellular bioenergetics.[1][2][3] This unique mechanism of action makes this compound a valuable tool for investigating the specific roles of site IQ-derived ROS in cellular physiology and disease, and a promising therapeutic candidate.

Comparative Performance Analysis

The on-target effect of this compound is best understood by comparing its activity with other compounds that modulate mitochondrial Complex I or ROS levels. This section compares this compound with two classical Complex I inhibitors, Rotenone (B1679576) and Piericidin A, and a mitochondria-targeted antioxidant, Mito-TEMPO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its comparators. The data highlights the potent and specific action of this compound in suppressing superoxide production from site IQ with minimal impact on overall electron transport, a stark contrast to Rotenone and Piericidin A. Mito-TEMPO is included as a mechanistically distinct ROS modulator that acts by scavenging superoxide rather than preventing its formation.

CompoundPrimary Target/MechanismIC50 (Site IQ H₂O₂ Suppression)IC50 (Complex I Electron Transport Inhibition)Key Features
This compound Suppressor of superoxide production at Complex I site IQ~0.07 µM[1]~3.3 µM[4]Highly selective for superoxide suppression over electron transport inhibition.[1][4]
Rotenone Inhibitor of Complex I electron transportInduces ROS production at inhibitory concentrations[5][6]~0.1 nM - 100 nM (system dependent)[7]Potent inhibitor of Complex I, leading to impaired mitochondrial respiration.[7][8]
Piericidin A Inhibitor of Complex I electron transportInduces ROS production at higher inhibitory concentrations[5]~0.061 µM (in Tn5B1-4 cells)[9][10]Potent Complex I inhibitor with a binding site that overlaps with Rotenone.[5]
Mito-TEMPO Mitochondria-targeted superoxide dismutase mimeticN/A (scavenges superoxide)N/AAccumulates in mitochondria to scavenge superoxide, does not inhibit the ETC.[11][12][13][14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the on-target effects of this compound.

Measurement of Mitochondrial Superoxide/Hydrogen Peroxide Production (Amplex Red Assay)

This assay quantifies the release of hydrogen peroxide from isolated mitochondria or cells, which is an indicator of superoxide production.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Reaction Buffer (e.g., 1x reaction buffer provided in a kit)

  • Isolated mitochondria or cultured cells

  • Test compounds (this compound, inhibitors, etc.)

  • 96-well plate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents: Prepare a working solution of Amplex Red reagent and HRP in the reaction buffer according to the manufacturer's instructions. Keep this solution protected from light.[16][17][18][19][20]

  • Cell/Mitochondria Preparation:

    • Isolated Mitochondria: Resuspend isolated mitochondria in a suitable respiration buffer.

    • Cultured Cells: Seed cells in a 96-well plate and allow them to adhere overnight. On the day of the assay, replace the culture medium with the assay buffer.

  • Treatment: Add the test compounds (e.g., this compound, Rotenone) at various concentrations to the wells containing cells or mitochondria. Include appropriate vehicle controls.

  • Assay Initiation: Add the Amplex Red/HRP working solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of hydrogen peroxide produced.

  • Data Analysis: Construct dose-response curves to determine the IC50 values for the suppression of hydrogen peroxide production.

Assessment of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mito Stress Test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A

  • Cultured cells

  • Test compounds (this compound, etc.)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.

  • Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.[21][22][23][24]

  • Compound Loading: Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the test compound (e.g., this compound) into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the test compound and the Mito Stress Test compounds to determine key parameters of mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of the test compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Confirmation of Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cultured cells

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • Centrifuge

  • Western blotting or other protein quantification method (e.g., ELISA, mass spectrometry)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).[25][26]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[25][26]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., a subunit of Complex I) remaining in the soluble fraction using a suitable method like Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[25][27][28][29]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathway of mitochondrial ROS production and the experimental workflow for confirming the on-target effects of this compound.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ROS_Production ETC Electron Transport Chain (ETC) CI Complex I CIII Complex III CI->CIII e⁻ Superoxide Superoxide (O₂⁻) CI->Superoxide e⁻ leak (Site IQ) CII Complex II CII->CIII e⁻ CIV Complex IV CIII->CIV e⁻ O2 O₂ CIV->O2 e⁻ CV Complex V (ATP Synthase) ATP ATP CV->ATP NADH NADH NADH->CI e⁻ Succinate Succinate Succinate->CII e⁻ H2O H₂O O2->H2O H2O2 H₂O₂ Superoxide->H2O2 SOD Cellular_Signaling Cellular Signaling H2O2->Cellular_Signaling Signaling Oxidative_Damage Oxidative Damage H2O2->Oxidative_Damage Damage S1QEL1_1 This compound S1QEL1_1->CI Suppresses

Caption: Mitochondrial electron transport chain and the specific action of this compound.

cluster_Assays Cellular Assays start Start: Cultured Cells treatment Treat with this compound or Vehicle Control start->treatment amplex_red Amplex Red Assay (Measure H₂O₂) treatment->amplex_red seahorse Seahorse XF Assay (Measure OCR) treatment->seahorse cetsa CETSA (Confirm Target Binding) treatment->cetsa analysis Data Analysis: - IC50 for H₂O₂ suppression - Mitochondrial respiration profile - Thermal shift of target protein amplex_red->analysis seahorse->analysis cetsa->analysis conclusion Conclusion: Confirm On-Target Effect of this compound analysis->conclusion

Caption: Experimental workflow for confirming the on-target effects of this compound.

References

S1QEL1.1 vs. Analogs: A Comparative Guide for Targeted Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of mitochondrial superoxide (B77818) production at site IQ of complex I presents a promising therapeutic avenue. This guide provides a detailed comparison of S1QEL1.1 and its analogs, offering a data-driven basis for selecting the optimal compound for your research.

S1QELs (Suppressors of site IQ Electron Leak) are a class of small molecules that specifically suppress the generation of superoxide and hydrogen peroxide at the IQ site of mitochondrial respiratory complex I.[1] Unlike traditional complex I inhibitors, they achieve this without significantly impeding the crucial process of oxidative phosphorylation.[2] Their unique mechanism, which involves binding to the ND1 subunit rather than the quinone-binding pocket, allows for a nuanced modulation of complex I activity.[3][4] This guide delves into the comparative performance of this compound and its analogs, supported by experimental data.

Performance Comparison of S1QEL Analogs

The efficacy of S1QEL compounds is primarily assessed by their ability to inhibit superoxide/hydrogen peroxide production and their effects on the forward and reverse electron transfer (FET and RET) within mitochondrial complex I. The following tables summarize the key quantitative data for this compound and several of its analogs.

CompoundIC50 (µM) for Superoxide/H2O2 Production InhibitionNotes
This compound 0.07[1][5]Potent inhibitor of superoxide production.[1]
S1QEL2.1 0.29[5]Another potent inhibitor from a different structural family.[5]
S1QEL2.2 1.5[5]
S1QEL1.719 Nominal IC50 IQr: 125.3 ± 6.2 nM; IQf: 120.7 ± 3.5 nM[6]Orally bioavailable compound.[7]

Table 1: Inhibition of Superoxide/Hydrogen Peroxide Production. This table outlines the half-maximal inhibitory concentration (IC50) of various S1QEL analogs against superoxide/hydrogen peroxide production at site IQ.

CompoundEC50 (µM) for Forward Electron Transfer (FET) InhibitionMaximum Inhibition of FETEC50 (nmol/min/mg) for Reverse Electron Transfer (RET) InhibitionMaximum Inhibition of RET
This compound 0.059[3]Almost complete (>90%)[3]>5-fold stronger than FET inhibition[3]Almost complete (>90%)[3]
S1QEL1.5 -~10-30% at 50 µM[3]-~40%[3]
S1QEL1.5_D1 -~10-30% at 50 µM[3]-~40%[3]
S1QEL2.1 ---Almost complete (>90%)[3]
S1QEL2.3 ---Almost complete (>90%)[3]
S1QEL1.1_D1 ---Almost complete (>90%)[3]
S1QEL1.1_D2 ---Almost complete (>90%)[3]
S1QEL1.1_D3 ---Almost complete (>90%)[3]

Table 2: Inhibition of Mitochondrial Electron Transfer. This table details the half-maximal effective concentration (EC50) and the maximal inhibition achieved by S1QEL analogs on both forward and reverse electron transfer in mitochondrial complex I.

Key Mechanistic Differences

A crucial distinction among S1QELs is their differential impact on forward and reverse electron transfer. This compound is a potent inhibitor of both, achieving almost complete inhibition.[3] In contrast, S1QEL1.5 and its derivative, S1QEL1.5_D1, only weakly inhibit FET, even at high concentrations, and their inhibition of RET is saturated at around 40%.[3] This suggests different binding modes or resulting conformational changes within complex I.

The mechanism of S1QELs is distinct from classic quinone-site inhibitors like rotenone. Photoaffinity labeling studies have indicated that S1QELs do not occupy the quinone- or inhibitor-binding pocket but instead bind to a segment of the ND1 subunit.[3][8] This interaction is thought to indirectly modulate the quinone redox reactions, leading to the observed direction-dependent effects on electron transfer.[3][4]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize S1QEL compounds.

Measurement of Forward Electron Transfer (NADH Oxidase Activity)
  • Objective: To determine the effect of S1QEL compounds on the rate of NADH oxidation by complex I.

  • Method: Bovine heart submitochondrial particles (SMPs) are incubated with the test compound for a specified period (e.g., 4 minutes). The reaction is initiated by the addition of NADH. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.[3]

  • Data Analysis: The inhibitory potency is expressed as the EC50 value, the concentration of the compound required to reduce the NADH oxidase activity by 50%.[3]

Measurement of Reverse Electron Transfer (Ubiquinol-NAD+ Oxidoreductase Activity)
  • Objective: To assess the inhibitory effect of S1QELs on the flow of electrons from ubiquinol (B23937) to NAD+.

  • Method: SMPs are incubated with the test compound. The reaction is initiated by the addition of ATP to generate a proton-motive force that drives reverse electron transport. The reduction of NAD+ is monitored.[3]

  • Data Analysis: The inhibitory potency is determined by measuring the reduction in the rate of NAD+ reduction.[3]

Superoxide/Hydrogen Peroxide Production Assay
  • Objective: To quantify the suppression of reactive oxygen species (ROS) production at site IQ.

  • Method: An Amplex UltraRed-based fluorescent assay is used to detect H2O2 production in isolated mitochondria. Specific substrates are used to induce electron leak at different sites.[5]

  • Data Analysis: The IC50 value is calculated, representing the concentration of the S1QEL compound that inhibits 50% of the superoxide/H2O2 production from site IQ.[5]

Visualizing the Mechanism and Workflow

To better understand the context of S1QEL action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_0 Mitochondrial Electron Transport Chain (Complex I) cluster_1 ROS Production at Site IQ cluster_2 S1QEL Intervention NADH NADH FMN FMN NADH->FMN FET FeS Fe-S Clusters FMN->FeS FET NAD NAD+ FMN->NAD RET FeS->FMN RET Q Ubiquinone (Q) FeS->Q FET IQ Site IQ FeS->IQ QH2 Ubiquinol (QH2) Q->QH2 QH2->FeS RET O2 O2 IQ->O2 Electron Leak Superoxide O2•- O2->Superoxide S1QEL S1QELs ND1 ND1 Subunit S1QEL->ND1 Binds to ND1->IQ Inhibits

Caption: S1QELs inhibit superoxide production at site IQ of Complex I.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Mitochondria Isolate Mitochondria (e.g., from bovine heart) SMPs Prepare Submitochondrial Particles (SMPs) Mitochondria->SMPs Incubation Incubate SMPs with S1QEL analog SMPs->Incubation Initiation Initiate Reaction (add NADH for FET or ATP for RET) Incubation->Initiation Measurement Measure Activity (e.g., spectrophotometry) Initiation->Measurement Calculate Calculate Inhibition (%) Measurement->Calculate Determine Determine EC50/IC50 Calculate->Determine Compare Compare Analogs Determine->Compare

Caption: Experimental workflow for evaluating S1QEL analog performance.

Choosing the Right Analog

The selection of an S1QEL analog will depend on the specific research question:

  • For potent and broad inhibition of complex I-linked ROS: this compound stands out due to its low IC50 for superoxide suppression and its strong inhibition of both forward and reverse electron transfer.[1][3]

  • For dissecting the roles of FET vs. RET in pathology: The differential effects of this compound and S1QEL1.5 on electron transfer make them valuable tools. S1QEL1.5 and its derivatives, with their minimal impact on FET, could be used to specifically probe the consequences of inhibiting RET-driven superoxide production.[3]

  • For in vivo studies: The development of orally bioavailable analogs like S1QEL1.719 opens the door for preclinical studies investigating the therapeutic potential of targeting site IQ in metabolic diseases and other age-related conditions.[7][9]

References

Unraveling the Specificity of S1QEL1.1: A Comparative Guide to Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 9, 2025 – In the intricate landscape of mitochondrial research and drug development, the precise modulation of cellular respiration is paramount. This guide provides a comprehensive comparison of S1QEL1.1, a novel suppressor of superoxide (B77818) production at Complex I, with other well-established Complex I inhibitors: rotenone (B1679576), piericidin A, and metformin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of inhibitor specificity, potency, and off-target effects, supported by experimental data and detailed protocols.

A New Frontier in Complex I Modulation

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical entry point for electrons into the electron transport chain and a major site of reactive oxygen species (ROS) production. While classical inhibitors like rotenone and piericidin A have been instrumental in mitochondrial research, their utility is often hampered by a lack of specificity and significant off-target effects. This compound emerges as a promising tool, offering a more nuanced approach to Complex I modulation by selectively suppressing superoxide production without globally inhibiting the enzyme's primary function.

At a Glance: Comparative Efficacy and Specificity

The following table summarizes the quantitative data on the inhibitory potency of this compound and its counterparts.

InhibitorPrimary TargetIC50/EC50 (Complex I Inhibition)Key Distinguishing Feature
This compound Site IQ of Complex IEC50 (forward electron transport) = 0.059 µM[1]Suppresses superoxide/H₂O₂ production at concentrations that do not significantly inhibit forward electron transport[2][3][4].
Rotenone Quinone-binding site of Complex IIC50 = 0.1 nM - 100 nM (system dependent)[5]; 25 nM in SH-SY5Y cells[6]Potent, irreversible inhibitor; also inhibits microtubule assembly[7][8].
Piericidin A Quinone-binding site of Complex IIC50 in the low nanomolar range[9]Structurally similar to ubiquinone; potent Complex I inhibitor[9][10].
Metformin Complex I (reversible inhibition)IC50 = 19-79 mM (isolated Complex I)[11]; acts at µM concentrations in intact cells.Weak, reversible inhibitor; primary off-target effect is AMPK activation[12][13][14].

Delving into the Mechanisms: A Tale of Different Binding Sites

The specificity of these inhibitors is rooted in their distinct mechanisms of action. Rotenone and piericidin A are classical, potent inhibitors that directly compete with the ubiquinone substrate at its binding site within Complex I.[15] This direct blockade of the electron transport chain leads to a halt in NADH oxidation and a subsequent increase in ROS production under certain conditions.

In stark contrast, this compound does not appear to occupy the traditional quinone-binding pocket. Studies suggest that S1QELs bind to Complex I to influence the conformation of the piericidin A and rotenone binding sites, thereby directly suppressing superoxide/hydrogen peroxide production at site IQ.[3][4] This unique mechanism allows for the targeted reduction of oxidative stress without a complete shutdown of Complex I activity.

Metformin represents yet another class of Complex I inhibitors. It is a weak, reversible inhibitor, and the concentrations required to inhibit Complex I are significantly lower in intact cells compared to isolated mitochondria, suggesting a complex mechanism of action that may involve cellular uptake and accumulation.[11]

Off-Target Effects: A Critical Consideration

A crucial aspect of inhibitor assessment is the identification of off-target effects, which can confound experimental results and have unintended biological consequences.

InhibitorKnown Off-Target Effects
This compound Identified as highly selective for site IQ with minimal off-target effects on other electron transport chain complexes or oxidative phosphorylation at effective concentrations[16].
Rotenone Potent inhibitor of microtubule assembly, leading to mitotic arrest and inhibition of cell proliferation. This effect is independent of its action on Complex I[7][8][17][18].
Piericidin A At higher concentrations, it can impair succinate (B1194679) dehydrogenase (Complex II) activity[10].
Metformin Well-documented activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This effect is considered a major contributor to its therapeutic actions in type 2 diabetes[12][13][14].

Experimental Corner: Protocols for Assessing Inhibitor Specificity

To facilitate rigorous and reproducible research, we provide detailed methodologies for key experiments used to characterize Complex I inhibitors.

NADH Oxidase Activity Assay

This assay measures the overall activity of Complex I by monitoring the oxidation of NADH.

  • Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is measured spectrophotometrically. The rate of this reaction is proportional to Complex I activity.

  • Protocol:

    • Isolate mitochondria from the tissue or cells of interest.

    • To a cuvette, add an assay buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 8.0) and the mitochondrial sample (e.g., 0.3 mg protein).

    • Initiate the reaction by adding NADH to a final concentration of 100 µM.

    • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 2 minutes) at 37°C.

    • To determine Complex I-specific activity, add a ubiquinone analog (e.g., 10 mM ubiquinone-1) and measure the stimulated rate of NADH oxidation.

    • Confirm specificity by demonstrating the inhibition of this stimulated activity with a known Complex I inhibitor like rotenone (e.g., 2 µM).[19]

Cellular Respiration Assay (Seahorse XF Analyzer)

This technology allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into mitochondrial function in intact cells.

  • Principle: The Seahorse XF Analyzer measures changes in oxygen concentration in a transient micro-chamber, allowing for the determination of OCR. By sequentially injecting different mitochondrial inhibitors, the activity of individual respiratory chain complexes can be assessed.

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Prior to the assay, replace the culture medium with a specialized assay medium.

    • Measure the basal OCR.

    • Sequentially inject the following compounds and measure the corresponding OCR:

      • Oligomycin: An ATP synthase inhibitor, revealing the OCR linked to proton leak.

      • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.[20]

    • To specifically assess Complex I-linked respiration, cells can be permeabilized and provided with Complex I-specific substrates (e.g., pyruvate (B1213749) and malate).[21]

Photoaffinity Labeling

This technique is used to identify the specific binding site of an inhibitor within a protein complex.

  • Principle: A photoreactive version of the inhibitor, often radiolabeled, is incubated with the target protein. Upon exposure to UV light, the photoreactive group forms a covalent bond with the protein at the binding site. The labeled protein subunit can then be identified through techniques like SDS-PAGE and autoradiography.

  • Protocol:

    • Synthesize a photoreactive, tagged (e.g., 125I-labeled) derivative of the inhibitor of interest.

    • Incubate the photoreactive probe with isolated mitochondria or submitochondrial particles.

    • Expose the mixture to UV light to induce cross-linking.

    • Separate the protein complexes using techniques like Blue Native PAGE (BN-PAGE).

    • Identify the labeled subunit(s) by autoradiography and further confirm by mass spectrometry or Western blotting.[22][23][24][25]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G Impact of Inhibitors on Mitochondrial Complex I and Downstream Pathways cluster_etc Electron Transport Chain cluster_oxphos Oxidative Phosphorylation cluster_ros Reactive Oxygen Species (ROS) cluster_inhibitors Inhibitor Actions cluster_offtarget Off-Target Effects NADH NADH ComplexI Complex I NADH->ComplexI e- Q Coenzyme Q ComplexI->Q e- ProtonGradient Proton Gradient ComplexI->ProtonGradient Superoxide Superoxide (O2-) ComplexI->Superoxide e- leak ComplexIII Complex III Q->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIII->ProtonGradient ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->ProtonGradient H2O H2O O2->H2O e- ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP S1QEL1_1 This compound S1QEL1_1->Superoxide Inhibits Rotenone Rotenone Rotenone->ComplexI Inhibits PiericidinA Piericidin A PiericidinA->ComplexI Inhibits Metformin Metformin Metformin->ComplexI Weakly Inhibits Microtubules Microtubule Assembly AMPK AMPK Activation Rotenone_off Rotenone Rotenone_off->Microtubules Inhibits Metformin_off Metformin Metformin_off->AMPK Activates

Caption: Overview of Complex I inhibition and downstream effects.

G Experimental Workflow for Assessing Complex I Inhibitor Specificity cluster_invitro In Vitro Assays cluster_incell In Cellulo Assays cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion IsolatedMito Isolate Mitochondria NADH_Oxidase NADH Oxidase Assay IsolatedMito->NADH_Oxidase Photoaffinity Photoaffinity Labeling IsolatedMito->Photoaffinity IC50_EC50 Determine IC50/EC50 Values NADH_Oxidase->IC50_EC50 BindingSite Identify Binding Site Photoaffinity->BindingSite CellCulture Culture Cells Seahorse Seahorse Cellular Respiration Assay CellCulture->Seahorse OffTargetScreen Off-Target Screening (e.g., Kinase Panels) CellCulture->OffTargetScreen CellularEffects Assess Cellular Effects (OCR, ATP levels) Seahorse->CellularEffects SpecificityProfile Determine Specificity Profile OffTargetScreen->SpecificityProfile Conclusion Comparative Assessment of Inhibitor Specificity IC50_EC50->Conclusion BindingSite->Conclusion CellularEffects->Conclusion SpecificityProfile->Conclusion

Caption: Workflow for characterizing Complex I inhibitor specificity.

Conclusion: Choosing the Right Tool for the Job

The choice of a Complex I inhibitor should be guided by the specific research question. For studies requiring potent and complete inhibition of Complex I, rotenone and piericidin A remain valuable tools, provided their off-target effects are carefully considered and controlled for. Metformin, with its weaker, reversible inhibition and profound systemic effects, is more relevant for studies related to metabolic diseases and cancer biology.

This compound, however, represents a significant advancement for researchers focused on the role of mitochondrial ROS in signaling and pathology. Its ability to selectively suppress superoxide production at site IQ without globally disrupting electron transport provides an unprecedented level of precision. This specificity makes this compound an invaluable tool for dissecting the intricate roles of mitochondrial ROS in health and disease, opening new avenues for therapeutic intervention. As our understanding of mitochondrial biology deepens, the development and characterization of such specific molecular probes will be instrumental in pushing the boundaries of biomedical research.

References

Unveiling the Protective Potential of S1QEL1.1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of S1QEL1.1, a novel suppressor of mitochondrial superoxide (B77818) production, offers a compelling case for its therapeutic potential in a range of disease models. This guide provides a comprehensive comparison with traditional mitochondrial complex I inhibitors, detailed experimental protocols, and a clear visualization of its mechanism of action.

S1QELs, and specifically this compound, represent a new class of molecules that selectively inhibit the production of superoxide and hydrogen peroxide at site IQ of mitochondrial complex I.[1][2] Unlike conventional inhibitors like rotenone (B1679576) and piericidin A, S1QELs do not significantly impede the forward electron transport chain, thus preserving normal mitochondrial respiration and energy production.[1][2][3] This unique mechanism of action makes this compound a promising candidate for mitigating cellular damage in pathologies driven by mitochondrial oxidative stress, such as ischemia-reperfusion injury and metabolic syndrome.[3][4]

Performance Comparison: this compound vs. Alternative Complex I Inhibitors

The following table summarizes the key performance indicators of this compound in comparison to other known mitochondrial complex I inhibitors. The data is compiled from studies on isolated mitochondria and cellular models.

FeatureThis compoundRotenonePiericidin A
Primary Mechanism Suppresses superoxide/H₂O₂ production at site IQ[1][5]Inhibits electron transport at the Q-site[1][6]Inhibits electron transport at the Q-site[1]
Effect on Forward Electron Transport No significant inhibition at effective concentrations[1][2]Complete inhibition[1][6]Complete inhibition[1]
Effect on Reverse Electron Transport Does not inhibit at lower concentrations[1][5]Inhibits[1]Inhibits[1]
EC₅₀ for Forward Electron Transfer Inhibition 0.059 μM (in bovine heart submitochondrial particles)[6]Potent inhibitorPotent inhibitor
Protective Effect in Ischemia-Reperfusion Significant protection observed[4]Protective, but with off-target effects[4]Not typically used in this context
Effect on Caspase Activation (ER Stress) Strong attenuation[4]Not reportedNot reported

Visualizing the Mechanism and Experimental Approach

To better understand the function and validation of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

S1QEL1_1_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cellular_effects Cellular Effects Complex_I Complex I (NADH Dehydrogenase) Site_IQ Site IQ Complex_I->Site_IQ contains ROS_Production Superoxide (O₂⁻) Production Site_IQ->ROS_Production leads to Electron_Flow Reverse Electron Transport (RET) Electron_Flow->Site_IQ drives Oxidative_Stress Oxidative Stress & Cellular Damage ROS_Production->Oxidative_Stress S1QEL1_1 This compound S1QEL1_1->Site_IQ specifically suppresses Disease_Pathology Disease Pathology (e.g., Ischemia-Reperfusion Injury) Oxidative_Stress->Disease_Pathology

Caption: this compound specifically targets Site IQ within mitochondrial Complex I to suppress superoxide production.

Experimental_Workflow_for_S1QEL1_1_Validation cluster_in_vitro In Vitro / Ex Vivo Analysis cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Disease Models Isolated_Mitochondria Isolate Mitochondria (e.g., from rat skeletal muscle) Measure_ROS Measure Superoxide/H₂O₂ Production (e.g., Amplex Red assay) Isolated_Mitochondria->Measure_ROS Measure_Respiration Measure Oxygen Consumption (e.g., Seahorse XF Analyzer) Isolated_Mitochondria->Measure_Respiration Cell_Culture Culture Cells (e.g., H9c2 cardiomyocytes) Induce_Stress Induce Cellular Stress (e.g., Tunicamycin for ER stress) Cell_Culture->Induce_Stress Animal_Model Disease Model (e.g., Langendorff-perfused mouse heart for ischemia-reperfusion) Assess_Apoptosis Assess Apoptosis (e.g., Caspase activation assay) Induce_Stress->Assess_Apoptosis Treatment Administer this compound Animal_Model->Treatment Assess_Outcome Assess Pathological Outcome (e.g., Infarct size measurement) Treatment->Assess_Outcome

Caption: A multi-tiered approach is used to validate the protective effects of this compound.

Detailed Experimental Protocols

The validation of this compound's protective effects involves a series of well-defined experimental procedures. Below are the methodologies for key experiments cited in the literature.

Measurement of Superoxide/H₂O₂ Production in Isolated Mitochondria
  • Mitochondrial Isolation: Mitochondria are isolated from tissues such as rat skeletal muscle or bovine heart using differential centrifugation.

  • Assay Buffer: A suitable respiration buffer (e.g., containing KCl, HEPES, EGTA, and bovine serum albumin) is used.

  • Substrates and Inhibitors: To induce reverse electron transport and superoxide production from site IQ, substrates like succinate (B1194679) or glycerol (B35011) 3-phosphate are added.[4] Rotenone can be used as a control to inhibit complex I and confirm the source of superoxide.[4]

  • Detection: Superoxide/H₂O₂ production is typically measured using fluorescent probes like Amplex Red in the presence of horseradish peroxidase.

  • Data Analysis: The rate of fluorescence increase is measured and calibrated to determine the rate of H₂O₂ production. The IC₅₀ value for this compound is determined by titrating the compound and measuring the inhibition of H₂O₂ production.

Ischemia-Reperfusion Injury in Perfused Mouse Heart (Langendorff Model)
  • Heart Preparation: Mouse hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

  • Equilibration: Hearts are allowed to equilibrate for a period (e.g., 20 minutes) to establish a stable baseline of cardiac function (e.g., rate-pressure product).[4]

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25 minutes).[4]

  • Reperfusion: Reperfusion is initiated, and either a vehicle (e.g., DMSO) or this compound is included in the perfusate for an initial period (e.g., 5 minutes).[4]

  • Functional Assessment: Cardiac function is monitored throughout the reperfusion phase.

  • Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with tetrazolium chloride to differentiate viable (red) from infarcted (white) tissue, allowing for the quantification of infarct size.[4]

Caspase Activation Assay in a Cellular Model of ER Stress
  • Cell Culture: A relevant cell line, such as H9c2 cardiomyocytes, is cultured under standard conditions.[4]

  • Induction of ER Stress: Endoplasmic reticulum (ER) stress is induced by treating the cells with an agent like tunicamycin.[4]

  • Treatment: Cells are co-treated with the ER stress-inducing agent and various concentrations of this compound or a vehicle control.

  • Caspase Activity Measurement: After a specified incubation period, cell lysates are prepared, and caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit.

  • Data Analysis: The reduction in caspase activity in this compound-treated cells compared to the vehicle control indicates the compound's anti-apoptotic effect.[4]

References

Safety Operating Guide

Prudent Disposal of S1QEL1.1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling S1QEL1.1 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. As a potent small molecule inhibitor of mitochondrial complex I, this compound requires careful management as a potentially hazardous chemical waste from the point of generation to its final disposal.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste management best practices.

I. Waste Identification and Classification

The first critical step is to classify this compound waste. While a specific Safety Data Sheet (SDS) was not retrieved, its nature as a complex organic molecule and a biologically active compound necessitates treating it as hazardous chemical waste. Laboratory personnel should always consult the official product SDS and their institution's Environmental Health and Safety (EHS) department for definitive classification.

Waste Stream Description Hazard Classification (Assumed) Container Type
Solid this compound Waste Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers.Chemical Waste, Potentially ToxicLabeled, sealed, and compatible solid waste container.
Liquid this compound Waste Solutions containing this compound, including stock solutions, experimental media, and solvent rinses (e.g., from triple-rinsing containers).Chemical Waste, Potentially ToxicLabeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene).
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Sharps Waste, Biohazardous/Chemical WastePuncture-resistant sharps container.
Empty Containers Original vials or containers that held this compound.Chemical Waste (unless triple-rinsed)Dispose of as hazardous waste or triple-rinse for regular disposal if permitted by institutional policy.[3]

II. Experimental Protocol: Triple-Rinsing of Empty this compound Containers

To render an empty container that held this compound non-hazardous for disposal, a triple-rinse procedure should be followed. This is a common practice for acute hazardous waste containers.[3]

Methodology:

  • Select a solvent capable of dissolving this compound (e.g., DMSO, DMF).[1]

  • Add a small amount of the solvent to the empty container, ensuring the entire inner surface is wetted.

  • Securely cap and shake the container.

  • Empty the solvent rinse into an appropriate liquid chemical waste container.

  • Repeat this rinsing process two more times.

  • After the third rinse, allow the container to air dry in a fume hood.

  • Deface the original label to prevent misuse.[3]

  • Dispose of the rinsed, dried, and defaced container according to institutional guidelines for non-hazardous solid waste.

III. Step-by-Step Disposal Procedures

Adherence to a systematic disposal workflow is paramount for safety and compliance. The following steps outline the process from waste generation to collection.

  • Segregation at the Source : Immediately segregate this compound waste from other waste streams.[4][5] Do not mix with non-hazardous trash or other chemical waste unless they are compatible.[6]

  • Use Designated Waste Containers :

    • Place solid this compound waste into a clearly labeled, sealed, and chemically compatible solid waste container.

    • Pour liquid this compound waste into a designated, leak-proof, and sealed liquid waste container.[5]

    • Never dispose of this compound solutions down the sink.[3][4]

  • Proper Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation and the generating lab's information.[4]

  • Secure Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[6][7] This area should be at or near the point of generation and under the control of laboratory personnel.[5] Ensure containers are kept closed except when adding waste.[3][7]

  • Arrange for Disposal : Contact your institution's EHS or hazardous waste management program to schedule a pickup of the full waste containers.[3][7]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

S1QEL1_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_container Empty Container start This compound Waste Generated classify Classify Waste (Solid, Liquid, Sharps, Container) start->classify solid_waste Solid this compound Waste classify->solid_waste Solid liquid_waste Liquid this compound Waste classify->liquid_waste Liquid sharps_waste Contaminated Sharps classify->sharps_waste Sharps empty_container Empty this compound Container classify->empty_container Container solid_container Place in Labeled Solid Waste Container solid_waste->solid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container Pour into Labeled Liquid Waste Container liquid_waste->liquid_container liquid_container->storage sharps_container Place in Sharps Container sharps_waste->sharps_container sharps_container->storage triple_rinse Triple-Rinse? empty_container->triple_rinse triple_rinse->solid_container No rinsate_to_liquid Collect Rinsate in Liquid Waste Container triple_rinse->rinsate_to_liquid Yes rinsate_to_liquid->liquid_container defaced_container Deface Label & Dispose as Non-Hazardous rinsate_to_liquid->defaced_container pickup Schedule EHS Waste Pickup defaced_container->pickup storage->pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of S1QEL1.1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel mitochondrial complex I inhibitor, S1QEL1.1, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound is a small molecule inhibitor that specifically targets superoxide/hydrogen peroxide production at the IQ site of mitochondrial complex I, with a reported IC50 of 0.07 μM.[1] While detailed toxicological data for this compound is not extensively published, a leading supplier explicitly states that the "material should be considered hazardous until further information becomes available."[2][3] Standard laboratory practice dictates treating compounds with unknown toxicity with a high degree of caution. Furthermore, this compound contains a thiazole (B1198619) moiety. Thiazole and its derivatives are often flammable, harmful if ingested, and can cause significant eye, skin, and respiratory tract irritation. Therefore, a comprehensive safety protocol is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

PPE CategorySpecification
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield is recommended when handling larger quantities or if there is a splash hazard.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated.
Body Protection A flame-retardant lab coat is required. For procedures with a high risk of splashes or aerosol generation, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling this compound in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Preparation of Solutions
  • Controlled Environment: All weighing of the solid compound and preparation of stock solutions must be performed within a chemical fume hood.

  • Solvent Considerations: this compound is soluble in organic solvents like DMSO and DMF. Handle these solvents with appropriate care, as they can facilitate skin absorption of dissolved compounds.

  • Personal Protective Equipment: Wear all prescribed PPE during solution preparation.

Experimental Use
  • Containment: Conduct all experiments involving this compound in a manner that minimizes the generation of aerosols or dust.

  • Avoid Contamination: Use dedicated labware when possible. Clean all contaminated surfaces and equipment thoroughly after use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions, contaminated solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Chemical Inactivation: Due to the lack of specific inactivation protocols, chemical inactivation is not recommended without further investigation.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

This compound Handling Workflow

G This compound Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receipt Receive and Inspect Package storage Store in Cool, Dry, Ventilated Area receipt->storage ppe Don Appropriate PPE receipt->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Solid this compound fume_hood->weighing solution Prepare Stock Solutions weighing->solution experiment Conduct Experiment solution->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste spill Spill experiment->spill exposure Personal Exposure experiment->exposure disposal_vendor Dispose via Licensed Vendor solid_waste->disposal_vendor liquid_waste->disposal_vendor

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S1QEL1.1
Reactant of Route 2
Reactant of Route 2
S1QEL1.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.